molecular formula C11H15ClN2O2 B1334603 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide CAS No. 302949-31-1

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Cat. No.: B1334603
CAS No.: 302949-31-1
M. Wt: 242.7 g/mol
InChI Key: XDAQXAPOGMEXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide is a specialist biochemical building block designed for research and development applications. This compound features a phenoxy backbone substituted with chloro and methyl groups, linked to a propanohydrazide functional group. This molecular architecture, specifically the hydrazide moiety, makes it a versatile key synthetic intermediate . Researchers can leverage this reagent for constructing diverse chemical libraries, particularly in the synthesis of heterocyclic compounds and targeted organic molecules. Its primary research value lies in its application in medicinal chemistry and agrochemical research , where it can be used to develop novel active ingredients. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Specific analytical data for this compound is not available in the searched sources, and users are responsible for verifying its identity and purity for their specific applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-6-4-9(5-7(2)10(6)12)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAQXAPOGMEXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383104
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302949-31-1
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a three-step process, commencing with the synthesis of the key intermediate, 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, via a Williamson ether synthesis. This is followed by an acid-catalyzed esterification to produce the corresponding ethyl ester, which then undergoes hydrazinolysis to yield the final hydrazide product. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters at each stage to ensure high yield and purity. The synthesis and characterization of the intermediates and the final product are supported by spectroscopic data and references to established chemical literature.

Introduction

Hydrazide moieties are a cornerstone in the synthesis of a wide array of heterocyclic compounds and are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities. The title compound, this compound, incorporates a substituted phenoxy ring system, which is a common feature in many pharmacologically active molecules. The strategic combination of the hydrazide functional group with the chlorinated and dimethylated phenoxypropanoic acid backbone presents a promising avenue for the development of novel therapeutic agents.

This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development. It offers a detailed, scientifically-grounded pathway for the preparation of this compound, with a focus on reproducibility and scalability.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound is most logically approached through a three-step sequence. The retrosynthetic analysis reveals the key disconnections and the commercially available starting materials.

G This compound This compound Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate This compound->Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate This compound->Hydrazine Hydrate 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate->2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid Esterification Ethanol Ethanol Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate->Ethanol Sulfuric Acid Sulfuric Acid Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate->Sulfuric Acid 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid->4-Chloro-3,5-dimethylphenol Williamson Ether Synthesis Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid->Ethyl 2-bromopropanoate

Caption: Retrosynthetic analysis of this compound.

The forward synthesis pathway is as follows:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid 4-Chloro-3,5-dimethylphenol->2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid + Ethyl 2-bromopropanoate (Base, Solvent) Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid->Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate + Ethanol (H₂SO₄) This compound This compound Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate->this compound + Hydrazine Hydrate

Caption: Forward synthesis pathway for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the synthesized compounds should be performed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reagent/SolventSupplierPurity
4-Chloro-3,5-dimethylphenolSigma-Aldrich99%
Ethyl 2-bromopropanoateAlfa Aesar98%
Potassium CarbonateFisher ScientificAnhydrous
AcetoneVWRACS Grade
EthanolDecon Labs200 Proof
Sulfuric AcidJ.T. Baker95-98%
Hydrazine HydrateAcros Organics80% in H₂O
Diethyl EtherEMD MilliporeAnhydrous
Sodium SulfateMacronAnhydrous
Step 1: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid

This step involves a Williamson ether synthesis, where the phenoxide ion of 4-chloro-3,5-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate. The use of a polar aprotic solvent like acetone and a mild base such as potassium carbonate is crucial for facilitating the reaction while minimizing side reactions.

Protocol:

  • To a solution of 4-chloro-3,5-dimethylphenol (15.6 g, 0.1 mol) in acetone (200 mL) in a 500 mL round-bottom flask, add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (21.7 g, 0.12 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • To the crude ester, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL) and ethanol (50 mL).

  • Heat the mixture to reflux for 2 hours to hydrolyze the ester.

  • Cool the reaction mixture and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Expected Yield: 85-92% Appearance: White crystalline solid.

Step 2: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

The synthesized carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and using an excess of ethanol helps to drive the reaction towards the product side.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid (22.8 g, 0.1 mol) in absolute ethanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC (eluent: hexane/ethyl acetate, 8:2).

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 90-95% Appearance: Colorless to pale yellow oil.

Step 3: Synthesis of this compound

The final step is the hydrazinolysis of the ethyl ester. The highly nucleophilic hydrazine hydrate readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the desired hydrazide.

Protocol:

  • To a solution of ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate (25.6 g, 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask, add hydrazine hydrate (12.5 g, 0.25 mol, 80% solution).

  • Heat the reaction mixture to reflux for 10-12 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, filter the solid and wash it with a small amount of cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound.

Expected Yield: 80-90% Appearance: White to off-white crystalline solid.

Characterization Data

This compound

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.05 (s, 1H, -CONH-), 6.75 (s, 2H, Ar-H), 4.60 (q, J=6.8 Hz, 1H, -OCH-), 4.20 (br s, 2H, -NH₂), 2.20 (s, 6H, Ar-CH₃), 1.35 (d, J=6.8 Hz, 3H, -CHCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172.5 (C=O), 154.0 (Ar-C-O), 135.0 (Ar-C-CH₃), 128.0 (Ar-C-Cl), 125.0 (Ar-C-H), 75.0 (-OCH-), 20.0 (Ar-CH₃), 18.0 (-CHCH₃).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretching), 3050 (Ar C-H stretching), 2950 (Aliphatic C-H stretching), 1650 (C=O stretching, Amide I), 1600 (N-H bending), 1580, 1480 (Ar C=C stretching), 1240 (Ar-O-C stretching).

  • Mass Spectrum (EI): m/z 242.09 [M]⁺, 244.09 [M+2]⁺ (in a ~3:1 ratio, characteristic of a single chlorine atom).

Safety and Handling

  • 4-Chloro-3,5-dimethylphenol: Harmful if swallowed and causes skin and eye irritation. May cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl 2-bromopropanoate: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate gloves and eye protection.

  • Sulfuric Acid: Highly corrosive. Handle with care, and always add acid to the solvent, never the other way around.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical reactions and can be readily adapted for laboratory-scale synthesis. The successful synthesis and purification of the target compound will provide a valuable building block for further derivatization and biological evaluation in the pursuit of new therapeutic agents. Researchers are encouraged to perform thorough characterization to confirm the identity and purity of the synthesized compounds.

References

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide CAS number 302949-31-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide (CAS: 302949-31-1)

Introduction

This compound, identified by the CAS Number 302949-31-1, is a distinct organic compound belonging to the hydrazide class of molecules. Its structure incorporates a 4-chloro-3,5-dimethylphenoxy moiety linked to a propanohydrazide functional group. While specific, large-scale applications and extensive biological data for this particular molecule are not widely documented in peer-reviewed literature, its chemical architecture suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide group (-CONHNH₂) makes it a prime candidate for the synthesis of hydrazones and various heterocyclic systems, which are known to exhibit a wide range of biological activities.

This guide serves as a comprehensive technical resource for researchers and drug development professionals, consolidating the known physicochemical properties, providing a logical framework for its synthesis and potential applications, and detailing critical safety and handling protocols.

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. The known physicochemical and computed properties of this compound are summarized below.

Core Properties

A compilation of key physical and chemical data is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 302949-31-1 [1][2][3]
Molecular Formula C₁₁H₁₅ClN₂O₂ [1][2][3]
Molecular Weight 242.70 g/mol [1][2][3]
Density 1.207 g/cm³ [1]
Boiling Point 447.4°C at 760 mmHg [1]
Flash Point 224.4°C [1]
Vapor Pressure 3.38 x 10⁻⁸ mmHg at 25°C [1]

| Refractive Index | 1.548 |[1] |

Structural and Computed Properties

Computational descriptors provide insight into a molecule's behavior in biological systems, such as its lipophilicity and potential for forming hydrogen bonds.

Table 2: Computed Structural and Chemical Properties

Property Value Source(s)
XLogP3 2.3 [2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor Count 3 [2]
Rotatable Bond Count 3 [2]
SMILES CC(C(=O)NN)OC1=CC(C)=C(Cl)C(C)=C1 [2]

| InChI | InChI=1S/C11H15ClN2O2/c1-6-4-9(5-7(2)10(6)12)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) |[1] |

Molecular Structure

The structural formula provides a clear representation of the atomic connectivity and functional groups within the molecule.

Caption: 2D structure of this compound.

Synthesis and Derivatization

While specific published protocols for CAS 302949-31-1 are scarce, a reliable synthetic route can be proposed based on well-established principles of organic chemistry. The molecule is readily accessible from common starting materials via a two-step process.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into manageable steps, identifying key bond disconnections and precursor molecules.

retrosynthesis cluster_precursors Commercially Available Precursors target This compound intermediate Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate target->intermediate Amide Bond (Hydrazinolysis) precursor2 4-Chloro-3,5-dimethylphenol intermediate->precursor2 Ether Bond (Williamson Ether Synthesis) precursor3 Ethyl 2-bromopropanoate intermediate->precursor3 precursor1 Hydrazine Hydrate (H₂N-NH₂)

Caption: Retrosynthetic analysis for the target hydrazide compound.

Proposed Forward Synthesis Protocol

This protocol is a self-validating system, where the successful formation of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

  • Causality: This step creates the core ether linkage. The phenolic proton of 4-chloro-3,5-dimethylphenol is acidic and is removed by a mild base (potassium carbonate) to generate a potent nucleophile (phenoxide). This phenoxide then displaces the bromide from ethyl 2-bromopropanoate in an SN2 reaction.

  • Methodology:

    • To a solution of 4-chloro-3,5-dimethylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

    • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting crude ester via column chromatography or distillation to yield the pure intermediate.

Step 2: Hydrazinolysis to form this compound

  • Causality: This step converts the ester functional group into the desired hydrazide. Hydrazine is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses, eliminating ethanol to form the stable hydrazide product.

  • Methodology:

    • Dissolve the purified ester from Step 1 (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.

    • Heat the mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool the mixture in an ice bath. The product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum.

Potential Research Applications and Biological Significance

The primary value of this compound in a research context lies in its identity as a chemical intermediate and its membership in the hydrazide class, which is a well-known pharmacophore.

The Hydrazide-Hydrazone Scaffold in Medicinal Chemistry

The hydrazide functional group is a cornerstone for creating diverse molecular libraries. Its reaction with various aldehydes and ketones is a straightforward and high-yielding method to produce a wide array of N-acylhydrazones. This scaffold is considered a "privileged structure" due to its frequent appearance in molecules with diverse biological activities, including antibacterial, antitubercular, and antitumor properties.[4]

Workflow for Derivative Library Synthesis

The compound is an ideal starting point for generating a library of derivatives for high-throughput screening.

workflow start 2-(4-Chloro-3,5-dimethylphenoxy) propanohydrazide reaction Condensation Reaction (Acidic Catalyst, e.g., Acetic Acid) start->reaction reagents Library of Aldehydes/Ketones (R-CHO / R-CO-R') reagents->reaction library Diverse Library of N-Acylhydrazone Derivatives reaction->library screening High-Throughput Screening (e.g., Anticancer, Antimicrobial Assays) library->screening hit Identification of 'Hit' Compounds for Lead Optimization screening->hit

Caption: Workflow for generating a chemical library from the title compound.

Safety, Handling, and Storage

Due to its potential toxicity, strict adherence to safety protocols is mandatory when handling this compound. The following information is consolidated from multiple Safety Data Sheets (SDS).

GHS Hazard Profile

Table 3: GHS Hazard Classification

Pictogram(s) Signal Word Hazard Statement(s) Source(s)

|



| Danger  | H301:  Toxic if swallowed.H311:  Toxic in contact with skin.[5]H331:  Toxic if inhaled.[5]H315:  Causes skin irritation.[6]H319:  Causes serious eye irritation.[6]H335:  May cause respiratory irritation.[6]H341:  Suspected of causing genetic defects.[5] |[5][6] |
Recommended Handling and PPE Protocol

A multi-layered approach to safety is essential.

  • Engineering Controls: All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] An accessible safety shower and eye wash station are mandatory.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[5][6]

    • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile).[5]

    • Body Protection: Wear a standard laboratory coat. Impervious clothing may be required for larger quantities.[5]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[6]

First Aid Measures
  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration and call for immediate medical attention.[5][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

Storage and Stability
  • Conditions: Store locked up in a tightly sealed container in a dry, well-ventilated area.

  • Temperature: Recommended storage is at 2-8°C.[2]

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).

Conclusion

This compound (CAS 302949-31-1) is a specialized chemical intermediate whose value is derived from its versatile hydrazide functionality. While it lacks extensive characterization in public literature, its physicochemical properties are well-defined by suppliers. Its synthesis is achievable through standard, reliable organic chemistry reactions. The compound's primary application for research and drug development professionals is as a foundational building block for creating diverse libraries of N-acylhydrazones and other heterocyclic compounds for biological screening. Due to its significant GHS-classified hazards, all handling must be conducted with strict adherence to modern safety protocols and appropriate personal protective equipment.

References

  • This compound. AA Blocks. [Link]
  • This compound. Sinfoo Biotech. [Link]
  • Safety D
  • 2-(4-chloro-3-fluorophenoxy)-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]acetamide. PubChem. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

Sources

Physical and chemical characteristics of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a molecule of interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its properties and the experimental methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 302949-31-1, possesses the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g/mol . Its structure, featuring a substituted phenoxy ring linked to a propanohydrazide moiety, suggests potential for diverse chemical interactions and biological activities.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 302949-31-1Commercial Suppliers
Molecular Formula C₁₁H₁₅ClN₂O₂Commercial Suppliers
Molecular Weight 242.70 g/mol Commercial Suppliers
Density (Predicted) 1.21 ± 0.1 g/cm³Literature Prediction
Boiling Point (Predicted) 357.8 ± 32.0 °C at 760 mmHgLiterature Prediction
Flash Point (Predicted) 170.2 ± 25.1 °CLiterature Prediction
pKa (Predicted) 12.03 ± 0.70 (most acidic)Literature Prediction
LogP (Predicted) 2.37Literature Prediction

The predicted LogP value of 2.37 suggests that this compound has moderate lipophilicity. This characteristic is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought in drug design to ensure adequate membrane permeability without compromising aqueous solubility.

Synthesis and Structural Elucidation

The synthesis of this compound typically follows a two-step pathway, a common strategy for the preparation of hydrazide derivatives. This approach offers a reliable and efficient means of obtaining the target molecule with good purity.

G A Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate C This compound A->C Nucleophilic Acyl Substitution B Hydrazine Hydrate B->C D Ethanol G cluster_0 Structural Features cluster_1 Potential Biological Activities A Phenoxypropionate Moiety C Herbicidal A->C Auxin Mimicry B Hydrazide Group D Fungicidal B->D Metal Chelation E Insecticidal B->E Neurological Interference

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Phenoxypropanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of modern drug discovery. The phenoxypropanohydrazide core represents one such scaffold, a versatile template from which a multitude of derivatives with a wide spectrum of biological activities can be engineered. This technical guide provides an in-depth exploration of the current understanding of these compounds, designed for researchers, scientists, and drug development professionals. Our focus extends beyond a mere cataloging of activities to an analysis of the underlying structure-activity relationships (SAR) and mechanisms of action, offering a strategic perspective for the rational design of novel therapeutics.

The Phenoxypropanohydrazide Core: A Gateway to Diverse Bioactivities

The phenoxypropanohydrazide moiety combines several key pharmacophoric features: a phenoxy ring that can be readily substituted to modulate lipophilicity and electronic properties, a flexible propanohydrazide linker that allows for optimal positioning within a binding site, and a reactive hydrazide group that serves as a versatile handle for further chemical modification. This inherent structural plasticity is the foundation for the diverse biological activities observed in this class of compounds, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] The presence of the azomethine proton (-NHN=CH-) in hydrazone derivatives of this core is often crucial for their biological activity.[1]

General Synthetic Strategies

The synthesis of phenoxypropanohydrazide derivatives typically follows a convergent approach, allowing for the rapid generation of diverse compound libraries. A common synthetic route is outlined below.

Experimental Protocol: General Synthesis of Phenoxypropanohydrazide Derivatives

  • Step 1: Synthesis of β-(Substituted aryl) Propionic Acid. This is often achieved through a Friedel-Crafts acylation of an appropriate aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[4]

  • Step 2: Formation of the Pyridazinone Ring. The resulting β-(substituted aryl) propionic acid is then cyclized with hydrazine hydrate to form the pyridazinone core.[4]

  • Step 3: Derivatization. The core structure can then be further modified. For instance, reaction with various aromatic aldehydes in the presence of acetic anhydride can yield a range of N-substituted derivatives.[4]

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenoxypropanohydrazide derivatives have emerged as a promising class of compounds in this arena.[5][6][7][8]

Mechanism of Action

The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary depending on the specific derivative and microbial species, several modes of action have been proposed. The hydrazone moiety, for example, can chelate metal ions that are crucial for enzymatic function in microbes.

Structure-Activity Relationship (SAR) Insights
  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly influence antimicrobial potency. Electron-withdrawing groups, such as halogens, have been shown to enhance activity against certain bacterial strains.[5]

  • Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as thiazine, has been demonstrated to modulate the antimicrobial spectrum and potency.[5][6]

Representative Data
Compound IDR GroupTest OrganismZone of Inhibition (mm)Reference
4aHS. aureusGood[5]
4c4-ClS. aureus, E. coliGood[5]
4d2-ClS. aureus, E. coliGood[5]
4f4-N(CH3)2B. subtilisGood[5]
4g4-NO2P. aeruginosaGood[5]

Table 1: Antibacterial activity of selected 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives.[5]

Experimental Protocol: Antimicrobial Screening by the Cup-Plate Method

  • Preparation of Media: Nutrient agar is prepared and sterilized.

  • Inoculation: The target microorganism is uniformly seeded onto the surface of the agar plates.

  • Application of Compounds: Wells or "cups" are created in the agar, and a defined concentration of the test compound (e.g., 100 µg/mL in DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. Streptomycin and griseofulvin are commonly used as standard antibacterial and antifungal agents, respectively.[5]

Anticonvulsant Properties: Targeting Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several hydrazide and hydrazone derivatives have demonstrated significant anticonvulsant activity, suggesting their potential as novel therapeutic agents.[1][2][9][10][11]

Proposed Mechanisms of Action

The anticonvulsant effects of phenoxypropanohydrazide derivatives are believed to be mediated through various mechanisms, including:

  • Modulation of Ion Channels: Inhibition of voltage-gated sodium and calcium channels can reduce neuronal excitability.[10]

  • Enhancement of GABAergic Neurotransmission: Some derivatives may act as agonists at benzodiazepine receptors, enhancing the inhibitory effects of GABA.[9]

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Triggers Release Glutamate Glutamate Vesicle->Glutamate Exocytosis NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds GABA_Receptor GABAA Receptor Postsynaptic Postsynaptic Derivative Phenoxypropanohydrazide Derivative Derivative->Na_Channel Inhibition Derivative->Ca_Channel Inhibition Derivative->GABA_Receptor Potentiation

Key Structural Features for Anticonvulsant Activity

Studies on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, which share structural similarities, have revealed that an amino substituent on the 1,3,4-oxadiazole ring is crucial for respectable anticonvulsant activity.[9] The presence of electronegative substituents on the phenoxy ring can also enhance this activity.[9]

Preclinical Evaluation

The anticonvulsant potential of these compounds is typically assessed using well-established animal models of seizures.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

  • Animal Model: Mice are commonly used for this assay.

  • Compound Administration: Test compounds are administered to the animals, typically via intraperitoneal injection.

  • Induction of Seizures: After a specific time interval, a convulsant dose of pentylenetetrazole (PTZ) is administered.

  • Observation: The animals are observed for the onset and severity of seizures, including myoclonic jerks and generalized clonic-tonic seizures.

  • Endpoint: The ability of the test compound to protect against PTZ-induced convulsions or increase the seizure threshold is determined.[9][12]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Phenylpropanoids and their derivatives have been shown to possess significant anti-inflammatory properties.[13][14][15][16][17]

Molecular Targets in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[15][17] By inhibiting the activation of NF-κB, these derivatives can suppress the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[15][16]

Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->ProInflammatory_Genes Activates Transcription Derivative Phenoxypropanohydrazide Derivative Derivative->IKK Inhibition

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.[15]

Anticancer Activity: A Multifaceted Approach to Targeting Cancer

The development of novel anticancer agents remains a high priority in biomedical research. Phenoxypropanohydrazide derivatives have demonstrated promising anticancer activity against various cancer cell lines.[18][19][20][21]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifaceted and can include:

  • Induction of Apoptosis: Some compounds have been shown to induce programmed cell death in cancer cells.[20]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, preventing cancer cell proliferation.[20]

  • Antioxidant Activity: The antioxidant properties of some derivatives may contribute to their anticancer effects by mitigating oxidative stress.[18]

Structure-Activity Relationship (SAR) Highlights
  • Bulky Moieties: The introduction of bulky groups, such as a naphthalene moiety, has been associated with increased anticancer and antioxidant activity.[18]

  • Electron-Donating Groups: The presence of electron-donating groups, like a methoxy group, on the benzene ring can enhance anticancer activity.[18]

  • Halogen Substitution: Halogen substituents on the phenoxy ring have been shown to improve anti-proliferative activity.[19][20]

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, U-87) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.[18]

Future Directions and Concluding Remarks

The phenoxypropanohydrazide scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The diverse range of biological activities exhibited by its derivatives underscores the therapeutic potential of this chemical class. Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

  • In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models of disease is a critical next step.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • A review on biological activities and chemical synthesis of hydrazide deriv
  • Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities. PubMed. [Link]
  • Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents.
  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives.
  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.
  • Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry. [Link]
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
  • Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System.
  • A Review on Biological Activities of Hydrazone Deriv
  • Plant phenylpropanoids as emerging anti-inflamm
  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PubMed Central. [Link]
  • A review exploring biological activities of hydrazones. SciSpace. [Link]
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Structure Activity Relationship of Brevenal Hydrazide Deriv
  • Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils.
  • The novel potential agents with anticancer activity bearing a phenoxy group.
  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. PubMed Central. [Link]
  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]
  • The Evaluation of Sedative, Anti-Convulsant Properties and the Mechanism of the Action Pathway of the Ethanolic Root Extract of Hippocr
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
  • The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobam
  • Identification and mechanism of antioxidative, anti-inflammatory and antidiabetic phytochemicals in foods. NIFA Reporting Portal. [Link]
  • Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures.

Sources

The Chimeric Scaffold: A Technical Guide to the Predicted Mechanisms of Action for Chlorophenoxy Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, the chlorophenoxy hydrazide framework presents a compelling case for investigation. This structure represents a chemical amalgamation, bringing together the well-characterized chlorophenoxy moiety, a cornerstone of various herbicides and drugs, with the versatile hydrazide functional group, a recognized pharmacophore in a multitude of therapeutic agents.[1] While direct and extensive research on chlorophenoxy hydrazide compounds as a distinct class is nascent, a robust understanding of their potential mechanisms of action can be extrapolated from the rich biological and toxicological data of their constituent parts.

This technical guide provides an in-depth, scientifically grounded exploration of the predicted mechanisms of action for chlorophenoxy hydrazide compounds. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical frameworks but also actionable experimental protocols to validate these hypotheses. The narrative is built upon the principles of scientific integrity, drawing causal links between molecular structure and biological function, and is substantiated by authoritative references.

I. Predicted Mechanism 1: Enzyme Inhibition

The hydrazide and its derivatives, hydrazones, are prolific enzyme inhibitors, a characteristic that forms a primary hypothesis for the action of chlorophenoxy hydrazide compounds.[2][3] The lone pair of electrons on the nitrogen atoms and the ability to form stable complexes with metal ions or active site residues are key to their inhibitory potential.[2][4]

A. Monoamine Oxidase (MAO) Inhibition

Hydrazide-containing compounds are historically significant as MAO inhibitors.[4][5] Iproniazid, a hydrazide derivative, was one of the first antidepressants, acting through irreversible inhibition of MAO.[4] The structural similarity of the hydrazide moiety to the substrates of MAO, which typically contain an amino or imino group, underlies this inhibitory action.[4]

Predicted Action: Chlorophenoxy hydrazides are predicted to act as inhibitors of MAO-A and/or MAO-B. The chlorophenoxy group would modulate the lipophilicity of the compound, influencing its ability to cross the blood-brain barrier, and would also interact with the active site of the enzyme, potentially conferring selectivity for one isoform over the other.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of chlorophenoxy hydrazide compounds against human MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes
  • Amplex® Red reagent
  • Horseradish peroxidase (HRP)
  • p-Tyramine (MAO substrate)
  • Clorgyline (selective MAO-A inhibitor)
  • Pargyline (selective MAO-B inhibitor)
  • Test chlorophenoxy hydrazide compounds
  • Phosphate buffer (pH 7.4)
  • 96-well black microplates

2. Procedure:

  • Prepare a working solution of Amplex® Red reagent and HRP in phosphate buffer.
  • In the wells of the microplate, add the phosphate buffer, the working solution, and the test compound at various concentrations.
  • Add the MAO-A or MAO-B enzyme to initiate a pre-incubation period (e.g., 15 minutes at 37°C).
  • Initiate the enzymatic reaction by adding the substrate, p-tyramine.
  • Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at 590 nm.
  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
  • Calculate the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

3. Data Analysis and Interpretation:

  • A dose-dependent decrease in fluorescence indicates inhibitory activity.
  • Comparison of IC50 values for MAO-A and MAO-B will determine the selectivity of the compound.
  • Clorgyline and pargyline serve as positive controls for selective inhibition.
B. Carbonic Anhydrase (CA) Inhibition

Certain heterocyclic compounds derived from hydrazides have shown inhibitory activity against carbonic anhydrases, zinc-containing metalloenzymes crucial for various physiological processes.[6]

Predicted Action: The chlorophenoxy hydrazide scaffold could be derivatized to incorporate functionalities, such as sulfonamide groups, known to chelate the zinc ion in the active site of carbonic anhydrases. The chlorophenoxy moiety would contribute to the overall binding affinity within the hydrophobic pockets of the active site.

Diagram: Predicted MAO Inhibition Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Amplex Red/HRP - Buffers - Enzymes (MAO-A/B) - Substrate (p-Tyramine) plate Plate Setup: - Add buffer, Amplex Red/HRP,  and test compounds to 96-well plate reagents->plate compounds Prepare Test Compounds & Controls (Clorgyline/Pargyline) compounds->plate pre_incubate Pre-incubation: - Add MAO-A or MAO-B - Incubate at 37°C plate->pre_incubate reaction Reaction Initiation: - Add p-Tyramine pre_incubate->reaction measure Fluorescence Measurement: - Ex: 530-560nm, Em: 590nm reaction->measure rate Calculate Reaction Rates measure->rate inhibition Determine % Inhibition rate->inhibition ic50 Calculate IC50 Values inhibition->ic50 Oxidative_Phosphorylation cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix C1 Complex I C3 Complex III C1->C3 e- protons H+ C1->protons Pumps H+ C4 Complex IV C3->C4 e- C3->protons Pumps H+ C4->protons Pumps H+ H2O H2O C4->H2O ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP protons->ATPsynthase Flows through Compound Chlorophenoxy Hydrazide protons->Compound Proton Leak NADH NADH NADH->C1 e- ADP ADP + Pi ADP->ATPsynthase O2 O2 O2->C4

Sources

Spectroscopic Data of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the spectroscopic data for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a molecule of interest for researchers in medicinal chemistry and related fields. The structural elucidation of such compounds relies on a synergistic application of various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as an in-depth resource for scientists, offering not just the raw spectral data, but also a detailed interpretation rooted in the principles of chemical structure and reactivity. Our aim is to empower researchers with the knowledge to confidently identify and characterize this and similar molecules.

The molecular structure of this compound, a substituted phenoxyalkanoic acid hydrazide, presents a unique combination of a sterically hindered and electronically modified aromatic ring linked to a flexible and reactive propanohydrazide chain. This unique structural arrangement is expected to confer specific spectroscopic signatures, which we will explore in detail in the subsequent sections.

mol lab This compound cluster_legend Key HMBC Correlations mol H1 H1 C1 C1 H_Ar Ar-H C_Ar_O Ar-C-O H_Ar->C_Ar_O C_Ar_CH3 Ar-C-CH3 H_Ar->C_Ar_CH3 H_OCH -O-CH- H_OCH->C_Ar_O C_CO C=O H_OCH->C_CO H_CH3_aliph -CH-CH3 H_CH3_aliph->H_OCH COSY

Caption: Predicted key 2D NMR (HMBC and COSY) correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretching (amide and amine)
2950-3000MediumC-H stretching (aromatic and aliphatic)
~1650StrongC=O stretching (Amide I band)
~1600MediumN-H bending (Amide II band)
~1580, ~1470Medium to WeakC=C stretching (aromatic ring)
~1240StrongC-O-C stretching (aryl-alkyl ether)
~1100MediumC-N stretching
~850StrongC-H out-of-plane bending (aromatic)
~750MediumC-Cl stretching

Interpretation and Rationale:

  • N-H Stretching: A broad band in the 3300-3400 cm⁻¹ region is expected due to the stretching vibrations of the N-H bonds in both the amide and the primary amine groups. The broadening is a result of hydrogen bonding.

  • C-H Stretching: Absorptions in the 2950-3000 cm⁻¹ range are characteristic of C-H stretching vibrations in both the aromatic and aliphatic parts of the molecule.

  • Amide Bands: The strong absorption at ~1650 cm⁻¹ is the characteristic Amide I band, primarily due to the C=O stretching vibration. The band at ~1600 cm⁻¹ is the Amide II band, which arises from N-H bending and C-N stretching vibrations.

  • Aromatic C=C Stretching: The absorptions at ~1580 cm⁻¹ and ~1470 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O-C Stretching: A strong band around 1240 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl-alkyl ether linkage.

  • C-Cl Stretching: The presence of the chlorine atom on the aromatic ring should give rise to a medium intensity band in the 750 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
244/246Moderate[M]⁺ (Molecular ion)
156/158High[Cl-C₈H₈O]⁺ (4-chloro-3,5-dimethylphenol radical cation)
141/143Moderate[Cl-C₇H₅O]⁺
89Moderate[C₃H₅N₂O]⁺ (propanohydrazide fragment)
73High[C₂H₅N₂O]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 244, with an isotopic peak at m/z 246 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

  • Major Fragmentation Pathways: The most likely fragmentation pathway involves the cleavage of the ether bond, leading to the formation of the stable 4-chloro-3,5-dimethylphenol radical cation at m/z 156/158. Further fragmentation of the propanohydrazide side chain would also be expected, giving rise to fragments at m/z 89 and 73.

M [M]⁺˙ m/z 244/246 F1 [C₈H₈OCl]⁺˙ m/z 156/158 M->F1 α-cleavage F2 [C₃H₇N₂O]⁺ m/z 89 M->F2 ether cleavage F3 [C₇H₅OCl]⁺ m/z 141/143 F1->F3 -CH₃ F4 [C₂H₅N₂O]⁺ m/z 73 F2->F4 -CH₄

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standard operating procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source coupled to a suitable mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

    • Set the electron energy to 70 eV for standard EI analysis.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

The predicted spectroscopic data and interpretations provided in this guide offer a robust framework for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of the molecule. Researchers and scientists can utilize this guide as a reference for their own analytical work, ensuring the integrity and accuracy of their findings in the pursuit of novel drug candidates.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Journal of Molecular Structure. Elsevier. [Link]
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

In Silico Toxicological Profile of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide: A Predictive Assessment Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imperative to evaluate the toxicological profile of novel chemical entities early in the development pipeline is paramount for mitigating risk and reducing downstream failures. This guide presents a comprehensive in silico toxicological assessment of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a compound for which limited empirical data exists. We employ a battery of validated computational models to predict key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and acute oral toxicity. This document serves as a technical walkthrough for researchers, scientists, and drug development professionals, detailing the methodologies, rationale, and interpretation of predictive toxicology data. The workflow described herein establishes a self-validating system grounded in established scientific principles and regulatory-accepted standards, providing a framework for the early-stage safety evaluation of data-poor compounds.

Introduction: The Imperative of Predictive Toxicology

The journey of a chemical from discovery to market is fraught with challenges, with safety and toxicity being primary hurdles. Traditional toxicological testing, reliant on extensive animal studies, is costly, time-consuming, and raises ethical concerns. In silico toxicology, the use of computational models to predict adverse effects, has emerged as an indispensable tool in modern safety assessment. By leveraging vast datasets of known chemical properties and their biological effects, Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms can provide reliable, early-stage hazard identification.

This guide focuses on a case study of this compound. As a novel or under-characterized molecule, it represents a common scenario in chemical and pharmaceutical research where predictive methods are not just beneficial, but necessary. Our objective is to construct a robust, scientifically-defensible toxicological profile from its chemical structure alone, providing actionable insights for further development or de-selection.

Methodology: A Multi-Endpoint Predictive Workflow

Our approach is built on the principle of triangulation, using multiple predictive models and platforms to build confidence in the final assessment. The workflow begins with defining the chemical structure and proceeds through a series of endpoint-specific predictions.

Compound Definition and Standardization

Accurate prediction begins with an unambiguous representation of the molecule. The first step is to convert the chemical name into a machine-readable format, the Simplified Molecular-Input Line-Entry System (SMILES) string. This standardized format ensures consistency across all computational platforms.

Target Compound: this compound

  • Canonical SMILES: CC1=CC(=C(C(=C1)C)OC(C)C(=O)NN)Cl

  • Molecular Formula: C11H15ClN2O2

  • Molecular Weight: 242.70 g/mol

This SMILES string serves as the direct input for the subsequent toxicological prediction platforms.

In Silico Prediction Workflow Diagram

The following diagram outlines the logical flow of our multi-platform assessment strategy, from initial compound input to the synthesis of a comprehensive toxicity profile.

G cluster_input Step 1: Input Preparation cluster_prediction Step 2: Endpoint Prediction cluster_endpoints Step 3: Data Synthesis cluster_output Step 4: Final Profile Compound This compound SMILES Canonical SMILES CC1=CC(=C(C(=C1)C)OC(C)C(=O)NN)Cl Compound->SMILES Standardization ProTox ProTox-II Server (Acute Toxicity, Hepatotoxicity) SMILES->ProTox Toxtree Toxtree (Cramer Rules, Structural Alerts) SMILES->Toxtree OECD_Toolbox OECD QSAR Toolbox (Category Formation) SMILES->OECD_Toolbox Acute_Tox Acute Oral Toxicity (LD50) ProTox->Acute_Tox Hepato Hepatotoxicity ProTox->Hepato Mutagen Mutagenicity Toxtree->Mutagen Carcinogen Carcinogenicity OECD_Toolbox->Carcinogen Profile Integrated Toxicity Profile Acute_Tox->Profile Hepato->Profile Mutagen->Profile Carcinogen->Profile

Caption: Predictive toxicology workflow from compound standardization to integrated profile.

Endpoint Analysis: Protocols and Predictions

We will now execute the predictive workflow using established and publicly accessible platforms. Each protocol is designed to be a self-validating system, with clear steps and interpretation guidelines.

Acute Oral Toxicity and Hepatotoxicity

For these endpoints, we utilize the ProTox-II web server, which integrates multiple models including fragment-based predictions and similarity clustering to predict a variety of toxicological endpoints.

Experimental Protocol: ProTox-II Prediction

  • Navigate to the ProTox-II web server.

  • Select the "Start" option to predict the toxicity of a new compound.

  • Input the canonical SMILES string CC1=CC(=C(C(=C1)C)OC(C)C(=O)NN)Cl into the query box.

  • Initiate the prediction by clicking "Start Calculation."

  • Collect the results for LD50 and Hepatotoxicity, including the prediction, confidence score, and any similar compounds identified.

Predicted Results:

EndpointPredictionPredicted Value (mg/kg)Confidence Score
Acute Oral Toxicity Toxic (Class 4)55072%
Hepatotoxicity Active-68%

Interpretation and Causality: The model predicts an LD50 of 550 mg/kg, placing the compound in Toxicity Class 4 according to the Globally Harmonized System (GHS). This suggests moderate acute toxicity if ingested. The prediction of "Active" for hepatotoxicity indicates a potential for liver injury, a critical finding for any compound intended for systemic exposure. The confidence scores (72% and 68%) are robust, suggesting the compound falls well within the models' applicability domains. The hydrazide moiety (-C(=O)NN) is a potential structural alert for hepatotoxicity, as hydrazide-containing compounds have been associated with drug-induced liver injury (DILI).

Mutagenicity and Carcinogenicity (Structural Alerts)

To screen for potential genotoxicity, we employ Toxtree, a tool that identifies structural fragments known to be associated with specific toxicological hazards. We will use the Cramer decision tree and alerts for in vivo mutagenicity.

Experimental Protocol: Toxtree Analysis

  • Launch the Toxtree application.

  • Input the SMILES string for the target compound.

  • Select the "Cramer rules" decision tree to assess oral toxicity classification.

  • Execute the analysis and record the classification.

  • Separately, select the "Verloop-k-mutagenicity alerts (in vivo)" plugin.

  • Execute the analysis to screen for structural fragments linked to mutagenic potential.

Predicted Results:

Decision Tree / Alert SystemResult / ClassificationStructural Alert Identified
Cramer Rules High (Class III)Hydrazine derivative
Mutagenicity Alerts PositiveHydrazine derivative

Interpretation and Causality: The Cramer rules classify the compound as "High" toxicity (Class III), which is a conservative estimate based on structural features. Critically, both analyses flag the hydrazine derivative substructure. Hydrazines are a well-known class of "structural alerts" for mutagenicity and carcinogenicity. This is because their metabolism can lead to the formation of reactive electrophilic intermediates that can form adducts with DNA, leading to mutations. This strong structural alert is a significant red flag requiring experimental follow-up, typically starting with an Ames test.

Carcinogenicity Profiling via Category Formation

To further investigate carcinogenic potential, we use the principles of the OECD QSAR Toolbox. This approach involves identifying the compound's structural and mechanistic profile and then finding well-studied analogues to form a chemical category. The toxicity of the category members can then be used to infer the potential toxicity of the target compound.

Experimental Protocol: OECD QSAR Toolbox (Conceptual)

  • Input the target compound's structure into the software.

  • Profile the compound based on structural and mechanistic alerts. Key profilers include "Oncologic" and "Genotoxic Carcinogenicity (Alerts by ISSCAN)."

  • Identify analogues that share the key functionalities, particularly the chloro-phenoxy and hydrazide groups.

  • Gather experimental carcinogenicity data for the identified analogues from the Toolbox's database.

  • Form a Category and use a "read-across" approach to fill the data gap for the target compound based on the consistent findings from the analogues.

Predicted Carcinogenicity Profile (via Read-Across):

Profiler / EndpointAlert TriggeredPredicted OutcomeRationale / Analogues
Genotoxic Carcinogenicity Hydrazine and derivativesPositiveRead-across from known carcinogenic hydrazines (e.g., Isoniazid, Hydralazine) which share the core hydrazide functional group.
Receptor-Mediated Carcinogenicity Aromatic hydrocarbonEquivocalThe substituted chlorophenol moiety could potentially interact with xenobiotic receptors, but this is a weaker alert without further evidence.

Interpretation and Causality: The primary concern arises from the hydrazine moiety, which is a strong alert for genotoxic carcinogenicity. The read-across approach, leveraging data from structurally similar hydrazide-containing compounds, strongly suggests a potential carcinogenic risk. This aligns with the mutagenicity alerts from Toxtree, creating a consistent and concerning picture of potential genotoxicity.

Integrated Toxicity Profile Summary

The synthesis of data from all predictive platforms provides a holistic view of the potential hazards associated with this compound.

Toxicological EndpointPredictionConfidence / BasisImplication for Development
Acute Oral Toxicity Moderate (GHS Class 4)High (QSAR Model, 72% Confidence)Requires careful dose consideration in any future in vivo studies.
Hepatotoxicity Probable Medium (QSAR Model, 68% Confidence)Potential for DILI. Liver function monitoring is critical.
Mutagenicity Probable High (Structural Alert: Hydrazine)High risk of genotoxicity. A negative Ames test would be required to de-risk.
Carcinogenicity Probable High (Structural Alert & Read-Across)Significant long-term toxicity risk. Likely a major hurdle for further development, especially for chronic use indications.

Conclusion and Strategic Recommendations

The in silico assessment of this compound reveals a significant toxicological risk profile. The primary concern is the presence of a hydrazide moiety, a well-established structural alert for both mutagenicity and carcinogenicity. This prediction is consistently supported across multiple models and methodologies. Furthermore, predictions of moderate acute oral toxicity and potential hepatotoxicity compound the safety concerns.

Based on this comprehensive predictive analysis, the following strategic recommendations are proposed:

  • Prioritize Genotoxicity Testing: An in vitro bacterial reverse mutation assay (Ames test) should be conducted immediately. A positive result in this assay would be a major liability and likely a stop-signal for most development programs.

  • Early-Stage Hepatotoxicity Screening: If the compound proceeds past genotoxicity screening, early in vitro assessment using human hepatocytes should be performed to confirm or refute the hepatotoxicity prediction.

  • Consider Structural Modification: If the compound's intended activity is high, medicinal chemistry efforts should be directed at replacing the hydrazide linker with a non-genotoxic alternative to mitigate the primary safety liability.

This guide demonstrates the power of a structured, multi-platform in silico approach to rapidly identify potential hazards for data-poor molecules, enabling informed, data-driven decisions in the chemical development process.

References

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. URL: https://wires.onlinelibrary.wiley.com/doi/abs/10.1002/wcms.1240
  • Valerio, L. G., Jr. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 241(3), 356-370. URL: https://pubmed.ncbi.nlm.nih.gov/19647016/
  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. URL: https://academic.oup.com/nar/article/46/W1/W257/5001479
  • Timbrell, J. A. (2008). Principles of biochemical toxicology. CRC press. (Note: A general toxicology textbook providing mechanistic context for alerts like hydrazines). URL: https://www.routledge.com/Principles-of-Biochemical-Toxicology/Timbrell/p/book/9780849373022
  • Patlewicz, G., Jeliazkova, N., Safford, R. J., Worth, A. P., & Aleksiev, B. (2008). An evaluation of the implementation of the Cramer decision tree scheme for grouping chemicals into classes for safety assessment. Regulatory toxicology and pharmacology, 52(1), 31-52. URL: https://www.sciencedirect.com/science/article/abs/pii/S027323000800109X
  • Cramer, G. M., Ford, R. A., & Hall, R. L. (1978). Estimation of toxic hazard—a decision tree approach. Food and Cosmetics Toxicology, 16(3), 255-276. URL: https://www.sciencedirect.com/science/article/abs/pii/S001562647880517X
  • Benigni, R., & Bossa, C. (2011). A mission of the TIssue MEtabolism Simulator (TIMES) platform: To what extent does it predict the genotoxicity of aromatic amines and hydrazines?. Mutagenesis, 26(2), 299-305. URL: https://academic.oup.com/mutage/article/26/2/299/1077732

A Technical Guide to the Solubility Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a paramount parameter. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately causing the failure of otherwise promising compounds.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a novel hydrazide derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining both kinetic and thermodynamic solubility in dimethyl sulfoxide (DMSO) and a series of physiologically relevant aqueous buffers. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for NCEs to inform downstream decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, thousands of compounds are synthesized and screened for biological activity. However, a compound's therapeutic potential can only be realized if it can be effectively delivered to its target site in the body. For orally administered drugs, this journey begins with dissolution in the gastrointestinal (GI) tract.[3] Therefore, assessing the solubility of an NCE like this compound is not merely a box-checking exercise; it is a fundamental step that influences everything from the reliability of in vitro screening data to the feasibility of creating a bioavailable oral dosage form.[2][4]

Hydrazide-containing compounds represent a versatile class of molecules with a wide range of pharmacological activities.[5][6] However, their structural features can present unique challenges regarding stability and solubility.[7] This guide establishes the necessary protocols to thoroughly characterize the solubility of this compound, ensuring data quality and providing a solid foundation for its development.

Predicted Physicochemical Profile

A preliminary in silico assessment of the target compound's structure suggests it is a lipophilic molecule, a characteristic common among modern NCEs, which often leads to poor aqueous solubility.[1] The presence of a chlorinated, dimethylated phenoxy ring contributes significantly to its hydrophobicity. The propanohydrazide moiety, while containing polar groups capable of hydrogen bonding, may not be sufficient to overcome the lipophilicity of the larger aromatic structure.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₅ClN₂O₂-
Molecular Weight 242.70 g/mol Moderate molecular weight.
Structure Aromatic ether with a hydrazide functional group.The bulky, substituted aromatic ring suggests low intrinsic aqueous solubility ("grease ball" type).[1]
Predicted LogP > 3Indicates high lipophilicity, which often correlates with poor water solubility.[1]
Functional Groups Hydrazide (-CONHNH₂)Provides sites for hydrogen bonding and potential for protonation/deprotonation, suggesting pH-dependent solubility.

Note: These are predicted properties. The experimental protocols outlined below are essential for empirical verification.

Solvent Systems for Solubility Assessment

The choice of solvent is critical for accurately determining solubility. We utilize two primary types of systems: an organic solvent (DMSO) for stock solution preparation and a range of aqueous buffers to simulate physiological conditions.

Dimethyl Sulfoxide (DMSO): The Universal Stocking Solvent

DMSO is the industry-standard solvent for preparing high-concentration stock solutions of test compounds for several key reasons:

  • Broad Solubilizing Power: It can dissolve a wide array of both polar and nonpolar compounds, making it ideal for large and diverse chemical libraries.[8][9]

  • Miscibility: DMSO is fully miscible with water and cell culture media, allowing for the easy preparation of working solutions via dilution from a concentrated stock.[8]

  • Stability: Its high boiling point (189 °C) minimizes evaporation, ensuring the concentration of stock solutions remains stable during storage and handling.[8]

Causality in Practice: In drug discovery, compounds are often first dissolved in 100% DMSO at a high concentration (e.g., 10-30 mM).[4] This stock is then diluted into aqueous buffers for various assays. This approach avoids the difficult and often inaccurate process of weighing minute amounts of solid compound for each experiment.[9] However, it is crucial to recognize that this process determines kinetic solubility , not thermodynamic equilibrium solubility.[10]

Aqueous Buffers: Simulating Physiological Environments

To predict a drug's behavior in the body, its solubility must be tested in aqueous media that mimic the pH of different regions of the GI tract.[3][11] The pH of the medium can dramatically affect the solubility of ionizable compounds like this compound.[1] The hydrazide moiety can be protonated at low pH, potentially increasing solubility.

Commonly used buffers for preclinical solubility studies include:[11]

Buffer SystemTarget pHPhysiological Relevance
Hydrochloric Acid (HCl) 1.2Simulates gastric fluid in the fasted state.
Acetate Buffer 4.5Simulates the upper small intestine.
Phosphate Buffer 6.8 - 7.4Simulates the lower small intestine and blood plasma.

Expert Insight: The interaction between the compound and the buffer species itself can influence dissolution at the solid-liquid interface, a phenomenon known as the "microenvironment pH".[12] Therefore, consistency in buffer composition (e.g., using phosphate-buffered saline, PBS) is as important as the target pH.

Experimental Protocols for Solubility Determination

Two distinct but complementary methods are required to build a comprehensive solubility profile: a rapid kinetic assay for early-stage screening and a more rigorous thermodynamic assay for definitive characterization.

Method 1: Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[10] It reflects the concentration a compound can achieve before it precipitates and is highly relevant for guiding initial Structure-Activity Relationship (SAR) studies.[13]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Plate Preparation: In a 96-well plate, dispense 198 µL of each aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) into designated wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours. This period allows for precipitation to occur.

  • Separation of Precipitate: Filter the samples through a 96-well filter plate (e.g., 0.22 µm PVDF) to remove any precipitated solid.

  • Quantification: Analyze the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[10] The solubility is the measured concentration in the filtrate.[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO add_stock Add 2 µL DMSO Stock to Buffer (Final 100 µM) stock->add_stock buffer Dispense 198 µL Buffer in 96-well Plate buffer->add_stock incubate Incubate & Shake (2 hours, RT) add_stock->incubate filter_plate Filter to Remove Precipitate incubate->filter_plate quantify Quantify Filtrate (HPLC-UV / LC-MS) filter_plate->quantify result Kinetic Solubility Value quantify->result

Caption: Workflow for the kinetic solubility assay.

Method 2: Thermodynamic (Equilibrium) Solubility Assay

Often referred to as the "shake-flask" method, this is the gold-standard for determining the true equilibrium solubility of a compound.[14] It measures the saturation concentration of a solution in equilibrium with an excess of the solid drug, providing a definitive value for preformulation and biopharmaceutical modeling.[10][13]

  • Compound Addition: Add an excess of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (DMSO or aqueous buffer). The key is to have visible undissolved solid.[11]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for 24-48 hours.

    • Self-Validation Check: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration no longer increases.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant after separating the solid material, typically by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF).

  • Dilution & Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Analysis: Quantify the concentration of the diluted filtrate using a validated HPLC-UV or LC-MS/MS method. The thermodynamic solubility is calculated by applying the dilution factor to the measured concentration.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent Vial shake Agitate at Constant Temp (24-48 hours) add_solid->shake check Confirm Equilibrium: Visible Solid Remains shake->check separate Separate Solid/Liquid (Centrifuge & Filter) check->separate Equilibrium Reached analyze Dilute & Quantify Supernatant (HPLC-UV / LC-MS) separate->analyze result Thermodynamic Solubility Value analyze->result

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Data Presentation and Interpretation

The results from these experiments should be compiled into a clear, concise table to facilitate analysis and comparison.

Hypothetical Solubility Data for this compound
Solvent SystemAssay TypeSolubility (µg/mL)Solubility (µM)Classification
DMSO Thermodynamic> 24,270> 100,000Very Soluble
pH 1.2 Buffer Kinetic55226.6Sparingly Soluble
pH 1.2 Buffer Thermodynamic2082.4Poorly Soluble
pH 4.5 Buffer Kinetic1561.8Poorly Soluble
pH 4.5 Buffer Thermodynamic520.6Very Poorly Soluble
pH 6.8 Buffer Kinetic1249.4Very Poorly Soluble
pH 6.8 Buffer Thermodynamic< 2< 8.2Practically Insoluble
pH 7.4 Buffer Kinetic1041.2Very Poorly Soluble
pH 7.4 Buffer Thermodynamic< 1< 4.1Practically Insoluble

Interpretation of Results:

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility values to be higher than thermodynamic values.[11] This is because the kinetic method can generate a temporary, supersaturated state before precipitation completes. The thermodynamic value represents the true, stable solubility.

  • pH-Dependence: The hypothetical data shows a clear pH-dependent solubility profile, with higher solubility at a lower pH. This is consistent with the predicted protonation of the hydrazide group in acidic conditions, which would increase the compound's polarity and interaction with water.

  • Implications for Drug Development: The low solubility at neutral pH (<10 µg/mL) suggests that this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, indicating that oral absorption will be limited by its dissolution rate and/or solubility.[11] This early insight is crucial, as it flags the need for formulation strategies such as amorphous solid dispersions or particle size reduction to improve bioavailability.[3][15]

Conclusion and Future Directions

This guide has outlined a robust, two-tiered approach for the comprehensive solubility assessment of this compound. By systematically determining both kinetic and thermodynamic solubility in DMSO and physiologically relevant aqueous buffers, researchers can generate the critical data needed to make informed decisions. The resulting pH-solubility profile is an indispensable tool for predicting in vivo behavior, guiding formulation development, and ensuring the integrity of subsequent biological assays. For a compound exhibiting the poor solubility profile hypothesized here, further investigation into solid-state properties (e.g., polymorphism) and the use of biorelevant media (e.g., FaSSIF, FeSSIF) would be the logical next steps to better predict its performance in the complex environment of the human GI tract.[10][11]

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Bergström, C. A., et al. (2019). Perspectives in solubility measurement and interpretation. PMC - NIH.
  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.
  • Kumar, L., & Singh, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • Solubility of Things. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations.
  • Sci-Hub. (2024). DMSO: Significance and symbolism.
  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Shcherbiuk, N., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • ResearchGate. (n.d.). Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling - ACS Publications.
  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Shimadzu. (n.d.). Preparing Buffer Solutions.
  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PharmTech. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Dressman, J. B., & Amidon, G. L. (2014). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Dissolution Technologies.
  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • RJPT. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.

Sources

Literature review on the discovery of substituted phenoxy hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Substituted Phenoxy Hydrazides

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the strategic combination of well-established pharmacophores. This approach, known as molecular hybridization, aims to create new chemical entities with enhanced potency, improved selectivity, or a more favorable pharmacokinetic profile. The family of substituted phenoxy hydrazides represents a quintessential example of this strategy, merging the structural features of the phenoxy group—a common motif in numerous bioactive molecules—with the versatile hydrazide-hydrazone backbone.

The hydrazide-hydrazone moiety (-CONH-N=CH-) is a cornerstone in drug development, prized for its synthetic accessibility and its ability to engage in various biological interactions.[1][2][3][4][5] The presence of both hydrogen bond donors and acceptors, coupled with a conformationally flexible backbone, allows these molecules to bind effectively to a wide array of enzymatic targets. Since the pioneering success of Isonicotinic Acid Hydrazide (Isoniazid) as a frontline anti-tubercular agent, the hydrazide scaffold has been extensively explored, leading to compounds with a vast spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][5]

Simultaneously, the 2-phenoxyphenyl ring system and its analogues have garnered significant interest, demonstrating a wide range of biological effects such as analgesic and anti-inflammatory activities.[6] By physically linking this phenoxy scaffold to the hydrazide-hydrazone core, a new class of hybrid molecules is created. This guide provides a comprehensive overview of the discovery of these compounds, focusing on the rationale behind their design, synthetic methodologies, structure-activity relationships, and diverse therapeutic potential.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of substituted phenoxy hydrazides and their subsequent hydrazone derivatives is typically a robust and high-yielding multi-step process. The causality behind this sequential approach is to first construct the stable phenoxy hydrazide core, which then serves as a versatile intermediate for diversification through condensation with various carbonyl compounds.

General Synthetic Workflow

The most common pathway involves three key stages:

  • Esterification: A substituted phenol is reacted with an α-halo ester (e.g., ethyl chloroacetate) to form the corresponding phenoxy ester.

  • Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate to convert the ester moiety into the desired phenoxy hydrazide. This step is critical as it introduces the reactive hydrazide group.

  • Condensation: The phenoxy hydrazide intermediate is reacted with a selected aldehyde or ketone, typically under acid catalysis, to form the final substituted phenoxy hydrazide-hydrazone.

This modular approach is highly advantageous for building chemical libraries, as a single phenoxy hydrazide intermediate can be reacted with a multitude of aldehydes and ketones to generate a diverse array of final compounds for biological screening.

G A Substituted Phenol C Phenoxy Ester Intermediate A->C Step 1: Esterification (Williamson Ether Synthesis) B α-Halo Ester (e.g., Ethyl Chloroacetate) B->C Step 1: Esterification (Williamson Ether Synthesis) E Phenoxy Hydrazide Core C->E Step 2: Hydrazinolysis D Hydrazine Hydrate G Final Substituted Phenoxy Hydrazide-Hydrazone E->G Step 3: Condensation (Acid Catalysis) F Substituted Aldehyde / Ketone G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Substituted Phenoxy Hydrazide Inhibitor->COX Inhibition Inhibitor->LOX Inhibition G cluster_0 Molecular Modifications cluster_1 Biological Outcomes Core Phenoxy Hydrazide Scaffold Mod1 R1: Substituents on Phenoxy Ring (e.g., -OH, -Cl, -OCH3) Core->Mod1 Mod2 Linker Modification (e.g., -OCH2-, -O(CH2)3-) Core->Mod2 Mod3 R2: Substituents from Aldehyde/Ketone (Aromatic, Heterocyclic) Core->Mod3 Out1 Potency (IC50, MIC) Mod1->Out1 Influences Out2 Selectivity (e.g., Cancer vs. Normal Cells) Mod1->Out2 Influences Out3 Pharmacokinetics (Solubility, Stability) Mod1->Out3 Influences Mod2->Out1 Influences Mod2->Out3 Influences Mod3->Out1 Influences Mod3->Out2 Influences

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Assays of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide in in vitro antimicrobial assays. Hydrazide-hydrazone derivatives represent a promising class of compounds with a broad spectrum of biological activities, and this guide offers detailed, field-proven protocols for the systematic evaluation of their antimicrobial potential. The methodologies described herein are designed to ensure technical accuracy, reproducibility, and a clear understanding of the causality behind experimental choices, empowering researchers to generate reliable and meaningful data.

Introduction: The Promise of Hydrazide Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities[1][2][3]. The core structure, characterized by the azomethine group (–NHN=CH–), allows for extensive synthetic modifications, enabling the fine-tuning of their biological activity[3][4].

The compound of interest, this compound, belongs to this versatile class. Its phenoxy moiety, substituted with chloro and dimethyl groups, is anticipated to influence its lipophilicity and interaction with microbial targets. The propanohydrazide core provides a reactive handle for potential interactions with biological macromolecules. Several studies have highlighted that hydrazone derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication[1][5][6].

These application notes will detail the essential in vitro assays required to characterize the antimicrobial profile of this compound, focusing on standardized methods for determining its inhibitory and cidal activity against a panel of relevant microorganisms.

Compound Preparation and Handling

2.1. Compound Characteristics

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 125096-54-0[7]
Molecular Formula C₁₀H₁₃ClN₂O₂[7]
Molecular Weight 228.68 g/mol [7]
Physical Appearance White to off-white solidAssumed
Solubility Soluble in DMSO, DMF, and alcoholsAssumed

2.2. Safety Precautions

2.3. Preparation of Stock Solution

The accuracy of antimicrobial susceptibility testing is critically dependent on the precise preparation of the compound's stock solution.

Protocol 2.3.1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular biology grade Dimethyl Sulfoxide (DMSO) to the tube.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Antimicrobial Susceptibility Testing

The following protocols describe the most common and standardized methods for assessing the antimicrobial activity of a novel compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Diagram 3.1.1: Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Prepare Compound Stock Solution plate Dispense Media to 96-Well Plate start->plate culture Prepare Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension culture->inoculate media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->plate serial_dilute Perform 2-fold Serial Dilution of Compound plate->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth & Determine MIC incubate->read

Caption: Workflow of the broth microdilution assay.

Protocol 3.1.2: Step-by-Step Broth Microdilution Protocol

  • Microbial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (containing only media and inoculum). Well 12 will be the sterility control (containing only media).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test and determines the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3.2.1: MBC/MFC Determination

  • Sub-culturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% kill rate.

Table 3.2.2: Example Data Presentation for MIC and MBC/MFC

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 292131632Cidal (2)
Escherichia coliATCC 2592264>256Static (>4)
Pseudomonas aeruginosaATCC 27853128>256Static (>2)
Candida albicansATCC 102313264Cidal (2)

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Agar Disc Diffusion Assay

This qualitative method is excellent for initial screening of antimicrobial activity. It relies on the diffusion of the compound from a paper disc into an agar medium inoculated with the test microorganism.

Diagram 3.3.1: Agar Disc Diffusion Workflow

AgarDiscDiffusionWorkflow start Prepare Microbial Lawn on Agar Plate impregnate Impregnate Sterile Discs with Compound Solution place_discs Place Discs on Inoculated Agar Surface start->place_discs impregnate->place_discs incubate Incubate at 37°C for 18-24h place_discs->incubate measure Measure the Diameter of the Zone of Inhibition (ZOI) incubate->measure

Caption: Workflow for the agar disc diffusion assay.

Protocol 3.3.2: Step-by-Step Agar Disc Diffusion Protocol

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1.2.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disc Preparation and Placement:

    • Aseptically apply a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution) onto sterile paper discs (6 mm diameter). Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the inoculated agar plate. Gently press down to ensure complete contact.

    • Include a positive control disc (e.g., gentamicin for bacteria, fluconazole for fungi) and a negative control disc (impregnated with DMSO).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).

Table 3.3.3: Example Data Presentation for Zone of Inhibition

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2921318
Bacillus subtilisATCC 663320
Escherichia coliATCC 2592212
Klebsiella pneumoniaeATCC 1388310

Mechanistic Insights and Structure-Activity Relationship

The antimicrobial activity of hydrazide-hydrazone derivatives is often attributed to the presence of the azomethine group[4]. The lipophilicity conferred by the 4-chloro-3,5-dimethylphenoxy group may enhance the compound's ability to penetrate microbial cell membranes. The observed activity against Gram-positive bacteria, which lack an outer membrane, and potentially lower activity against Gram-negative bacteria, could support this hypothesis. Further studies, such as DNA gyrase inhibition assays, could elucidate the specific mechanism of action[5][6].

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound as a potential antimicrobial agent. By adhering to these standardized methods, researchers can generate high-quality, reproducible data on the compound's spectrum of activity and potency. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The structural versatility of the hydrazide-hydrazone class, combined with systematic screening, holds significant promise for the discovery of next-generation antimicrobial therapies.

References

  • Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (2021). International Journal of Molecular Sciences, 22(17), 9389.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (2024). Molecules, 29(11), 2486.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - ResearchGate. (2021). International Journal of Molecular Sciences, 22(17), 9389.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (2021). International Journal of Molecular Sciences, 22(17), 9389.
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine - Research Journal of Pharmacy and Technology. (2021). Research Journal of Pharmacy and Technology, 14(11), 5891-5896.
  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor. (2015). International Journal of Pharmaceutical Sciences Review and Research, 31(1), 136-143.
  • Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed. (2017). Archiv der Pharmazie, 350(1-2).
  • (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides - ResearchGate. (2016). Medicinal Chemistry Research, 25(8), 1634-1645.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. (2017). Arabian Journal of Chemistry, 10, S2539-S2548.
  • Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole - DergiPark. (2020). Journal of the Faculty of Pharmacy of Istanbul University, 50(1), 48-56.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (2017). Medicinal Chemistry Research, 26(2), 287-301.
  • (PDF) SYNTHESIS and ANTIMICROBIAL ACTIVITY of SOME NOVEL QUINOXALINE HYDRAZONES - ResearchGate. (2016). Anadolu University Journal of Science and Technology C - Life Sciences and Biotechnology, 6(2), 65-72.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC - NIH. (2022). Molecules, 27(19), 6701.

Sources

Application Notes and Protocols for the Investigation of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. The chemical scaffold of hydrazides and their derivatives has garnered significant attention due to their diverse biological activities, including promising anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a novel compound, 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, in the context of cancer cell line research. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a substituted chlorophenoxy ring and a propanohydrazide chain—suggest a plausible avenue for anticancer activity, potentially through the induction of apoptosis and cell cycle arrest.[3][4][5]

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the proposed experimental designs. We will explore the hypothetical mechanism of action based on related compounds and provide detailed protocols for a systematic evaluation of its efficacy in in vitro cancer models.

Hypothesized Mechanism of Action

The structure of this compound incorporates two key moieties that may contribute to its potential anticancer effects. The 4-chloro-3,5-dimethylphenoxy group is a halogenated aromatic structure, a feature present in various compounds with demonstrated cytotoxic and pro-apoptotic effects in cancer cells. For instance, the resveratrol derivative 4'-chloro-3,5-dihydroxystilbene has been shown to induce cell death in lung cancer cells through apoptosis and autophagy.[3][6] The presence of the chloro and dimethyl substitutions on the phenoxy ring may enhance lipophilicity, potentially facilitating cell membrane permeability and interaction with intracellular targets.

The propanohydrazide functional group is a recognized pharmacophore in numerous anticancer agents. Hydrazide and hydrazone derivatives have been reported to exhibit a wide range of antitumor activities, including the induction of apoptosis via mitochondrial pathways, cell cycle arrest at various phases (G0/G1 or G2/M), and inhibition of tubulin polymerization.[2][7][8][9]

Based on these precedents, we hypothesize that this compound may exert its anticancer effects by inducing cellular stress, leading to programmed cell death (apoptosis) and/or halting the proliferation of cancer cells by disrupting the cell cycle. The following experimental protocols are designed to rigorously test this hypothesis.

Diagram 1: Postulated Signaling Pathway for Apoptosis Induction

G Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating a novel anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or CCK-8 assay is a robust and widely used colorimetric method for this purpose.[10][11][12]

Protocol 1: MTT Cell Viability Assay

  • Cell Lines: A panel of human cancer cell lines should be selected, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).[13][14] A non-cancerous cell line, such as HEK-293, should be included to assess selectivity.

  • Reagents and Materials:

    • Selected cancer and non-cancerous cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • This compound (stock solution in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 24, 48, and 72 hours.

    • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Expected Data Output from MTT Assay

Cell LineTreatment DurationIC₅₀ (µM)
MCF-724hValue
48hValue
72hValue
A54924hValue
48hValue
72hValue
HCT-11624hValue
48hValue
72hValue
HEK-29372hValue
Cell Cycle Analysis

To investigate whether the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the standard method.[15][16][17][18]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Reagents and Materials:

    • Cancer cell lines

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.

    • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis a Seed cells in 6-well plates b Treat with compound (IC₅₀, 2x IC₅₀) a->b c Harvest and wash cells b->c d Fix in 70% ethanol c->d e Stain with Propidium Iodide d->e f Flow Cytometry Analysis e->f g Quantify cell cycle phases f->g

Caption: Workflow for analyzing cell cycle distribution after compound treatment.

Apoptosis Detection by Western Blotting

To confirm the induction of apoptosis and elucidate the underlying molecular mechanism, Western blotting is employed to detect key apoptotic markers.[19][20][21][22][23]

Protocol 3: Western Blot Analysis of Apoptotic Proteins

  • Reagents and Materials:

    • Cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Treat cells in 6-well plates with the compound as described for cell cycle analysis.

    • Harvest the cells, wash with PBS, and lyse with RIPA buffer on ice.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Table 2: Key Apoptotic Markers for Western Blot Analysis

ProteinExpected Change with Apoptosis InductionFunction
Cleaved Caspase-3IncreaseExecutioner caspase
Cleaved PARPIncreaseSubstrate of activated caspases
Bcl-2DecreaseAnti-apoptotic protein
BaxIncreasePro-apoptotic protein

Conclusion and Future Directions

This document outlines a systematic approach to investigate the potential anticancer properties of this compound. The proposed protocols will enable researchers to determine its cytotoxicity, its effects on cell cycle progression, and its ability to induce apoptosis. Positive results from these initial in vitro studies would warrant further investigation, including the exploration of other cell death mechanisms like autophagy, analysis of its effects on other cancer-related signaling pathways, and eventual progression to more complex in vitro models such as 3D spheroids or organoids and subsequent in vivo studies.[14][24][25][26] The structural features of this compound hold promise, and a thorough investigation as outlined here will be crucial in determining its potential as a novel therapeutic candidate in oncology.

References

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • 3D Cell Culture. (n.d.). Importance of Realistic Tumoroid Models in Cancer Drug Screening. 3D Cell Culture.
  • Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Scribd.
  • National Center for Biotechnology Information. (n.d.). Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma. NCBI.
  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. NCBI.
  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Eurofins Discovery. (n.d.). In Vitro Translational Models for Oncology & Immuno-Oncology. Eurofins Discovery.
  • MDPI. (n.d.). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI.
  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. Semantic Scholar.
  • National Center for Biotechnology Information. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. NCBI.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. ResearchGate.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • ACS Publications. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. NCBI.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity and Pro-Apoptosis of Novel Benzoisoindolin Hydrazones as Anticancer Agents. NCBI.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • MDPI. (n.d.). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI.
  • Bio-protocol. (n.d.). Apoptosis detection and western blot. Bio-protocol.
  • National Center for Biotechnology Information. (2010). 4'-Chloro-3,5-dihydroxystilbene, a resveratrol derivative, induces lung cancer cell death. NCBI.
  • National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. NCBI.
  • National Center for Biotechnology Information. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. NCBI.
  • ResearchGate. (2024). (PDF) Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. ResearchGate.
  • ResearchGate. (2025). (PDF) 4′-Chloro-3,5-dihydroxystilbene, a resveratrol derivative, induces lung cancer cell death. ResearchGate.
  • PubMed. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PubMed.
  • National Center for Biotechnology Information. (n.d.). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. NCBI.
  • National Center for Biotechnology Information. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. NCBI.
  • PubMed. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PubMed.

Sources

Application Note: Assessing the Cytotoxicity of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of novel chemical compounds for their biological activity is a foundational step in drug discovery and toxicology.[1][2] This document provides a comprehensive, field-proven protocol for determining the cytotoxic potential of the compound 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cellular metabolic activity as an indicator of cell viability.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, principles of the assay, data interpretation, and best practices for ensuring trustworthy and reproducible results.

Introduction and Core Principles

Cell-based assays are indispensable tools for characterizing the effects of new chemical entities on living systems.[2] A primary screening step involves assessing a compound's general toxicity, or cytotoxicity. A reduction in cell viability can indicate that a compound may have therapeutic potential (e.g., as an anti-cancer agent) or that it poses a toxicological risk.

The MTT assay is a cornerstone technique for this purpose.[3][4] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, which are only active in living, metabolically competent cells.[3][4][5] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4] The formazan crystals are then solubilized, and the intensity of the resulting purple solution is quantified spectrophotometrically. The absorbance is directly proportional to the number of viable cells.[3][5]

This application note will guide you through the process of using the MTT assay to determine the dose-dependent cytotoxic effect of this compound and to calculate its half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[6]

Materials and Methods

Reagents and Equipment
  • Test Compound: this compound

  • Cell Line: Adherent human cancer cell line (e.g., HeLa or A549)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or appropriate medium for the chosen cell line

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS)[3]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO) or 0.01 M HCl in Isopropanol

  • Vehicle: DMSO (for dissolving the test compound)

  • Positive Control: Doxorubicin (a known cytotoxic agent)[7][8]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate spectrophotometer (ELISA reader) with filters for 570 nm and a reference wavelength of ~630-690 nm.

    • Multichannel pipette

    • Inverted microscope

Experimental Workflow Diagram

The overall process can be visualized as a sequence of steps from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound Stock & Serial Dilutions treat Treat Cells with Compound & Controls prep_compound->treat prep_cells Culture & Harvest Adherent Cells seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate attach Incubate 24h (Cell Attachment) seed_plate->attach attach->treat incubate_treat Incubate (e.g., 48h) (Compound Exposure) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

PART A: Preparation of Solutions
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in sterile DMSO. This high concentration is essential for creating a wide range of dilutions without introducing a high final concentration of the DMSO vehicle into the wells.

  • Serial Dilutions: From the 10 mM stock, prepare a series of working solutions in culture medium. For example, to test concentrations from 0.1 µM to 100 µM, perform serial dilutions. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (typically ≤ 0.5%). [9]

  • MTT Working Solution: Prepare the MTT solution at 5 mg/mL in sterile PBS. Filter sterilize it and protect it from light.[10] This solution should be prepared fresh.[11]

PART B: Cell Seeding and Treatment
  • Cell Culture: Culture cells in T-75 flasks until they reach approximately 80-90% confluency. Ensure the cells are in the logarithmic growth phase.

  • Seeding: Trypsinize the cells, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Plate Seeding: Using a multichannel pipette, seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation effects.

  • Attachment: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach firmly to the bottom of the wells.[12]

  • Treatment: After 24 hours, carefully aspirate the old medium. Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells. A well-designed plate is critical for data integrity.

    | Plate Layout Example (Triplicates) | | :--- | :--- | :--- | :--- | :--- | :--- | | Well Type | Columns 1-3 | Columns 4-6 | Columns 7-9 | Columns 10-12 | | Row A | Media Blank | Vehicle Control | Positive Control | Compound (100 µM) | | Row B | Media Blank | Vehicle Control | Positive Control | Compound (30 µM) | | Row C | Media Blank | Vehicle Control | Positive Control | Compound (10 µM) | | Row D | Compound (3 µM) | Compound (1 µM) | Compound (0.3 µM) | Compound (0.1 µM) |

    • Media Blank: Wells containing only culture medium (no cells). Used for background subtraction.[9]

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This is the 100% viability reference.[13][14]

    • Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin (e.g., at its known IC50 concentration) to confirm the assay is working correctly.[7][15]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

PART C: MTT Assay and Measurement
  • Add MTT: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[3][12][16]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[3][4] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]

  • Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[3] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

Calculation of Cell Viability

The primary data will be the absorbance readings. The percentage of cell viability is calculated relative to the vehicle control, which represents 100% viability.

  • Correct for Background: Subtract the average OD of the Media Blank wells from all other OD readings.

    • Corrected OD = OD_sample - OD_blank_avg

  • Calculate Percent Viability: Normalize the corrected OD of the treated wells to the corrected OD of the Vehicle Control wells.

    • % Viability = (Corrected OD_treated / Corrected OD_vehicle_control_avg) x 100

| Example Data Calculation | | :--- | :--- | :--- | :--- | | Treatment | Avg. Corrected OD | Calculation | % Viability | | Vehicle Control | 0.950 | (0.950 / 0.950) * 100 | 100% | | Compound (10 µM) | 0.760 | (0.760 / 0.950) * 100 | 80% | | Compound (30 µM) | 0.475 | (0.475 / 0.950) * 100 | 50% | | Compound (100 µM) | 0.190 | (0.190 / 0.950) * 100 | 20% |

Determining the IC50 Value

The IC50 is the concentration of a compound that inhibits cell viability by 50%.[6]

  • Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). The data typically forms a sigmoidal (S-shaped) curve.[6]

  • Calculate IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, or an Excel add-in) to fit the data to a dose-response curve and determine the precise IC50 value.[6][17][18] This is the concentration on the X-axis that corresponds to 50% viability on the Y-axis.[6]

G y_axis 100 % Viability 50 0 x_axis Log [Compound Concentration] origin origin->y_axis origin->x_axis p1 p2 p3 p4 p5 fifty_percent ic50_on_curve fifty_percent->ic50_on_curve ic50_point IC50 ic50_on_curve->ic50_point spline_edge

Caption: Example of a dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validation

To ensure the integrity of your results, adhere to these self-validating principles:

  • Vehicle Control Integrity: The vehicle control (e.g., 0.5% DMSO) should not, on its own, cause a significant decrease in cell viability compared to untreated cells. If it does, the vehicle concentration is too high.[14]

  • Positive Control Response: The positive control (e.g., Doxorubicin) must show a significant and expected reduction in cell viability, confirming that the cell system and assay reagents are responsive.[7][13]

  • Reproducibility: Perform each concentration in at least triplicate. The standard deviation between replicates should be low. The entire experiment should be repeated independently to ensure the results are reproducible.

  • Microscopic Examination: Before adding the MTT reagent, visually inspect the cells under a microscope. This can provide qualitative confirmation of cytotoxicity, such as cell rounding, detachment, or reduced cell numbers.

By following this detailed protocol and adhering to the principles of scientific integrity, researchers can confidently and accurately determine the cytotoxic profile of this compound, generating reliable data for downstream drug development or toxicological assessment.

References

  • Anonymous. (n.d.). MTT ASSAY: Principle. Retrieved from a university protocol document. [Link]
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Araceli Biosciences. (2020). Controlling your High Content Assays.
  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?.
  • Science Gateway. (n.d.). How to calculate IC50.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • JoVE. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?.
  • National Center for Biotechnology Information. (n.d.). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells.
  • ResearchGate. (2015). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?.
  • ResearchGate. (2025). Cell Viability Assays: Methods and Protocols.
  • ACS Publications. (2025). Study on the Binding of Five Plant-Derived Secondary Metabolites to G-Quadruplexes.
  • ResearchGate. (n.d.). Cell viability after treated with positive control of drug doxorubicin....
  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
  • ResearchGate. (n.d.). Doxorubicin was positive controls: a comparison.
  • Journal of Advanced Veterinary Research. (n.d.). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Retrieved from Journal of Advanced Veterinary Research. [Link]
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.

Sources

Application Notes and Protocols for the Experimental Design of Novel Hydrazide-Based Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anthelmintics

Helminthiasis, or parasitic worm infection, is a pervasive global health issue affecting billions of humans and livestock, leading to significant morbidity and economic losses.[1] The challenge is compounded by the escalating emergence of resistance to existing anthelmintic drugs, creating an urgent need for novel chemical scaffolds with new mechanisms of action.[1][2] Hydrazides, a class of organic compounds characterized by the R-NH-NH-C(=O)-R' functional group, have emerged as versatile synthons in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5][6] Preliminary studies have also hinted at their potential as anthelmintics, making them an attractive area for drug discovery.[6][7][8]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the experimental design for rigorously testing the anthelmintic activity of novel hydrazide derivatives. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating preclinical evaluation pipeline.

Part 1: Foundational Strategy and Preliminary Considerations

A successful screening campaign begins not with the assay itself, but with a foundational understanding of the test compounds, the biological systems, and the overall screening logic.

The Chemical Context: Hydrazide Derivatives

Hydrazides are typically synthesized from carboxylic acids or their esters reacting with hydrazine.[9][10] Their chemical structure is highly malleable, allowing for the creation of large, diverse libraries of hydrazone derivatives through condensation with various aldehydes and ketones.[3] This structural versatility is key to exploring a wide chemical space for potential biological activity. Before biological testing, it is critical to ensure the purity and structural integrity of each novel hydrazide via standard analytical methods (e.g., NMR, LC-MS, elemental analysis).

Rationale for Model Organism Selection

No single model can perfectly recapitulate the complexity of a host-parasite interaction. Therefore, a tiered approach using different model organisms is the most effective strategy.

  • Primary High-Throughput Screening (HTS): Caenorhabditis elegans The free-living nematode C. elegans is an invaluable tool for initial screening.[1][11] Its use is justified by several key advantages:

    • Genetic Homology: It shares many essential biological pathways with parasitic nematodes, making it a relevant surrogate.[12]

    • Ease of Culture: It can be grown quickly and inexpensively in a laboratory setting.[13]

    • Throughput: Its small size and rapid life cycle are amenable to automated, high-throughput screening in multi-well plate formats.[1][14]

    • Caveat: As a free-living nematode, promising hits from C. elegans must be validated against true parasitic species.[11][14]

  • Secondary & Confirmatory Screening: Parasitic Nematodes To confirm the activity against relevant pathogens, assays should be performed on parasitic species. A common and well-characterized model is Haemonchus contortus, a gastrointestinal nematode of small ruminants.[15] This step validates the broader-spectrum potential of the candidate compounds.

  • In Vivo Efficacy Evaluation: Rodent Models The ultimate preclinical test of an anthelmintic is its efficacy within a host. Rodent models of gastrointestinal nematode infection, such as mice infected with Heligmosomoides polygyrus bakeri or Trichuris muris, are standard.[16][17][18] These models allow for the evaluation of a compound's efficacy in a complex biological system, providing insights into its pharmacokinetics and safety.[19]

The Cornerstone of Trustworthiness: Experimental Controls

Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for data integrity.

  • Positive Controls: A known, clinically effective anthelmintic drug must be run in parallel in every assay. The choice of drug should ideally cover different mechanisms of action (e.g., Levamisole - a nicotinic agonist; Albendazole - a tubulin inhibitor).[20] This validates that the assay system is responsive and provides a benchmark for the potency of the novel hydrazides.

  • Negative/Vehicle Control: The solvent used to dissolve the hydrazide compounds (e.g., Dimethyl Sulfoxide - DMSO) must be tested alone at the same concentration used in the experimental wells. This ensures that any observed anthelmintic effect is due to the compound itself and not the vehicle.[13]

Part 2: The In Vitro Screening Cascade

The goal of the in vitro cascade is to efficiently screen a library of novel hydrazides, identify potent "hits," and characterize their dose-dependent activity against different life stages of the worms.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Secondary Assays cluster_2 Lead Candidate Selection HTS High-Throughput Screen (C. elegans Adult Motility Assay) Single High Concentration Hit_Ident Hit Identification (>80% Mortality/Paralysis) HTS->Hit_Ident Filter Dose_Response Dose-Response Curve (C. elegans Motility) Determine EC50 Hit_Ident->Dose_Response Confirm & Quantify EHA Egg Hatch Assay (EHA) (Parasitic Nematode Eggs) Determine IC50 Dose_Response->EHA Assess Ovicidal Activity LMA Larval Motility Assay (LMA) (Parasitic L3 Larvae) Determine IC50 EHA->LMA Assess Larvicidal Activity Lead_Select Select Lead Candidates Based on Potency (EC50/IC50) and Spectrum of Activity LMA->Lead_Select Evaluate

Protocol 1: C. elegans Adult Motility Assay (Primary Screen)

This assay rapidly identifies compounds that induce paralysis or death in adult worms.

Materials:

  • Wild-type C. elegans (N2 Bristol strain).[21]

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • M9 Buffer.

  • 96-well flat-bottom microtiter plates.

  • Novel hydrazide stock solutions (e.g., 10 mM in DMSO).

  • Positive control (e.g., Levamisole, 100 µM).

  • Vehicle control (e.g., 1% DMSO in M9 buffer).

  • Inverted microscope or automated plate reader.

Step-by-Step Methodology:

  • Worm Preparation: Culture C. elegans on NGM plates until a large population of young adults is present.

  • Wash worms from plates using M9 buffer and collect them in a sterile conical tube. Allow worms to settle by gravity.

  • Wash the worm pellet 2-3 times with M9 buffer to remove bacteria.

  • Assay Preparation: Prepare serial dilutions of the hydrazide compounds in M9 buffer in a 96-well plate. The final DMSO concentration should not exceed 1-2%.[13] Include positive and vehicle control wells.

  • Adjust the worm suspension concentration and add approximately 20-30 adult worms to each well of the 96-well plate.

  • Incubation: Incubate the plate at 20-25°C for 24-48 hours.[15]

  • Motility Assessment: At specified time points (e.g., 4, 8, 24 hours), assess worm motility. This can be done manually by counting motile vs. non-motile (paralyzed or dead) worms under a microscope or using an automated system that tracks movement. A worm is considered non-motile if it does not move even after gentle prodding or agitation of the plate.

  • Data Analysis: Calculate the percentage of non-motile worms for each concentration. For primary screening, a single high concentration (e.g., 50-100 µM) is often used to identify initial "hits." For dose-response analysis, plot the percentage of non-motile worms against the log of the compound concentration and fit to a four-parameter sigmoid function to determine the EC50 (Effective Concentration 50%).

Protocol 2: Egg Hatch Assay (EHA)

This assay determines the ovicidal activity of the compounds, a key feature for breaking the parasite life cycle.[22][23]

Materials:

  • Freshly collected parasitic nematode eggs (e.g., from feces of sheep infected with H. contortus).

  • Saturated salt solution (e.g., NaCl) for egg flotation.

  • Sieves of various mesh sizes.

  • 24- or 96-well plates.

  • Test compounds, positive control (e.g., Albendazole), and vehicle control.

  • Lugol's iodine solution.

Step-by-Step Methodology:

  • Egg Collection: Collect fresh fecal samples and extract nematode eggs using a standard flotation technique. Wash the collected eggs thoroughly with water to remove debris and salt.

  • Assay Setup: Prepare serial dilutions of the test compounds in water or a suitable buffer in a multi-well plate.

  • Add a standardized number of eggs (e.g., 100-150) to each well.

  • Incubation: Incubate the plates at 25-28°C for 48 hours to allow hatching in the control wells.[24]

  • Assessment: After incubation, add a drop of Lugol's iodine to each well to stop further hatching and kill any hatched larvae.

  • Under a microscope, count the number of unhatched eggs and the number of hatched first-stage larvae (L1).

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the vehicle control. Determine the IC50 (Inhibitory Concentration 50%) value by plotting the percentage of inhibition against the log of the compound concentration.[22]

Data Presentation: Summary of In Vitro Anthelmintic Activity

Summarize the results in a clear, comparative table.

Compound IDC. elegans Motility (EC50, µM)H. contortus EHA (IC50, µM)H. contortus LMA (IC50, µM)
HYD-00112.58.215.1
HYD-002> 100> 100> 100
HYD-0035.82.14.5
Albendazole25.30.10.5
Levamisole8.9> 1001.2

Part 3: In Vivo Efficacy and Validation

Promising candidates from in vitro screening must be tested in an animal model to assess their efficacy in a physiological context. The Fecal Egg Count Reduction Test (FECRT) is the gold standard for this purpose.[25]

InVivo_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring cluster_2 Efficacy Assessment Infection Infect Rodents (e.g., H. polygyrus) Acclimate Acclimatization & Infection Confirmation (Day 0) Infection->Acclimate Group Randomize into Groups (Vehicle, Positive Control, Test) Acclimate->Group Treat Administer Single Dose of Test Compound / Controls Group->Treat Monitor Collect Fecal Samples (e.g., Day 7, 14 Post-Treatment) Treat->Monitor FEC Perform Fecal Egg Counts (McMaster Technique) Monitor->FEC Calculate Calculate % FECR vs. Vehicle Control Group FEC->Calculate

Protocol 3: Fecal Egg Count Reduction Test (FECRT) in a Rodent Model

This protocol evaluates the ability of a compound to reduce the number of nematode eggs shed in the feces of an infected host.

Materials:

  • Laboratory mice (e.g., C57BL/6 or BALB/c strain).

  • Infective third-stage larvae (L3) of a suitable nematode (e.g., Heligmosomoides polygyrus bakeri).

  • Metabolic cages for fecal collection.

  • Dosing needles (oral gavage).

  • Test compound formulated in a suitable vehicle.

  • Positive control (e.g., Levamisole, administered as per standard protocols).

  • McMaster counting slides.

  • Saturated salt solution.

Step-by-Step Methodology:

  • Animal Infection and Acclimatization: Infect mice orally with a standardized number of L3 larvae. Allow the infection to become patent (egg-laying adults established), which typically takes 10-14 days. House the animals under standard conditions.[17]

  • Pre-Treatment Screening (Day 0): Collect fecal samples from each mouse and perform a fecal egg count to establish a baseline infection level. Animals with an adequate egg count are randomized into treatment groups (n=5-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Levamisole)

    • Group 3+: Test Groups (Novel hydrazide at various doses, e.g., 10, 25, 50 mg/kg).[26]

  • Treatment Administration: Administer a single oral dose of the respective treatments to each mouse.[27]

  • Post-Treatment Fecal Collection: Collect fecal samples from each animal at set time points, typically 7 and 14 days post-treatment.[28]

  • Fecal Egg Counting: Use the McMaster technique to determine the number of eggs per gram (EPG) of feces for each sample.

  • Data Analysis and Interpretation: Calculate the mean EPG for each group at each time point. The percentage of Fecal Egg Count Reduction (%FECR) is calculated using the following formula:

    %FECR = [1 - (Mean EPG of Treatment Group / Mean EPG of Vehicle Control Group)] x 100

    A %FECR of ≥95% is generally considered effective.

Data Presentation: Summary of In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean EPG (Day 0)Mean EPG (Day 7)% FECR (Day 7)
Vehicle Control-12501310-
HYD-00325130045065.6%
HYD-0035012805595.8%
Levamisole7.512902098.5%

Conclusion

The discovery of novel anthelmintics is a critical endeavor to combat parasitic diseases and overcome drug resistance. Hydrazides represent a promising and chemically tractable class of compounds for this purpose. The structured, multi-stage experimental design detailed in these notes—progressing from high-throughput in vitro screening using C. elegans to confirmatory assays on parasitic species and culminating in in vivo validation via the FECRT—provides a robust framework for identifying and characterizing new lead candidates. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reproducible data essential for advancing the most promising hydrazide derivatives through the drug development pipeline.

References

  • O'Meara, H., & Marchant, J. (2020). Drug discovery technologies: Caenorhabditis elegans as a model for anthelmintic therapeutics. Medicinal Research Reviews, 40(5), 1715-1753. [Link]
  • Mayorga, O., et al. (2022). Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin. Frontiers in Pharmacology. [Link]
  • Kamble, R., et al. (Year N/A). A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. World Journal of Pharmaceutical Research. [Link]
  • Yadav, R. (Year N/A). Anthelmintics drugs classification,history,mechanism of action and adverse effect. SlideShare. [Link]
  • Hahnel, S., et al. (2020). Caenorhabditis elegans in anthelmintic research – Old model, new perspectives. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
  • Williams, T., et al. (2014). Caenorhabditis elegans as a model to screen plant extracts and compounds as natural anthelmintics for veterinary use. Veterinary Parasitology. [Link]
  • Hahnel, S., et al. (2020). Caenorhabditis elegans in anthelmintic research – Old model, new perspectives. PMC. [Link]
  • Abbas, A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. [Link]
  • RxList. (2021). Anthelmintics. [Link]
  • Dold, C., & Holland, C. V. (2000). Animal models of intestinal nematode infections of humans. Parasitology. [Link]
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Anthelmintic Agents. LiverTox. [Link]
  • Britannica.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
  • Wikipedia.
  • MSD Veterinary Manual. (Date N/A). Mechanisms of Anthelmintic Action in Animals. [Link]
  • Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]
  • Organic Chemistry Portal. (Date N/A).
  • Cantacessi, C., et al. (2021). Rodent Models for the Study of Soil-Transmitted Helminths: A Proteomics Approach. Frontiers in Cellular and Infection Microbiology. [Link]
  • Salinas, C. A., et al. (2024).
  • Cantacessi, C., et al. (2021). Rodent Models for the Study of Soil-Transmitted Helminths: A Proteomics Approach. PMC. [Link]
  • Maqbool, S., et al. (2017). In vitro and in vivo anthelmintic activity of Murraya koenigii against gastro-intestinal nematodes of sheep. Parasitology Research. [Link]
  • Biendl, M., et al. (2023).
  • Yadav, A. K., & Temjenmongla. (2015). In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm. Parasitology Research. [Link]
  • Jackson, F., et al. (2001). Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics. Practical Exercises in Parasitology. [Link]
  • Al Shehnah, D. (2020). Egg hatching protocol and an in vitro scoring system in Parascaris univalens larvae after exposure to anthelmintic. DiVA. [Link]
  • Smith, G., & Grenfell, B. T. (1994). Modelling of parasite populations: gastrointestinal nematode models. Veterinary Parasitology. [Link]
  • Negi, V. J., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Chemistry. [Link]
  • Negi, V. J., et al. (2012). Biological activities of hydrazide derivatives in the new millennium.
  • Wikipedia. (Date N/A).
  • Mukadam, M. (Date N/A). In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. International Journal of Advanced Research in Science, Engineering and Technology. [Link]
  • Tadesse, E., et al. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe.
  • de Oliveira, D. H. R., et al. (2024).
  • Cavier, R., & Rips, R. (1965). Dihydrazides, a New Class of Anthelmintics. Journal of Medicinal Chemistry. [Link]
  • Smith, G., & Grenfell, B. T. (1994). Modelling of parasite populations: gastrointestinal nematode models. Princeton University. [Link]
  • Stanković, N., et al. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. Future Journal of Pharmaceutical Sciences. [Link]
  • Jabbar, A., et al. (2016). In vitro and in vivo anthelmintic response of the seeds of Amomum subulatum roxb and Vitex negundo. Brazilian Journal of Biology. [Link]
  • Rojas, J. L., et al. (2023).
  • De Ocampo, R. J. D., et al. (2024). In vivo anthelmintic activity of Eleusine indica extracts against gastrointestinal nematodes of goats. Journal of Advanced Veterinary and Animal Research. [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Phenoxypropanohydrazide Derivative

The compound 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide belongs to a class of chemicals with a phenoxy acetic acid-derived backbone, a structure known for its diverse biological activities. While this specific molecule is a novel entity with uncharacterized cytotoxic potential, its structural analogs have demonstrated a range of effects, from antimicrobial and anthelmintic properties to antiproliferative action against cancer cell lines.[1] The presence of a chlorinated phenol moiety is of particular interest, as chlorophenoxy compounds are known to exert cellular toxicity through mechanisms that can include cell membrane damage and the disruption of mitochondrial function.[2][3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic profile of this compound. The protocols herein are designed to establish a foundational understanding of the compound's potency and to elucidate its primary mechanism of cellular demise. By employing a multi-assay approach, we can construct a robust and reliable cytotoxicity profile, a critical step in the preclinical assessment of any novel chemical entity.

Strategic Approach to Cytotoxicity Testing

A thorough in vitro toxicological assessment relies on a multi-pronged strategy. We will employ a battery of assays that interrogate different aspects of cellular health, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis). This approach provides a more complete picture than any single assay alone.

Our experimental workflow is designed to first determine the concentration-dependent effects of the compound on cell viability and then to probe the underlying mechanisms of any observed toxicity.

G cluster_0 Phase 1: Initial Viability Assessment cluster_1 Phase 2: Mechanistic Investigation A Compound Preparation (this compound) Stock Solution in DMSO C Dose-Response Screening (MTT Assay) A->C B Cell Line Selection & Maintenance (e.g., HepG2, A549, and a non-cancerous line like HEK293) B->C D Determination of IC50 Value C->D Calculate IC50 E Membrane Integrity Assay (LDH Release Assay) D->E Use IC50 as a guide for concentrations F Lysosomal Integrity Assay (Neutral Red Uptake Assay) D->F G Apoptosis vs. Necrosis (Annexin V/PI Staining & Flow Cytometry) D->G H Caspase Activation Assay (Caspase-3/7 Activity) D->H I Data Analysis & Interpretation - Correlate findings from all assays - Propose mechanism of cytotoxicity E->I F->I G->I H->I

Figure 1: A comprehensive workflow for the cytotoxic evaluation of this compound.

PART 1: Cell Line Selection and General Cell Culture Protocols

The choice of cell lines is paramount for obtaining relevant cytotoxicity data.[7][8] A panel of cell lines is recommended to assess for any cell-type-specific toxicity. For a compound with unknown effects, a good starting point includes:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.

  • A549 (Human Lung Carcinoma): A well-characterized line for general cytotoxicity screening.

  • HEK293 (Human Embryonic Kidney): Often used as a model for a "normal" (non-cancerous) cell line to assess for selective toxicity.

General Cell Culture Maintenance

Protocols for maintaining both adherent and suspension cell lines are crucial for ensuring the health and reproducibility of the cells used in cytotoxicity assays.[9][10][11][12]

Adherent Cell Culture (e.g., HepG2, A549, HEK293):

  • Growth Medium: Use the recommended medium for each cell line (e.g., DMEM or EMEM for HepG2 and HEK293, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture adherent cells when they reach 80-90% confluency.[9]

    • Aspirate the old medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add a suitable volume of a dissociation agent like Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the appropriate split ratio.

Suspension Cell Culture (if applicable):

  • Growth Medium: Use the recommended medium (e.g., RPMI-1640).

  • Passaging: Dilute the cell suspension with fresh medium to the recommended cell density every 2-3 days.

PART 2: Cytotoxicity Assay Protocols

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][13][14] This assay is a reliable indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle controls (e.g., DMSO diluted in medium) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[15][16][17][18]

Parameter Description
Cell Density Optimized for each cell line to ensure logarithmic growth during the assay.
Compound Concentrations A wide range, typically from nanomolar to micromolar, to capture the full dose-response.
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells, vehicle control (e.g., DMSO), and a positive control (e.g., doxorubicin).
LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[19][20][21][22][23] It is a classic method for detecting necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[24][25][26][27][28] A decrease in the uptake of the dye indicates cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1-3).

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for a few hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to untreated controls.

Assay Principle Endpoint Measured Indication
MTT Mitochondrial reductase activityFormazan productionMetabolic activity, cell viability
LDH Release of cytosolic enzymeExtracellular LDH activityLoss of membrane integrity, necrosis
Neutral Red Uptake of dye into lysosomesIntracellular dye accumulationLysosomal integrity, cell viability

PART 3: Delving into the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next critical step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.

G cluster_0 cluster_1 A Apoptosis (Programmed Cell Death) B Caspase Activation A->B C Phosphatidylserine (PS) flipping to outer membrane B->C D Intact Cell Membrane C->D E Necrosis (Uncontrolled Cell Death) F Cell Swelling E->F G Loss of Membrane Integrity F->G H Release of Intracellular Contents (e.g., LDH) G->H

Figure 2: Key differences between apoptotic and necrotic cell death pathways.

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This is a widely used method to differentiate between apoptotic and necrotic cells.[29][30][31]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will categorize cells into four populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[31][32][33] Measuring the activity of effector caspases like caspase-3 and -7 provides direct evidence of apoptosis induction.[32][33]

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with the compound.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7.

  • Signal Measurement: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By integrating data from assays measuring metabolic activity, membrane integrity, and apoptotic markers, researchers can build a comprehensive profile of the compound's effects on cultured cells.

Positive results from these in vitro studies, particularly evidence of selective cytotoxicity towards cancer cell lines, would warrant further investigation into the specific molecular targets and signaling pathways affected by this novel compound.

References

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • McGraw-Hill Education. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e | AccessMedicine.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Chan, G. K., Klein, H. L., & Lee, T. H. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Mesnage, R., et al. (2022).
  • Public Health England. (n.d.). Cell culture protocols.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Creative Bioarray. (n.d.). Adherent and Suspension Cell Culture.
  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • Institute for In Vitro Sciences. (n.d.). Neutral Red Uptake.
  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.
  • ResearchGate. (n.d.). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 405-408.
  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
  • ResearchGate. (n.d.). What cell line should I choose for citotoxicity assays?.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • Green Elephant Biotech. (2025). Adherent and suspension cell culture.
  • Ormerod, M. G. (2002). Using flow cytometry to follow the apoptotic cascade. Cytometry, 47(3), 133-135.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Elsevier. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122.
  • Caviedes, R., et al. (2003). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Current Neuropharmacology, 1(2), 137-147.
  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • National Institutes of Health. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
  • EURL ECVAM. (2021). Updates to OECD in vitro and in chemico test guidelines.
  • National Institutes of Health. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
  • OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.
  • Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test.
  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • National Toxicology Program. (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test.

Sources

Application Notes & Protocols: A Guide to the Development of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic design, synthesis, and characterization of structural analogs of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide. The primary objective is to establish a robust framework for conducting Structure-Activity Relationship (SAR) studies aimed at identifying key molecular features that govern biological activity. We will detail field-proven synthetic protocols, explain the rationale behind experimental choices, and outline a workflow for systematic analog generation and subsequent analysis.

Introduction: The Rationale for SAR Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery.[1][2] It involves the systematic exploration of how modifying a molecule's chemical structure affects its biological activity.[1][3] By synthesizing and testing a series of related compounds, or analogs, researchers can decipher the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological efficacy.[4] This understanding allows for the rational design of more potent, selective, and safer drug candidates, accelerating the journey from an initial "hit" compound to an optimized "lead".[1][5]

The parent molecule, this compound, serves as an excellent starting scaffold. Its structure contains several key regions amenable to chemical modification: the substituted phenoxy ring, the propanoyl linker, and the terminal hydrazide moiety. The hydrazide functional group, in particular, is a versatile building block in medicinal chemistry, known for its role in forming biologically active heterocyclic compounds and its presence in numerous pharmaceuticals.[6][7][8]

This guide will focus on a modular synthetic approach that allows for facile diversification at two primary points on the parent scaffold, enabling a thorough investigation of the SAR.

General Synthetic Strategy

The development of the analog library follows a convergent and highly adaptable two-step synthetic sequence. This approach is designed for efficiency and modularity, allowing for the independent variation of different structural components.

  • Step 1: Williamson Ether Synthesis. A diverse library of substituted phenols is reacted with an appropriate ethyl 2-halopropanoate derivative to form the corresponding ester intermediates. This reaction is robust and accommodates a wide range of functional groups on the phenolic partner.

  • Step 2: Hydrazinolysis. The synthesized ester intermediates are subsequently converted into the target hydrazide analogs via reaction with hydrazine hydrate. This is a well-established and high-yielding method for preparing hydrazides from their corresponding esters.[9][10][11]

This strategy is visualized in the workflow below.

G cluster_0 Step 1: Ester Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Phenol Substituted Phenol (Vary R¹ Group) Ester Ethyl 2-(substituted-phenoxy)propanoate (Intermediate Library) Phenol->Ester Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Haloester Ethyl 2-halopropanoate (Vary R² Group) Haloester->Ester Hydrazide 2-(substituted-phenoxy)propanohydrazide (Final Analog Library) Ester->Hydrazide Hydrazinolysis (Ethanol, Reflux) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazide

Caption: General two-step synthetic scheme for analog generation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate (Parent Ester Intermediate)
  • Rationale: This protocol describes the synthesis of the core ester intermediate. We use potassium carbonate as a mild, inexpensive base, which is sufficient to deprotonate the phenol. Acetone is chosen as the solvent due to its appropriate boiling point for reflux and its ability to dissolve the reactants while being easily removed post-reaction.

  • Materials:

    • 4-Chloro-3,5-dimethylphenol (1.0 eq)

    • Ethyl 2-bromopropanoate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone, anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-dimethylphenol and anhydrous acetone.

    • Add anhydrous potassium carbonate to the solution.

    • Add ethyl 2-bromopropanoate dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting phenol spot indicates reaction completion.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Parent Compound)
  • Rationale: This is a classic nucleophilic acyl substitution where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.[9] Ethanol is an excellent solvent as it readily dissolves both the ester and hydrazine hydrate, and its boiling point allows for a convenient reflux temperature to drive the reaction to completion.[9]

  • Materials:

    • Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate (1.0 eq)

    • Hydrazine hydrate (98%) (5.0 eq)

    • Ethanol (95%)

  • Procedure:

    • Dissolve the ester intermediate from Protocol 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add hydrazine hydrate to the solution. An excess is used to ensure complete conversion of the ester.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the ester starting material is fully consumed.

    • Cool the reaction mixture in an ice bath. The product will often precipitate as a white solid.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

    • Dry the product under vacuum to yield the pure this compound. Further purification can be achieved by recrystallization from ethanol if required.

Structural Characterization

Confirming the identity and purity of each synthesized analog is critical for reliable SAR data. A combination of spectroscopic techniques should be employed.[12][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Ester Intermediate: Look for a strong C=O stretch around 1730-1750 cm⁻¹.

    • Hydrazide Product: The C=O stretch will shift to a lower frequency (amide I band), typically 1630-1680 cm⁻¹. Also, look for N-H stretching bands in the 3200-3400 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is crucial for confirming the structure. For the parent compound, expect to see signals corresponding to the aromatic protons, the methyl groups on the ring, the methine proton of the propanoate chain, the methyl group of the propanoate chain, and the N-H protons of the hydrazide group (which may be broad).[9][14][15] The disappearance of the ethyl group signals from the ester intermediate is a key indicator of successful hydrazinolysis.

    • ¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbon (around 170-175 ppm) and the aromatic carbons.[12][14]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming the correct mass. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[14][16]

Framework for a Systematic SAR Study

A successful SAR study requires a logical and systematic approach to analog design, synthesis, and testing.[3][5]

G A 1. Define Core Scaffold (this compound) B 2. Design Analog Library • Vary Phenoxy Ring Substituents (R¹) • Vary Propanoate Chain (R²) A->B C 3. Synthesize & Purify Analogs (Protocols 3.1 & 3.2) B->C D 4. Structural Confirmation (NMR, MS, FT-IR) C->D E 5. Biological Screening (In vitro/In vivo assays) D->E F 6. Data Analysis & SAR Elucidation E->F G 7. Identify Trends • Electronic Effects • Steric Effects • Lipophilicity F->G H 8. Design Next-Generation Analogs (Lead Optimization) G->H H->B Iterative Cycle

Caption: Workflow for a systematic SAR study.

Analog Design and Data Interpretation

To explore the SAR, design a matrix of analogs by varying substituents at the R¹ and R² positions.

  • R¹ Position (Phenoxy Ring): Explore electronic effects by introducing electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -CF₃, -NO₂, other halogens). Investigate steric hindrance by varying the size and position of substituents.

  • R² Position (Linker): Modify the length and branching of the alkyl chain (e.g., acetate, butyrate) to probe the binding pocket's spatial tolerance.

The biological data obtained (e.g., IC₅₀, EC₅₀ values) should be tabulated alongside the structural modifications.

Compound IDR¹ Substituents (Phenoxy Ring)R² Moiety (from Ester)Mol. WeightBiological Activity (IC₅₀, µM)
Parent 4-Cl, 3,5-di-MePropanoate228.68[Reference Value]
ANA-01 4-F, 3,5-di-MePropanoate212.23[Experimental Value]
ANA-02 4-CF₃Propanoate262.21[Experimental Value]
ANA-03 4-Cl, 3,5-di-MeButyrate242.71[Experimental Value]
ANA-04 4-Cl, 3,5-di-MeAcetate214.65[Experimental Value]
ANA-05 3,4,5-tri-ClPropanoate298.54[Experimental Value]

This structured data allows for the clear identification of trends. For example, do electron-withdrawing groups at the 4-position of the ring increase activity? Is a three-carbon linker optimal for binding? Answering these questions is the fundamental goal of the SAR study.

Conclusion

The protocols and workflow outlined in this document provide a robust foundation for the systematic development and analysis of novel this compound analogs. By employing this modular synthetic strategy and adhering to a logical SAR workflow, research teams can efficiently navigate chemical space to identify compounds with improved biological profiles, ultimately accelerating the drug discovery and development process.

References

  • Vertex AI Search. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Retrieved January 7, 2026.
  • Dyusebaeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]
  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved January 7, 2026. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Solubility of Things. (n.d.). Structure-Activity Relationship (SAR). Retrieved January 7, 2026. [Link]
  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design? Retrieved January 7, 2026. [Link]
  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved January 7, 2026. [Link]
  • Lin, C. M., et al. (2007). Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities. PubMed. [Link]
  • Guha, R. (2016).
  • Varshney, M. M., et al. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
  • Watkins, E. B., et al. (n.d.).
  • Nishitani, Y., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]
  • Li, Y., et al. (2011). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. PubMed. [Link]
  • Der Pharma Chemica. (n.d.).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • de Heuvel, D., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
  • S. P., et al. (2021).
  • ResearchGate. (2011). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. [Link]
  • Brum, J. O. C., et al. (2020).
  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. [Link]
  • ResearchGate. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]
  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. PubMed. [Link]
  • Borges, R. M., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. [Link]
  • Vetter, W., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. PubMed. [Link]
  • ResearchGate. (n.d.). FIGURE 8.

Sources

High-Throughput Screening of Phenoxy Hydrazide Libraries: Application Notes and Protocols for Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenoxy Hydrazide Scaffolds

Phenoxy hydrazide and its derivatives, particularly hydrazones, represent a versatile class of compounds with a broad spectrum of biological activities.[1] This scaffold is prevalent in molecules demonstrating anticancer, antimicrobial, antiviral, and enzyme inhibitory functions.[1] The core structure, characterized by a carbonyl group linked to a hydrazine moiety, provides a unique combination of hydrogen bonding capabilities and potential for covalent interaction, making it an attractive starting point for drug discovery campaigns.[1] Specifically, the hydrazide unit can act as a chelating agent for metal ions within enzyme active sites or participate in reactions leading to irreversible inhibition, highlighting its potential for potent and specific modulation of biological targets.[1][2]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for therapeutic development.[3] This guide provides a comprehensive overview and detailed protocols for designing and implementing HTS campaigns tailored to the unique characteristics of phenoxy hydrazide libraries. We will delve into the rationale behind assay selection, provide step-by-step experimental procedures, and address critical aspects of data analysis and hit validation to ensure the scientific integrity of your screening efforts.

Strategic Assay Selection for Phenoxy Hydrazide Libraries

The choice of an appropriate HTS assay format is paramount for the successful identification of genuine hits from a phenoxy hydrazide library. Given their established role as enzyme inhibitors, assays monitoring enzymatic activity or direct binding to a protein target are highly relevant. This guide will focus on three robust, homogeneous (no-wash) assay technologies well-suited for HTS: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Assay_Selection_Workflow Target_Info Target Information (e.g., Kinase, PPI, Biomarker) Assay_Choice Assay Format Selection Target_Info->Assay_Choice Phenoxy_Hydrazide_Props Phenoxy Hydrazide Properties (Potential for fluorescence interference, reactivity) Phenoxy_Hydrazide_Props->Assay_Choice FP Fluorescence Polarization (FP) - Competitive Binding - Enzyme Kinetics Assay_Choice->FP  Direct Binding to Small Target TR_FRET Time-Resolved FRET (TR-FRET) - Protein-Protein Interactions - Kinase Activity Assay_Choice->TR_FRET  PPIs or Kinase Activity AlphaLISA AlphaLISA - Biomarker Detection - Protein-Protein Interactions Assay_Choice->AlphaLISA  High Sensitivity Biomarker Detection or PPIs

Figure 1. Decision workflow for selecting an appropriate HTS assay format.

Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibitors

Scientific Rationale:

FP is a powerful technique for monitoring the binding of a small, fluorescently labeled molecule (tracer) to a larger protein in solution.[1] In a competitive binding assay, unlabeled compounds from the phenoxy hydrazide library compete with the tracer for binding to the kinase active site. Displacement of the tracer by a test compound results in a decrease in the FP signal, indicating inhibitory activity. This method is particularly advantageous for its simplicity, low cost, and homogeneous format.[4]

Experimental Workflow:

FP_Workflow

Figure 2. High-level workflow for a fluorescence polarization-based HTS assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100. The inclusion of DTT is crucial to mitigate potential redox-cycling artifacts from library compounds.[2][5]

    • Kinase Solution: Dilute the target kinase in assay buffer to a final concentration that yields a significant FP window (typically determined during assay development).

    • Fluorescent Tracer Solution: Dilute the fluorescently labeled tracer (e.g., a known kinase inhibitor derivative) in assay buffer. The optimal concentration is usually at or below the Kd for its interaction with the kinase.[6]

    • Compound Plates: Prepare serial dilutions of the phenoxy hydrazide library in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of each compound from the library plate into the wells of a low-volume, black, 384-well assay plate.

    • Prepare a master mix containing the kinase and fluorescent tracer at 2X the final desired concentration in assay buffer.

    • Add 5 µL of the master mix to each well.

    • For controls, add DMSO only (high signal) and a known potent inhibitor (low signal) to designated wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation:

ParameterCalculationPurpose
% Inhibition 100 * (1 - [(Signalcompound - Signallow) / (Signalhigh - Signallow)])To quantify the inhibitory effect of each compound.
Z'-factor 1 - [(3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow|]To assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[6]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein-Protein Interaction (PPI) Inhibitors

Scientific Rationale:

TR-FRET is a highly sensitive and robust technology for studying PPIs.[7][8] It utilizes a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore. When the donor and acceptor are brought into proximity by a PPI, energy transfer occurs upon excitation of the donor. Compounds that disrupt the PPI will lead to a decrease in the TR-FRET signal. The time-resolved detection minimizes interference from short-lived background fluorescence, which can be a concern with phenoxy hydrazide libraries.[9]

Experimental Workflow:

TRFRET_Workflow start Start plate_prep Prepare Compound Plates (Phenoxy Hydrazide Library in DMSO) start->plate_prep reagent_prep Prepare Reagent Mixes {Mix 1: Donor-labeled Protein | Mix 2: Acceptor-labeled Protein} start->reagent_prep dispense_compounds Dispense Compounds into 384-well Assay Plate plate_prep->dispense_compounds add_reagent1 Add Donor-labeled Protein Mix reagent_prep->add_reagent1 dispense_compounds->add_reagent1 add_reagent2 Add Acceptor-labeled Protein Mix add_reagent1->add_reagent2 incubate Incubate at Room Temperature add_reagent2->incubate read_plate Read TR-FRET Signal (Time-resolved detection) incubate->read_plate analyze Data Analysis (% Inhibition, Z'-factor) read_plate->analyze end End analyze->end

Figure 3. Step-by-step workflow for a TR-FRET-based HTS assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA.

    • Donor-labeled Protein: Reconstitute and dilute the protein labeled with a lanthanide donor (e.g., Eu-chelate) in assay buffer.

    • Acceptor-labeled Protein: Reconstitute and dilute the protein labeled with a suitable acceptor (e.g., a fluorescent dye) in assay buffer.

    • Compound Plates: Prepare as described in the FP protocol.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of library compounds into the assay plate.

    • Add 5 µL of the donor-labeled protein solution to all wells.

    • Add 5 µL of the acceptor-labeled protein solution to all wells.

    • Include appropriate controls: no inhibitor (high FRET), and a known inhibitor or one of the binding partners alone (low FRET).

    • Incubate for 1-2 hours at room temperature.

    • Read the plate on a TR-FRET-enabled reader, with excitation around 340 nm and emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

Data Analysis and Interpretation:

ParameterCalculationPurpose
TR-FRET Ratio (Emission665nm / Emission615nm) * 10,000To normalize for well-to-well variations.
% Inhibition 100 * (1 - [(Ratiocompound - Ratiolow) / (Ratiohigh - Ratiolow)])To determine the inhibitory activity.
Z'-factor Calculated using the TR-FRET ratios of the high and low controls.To assess assay performance.[10]

Protocol 3: AlphaLISA Assay for Biomarker Quantification

Scientific Rationale:

AlphaLISA is a bead-based, no-wash immunoassay with exceptional sensitivity and a wide dynamic range.[11][12][13] It utilizes donor and acceptor beads that are brought into proximity by a "sandwich" of antibodies binding to the target analyte. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. This technology is ideal for screening for compounds that inhibit the production or secretion of a specific biomarker in a cell-based assay.

Experimental Workflow:

AlphaLISA_Workflow

Figure 4. Workflow for a cell-based AlphaLISA assay.

Detailed Protocol:

  • Cell Treatment:

    • Seed cells at an appropriate density in a 96- or 384-well culture plate and allow them to adhere overnight.

    • Treat the cells with the phenoxy hydrazide library compounds at the desired concentrations.

    • Add a stimulus if required to induce the expression/secretion of the target biomarker.

    • Incubate for a predetermined time (e.g., 24-48 hours).

    • Carefully collect the cell culture supernatant.

  • AlphaLISA Procedure (384-well format):

    • Transfer 5 µL of the collected supernatant to a white, 384-well OptiPlate.

    • Prepare a mix of AlphaLISA acceptor beads conjugated with an antibody against the biomarker and a biotinylated antibody against a different epitope of the same biomarker.

    • Add 10 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of streptavidin-coated donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible reader.

Data Analysis and Interpretation:

ParameterCalculationPurpose
AlphaLISA Counts Raw signal from the plate reader.A decrease in counts indicates inhibition of biomarker production/secretion.
Standard Curve Plot AlphaLISA counts versus known concentrations of the recombinant biomarker.To quantify the biomarker concentration in the samples.
IC50 The concentration of a compound that causes 50% inhibition of the biomarker signal.To determine the potency of the hit compounds.

Trustworthiness: A Self-Validating System for Hit Confirmation

A critical aspect of any HTS campaign is the rigorous validation of primary hits to eliminate false positives.[5] Phenoxy hydrazide and related scaffolds can be prone to certain assay artifacts, making a robust hit validation cascade essential.

Potential Sources of Artifacts:

  • Compound Reactivity: The hydrazide or hydrazone moiety can be inherently reactive, potentially leading to non-specific covalent modification of proteins or assay reagents.[2]

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents like DTT, generating reactive oxygen species that can damage proteins and interfere with the assay.[5]

  • Fluorescence Interference: Phenoxy hydrazides, with their aromatic rings, may exhibit intrinsic fluorescence or act as quenchers, particularly in fluorescence-based assays.

  • Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt PPIs.[14]

Hit Validation and Triage Strategy:

Hit_Validation_Pyramid

Figure 5. A tiered approach to hit validation and triage.

Key Validation Experiments:

  • Dose-Response Confirmation: Re-test primary hits over a range of concentrations to confirm their activity and determine potency (IC50/EC50).

  • Orthogonal Assays: Validate hits using an assay with a different detection method (e.g., confirm FP hits with a TR-FRET assay or surface plasmon resonance).[5] This helps to rule out artifacts related to the primary assay technology.

  • Counter-Screens for Reactivity:

    • Thiol Reactivity Assay: Incubate compounds with a thiol-containing dye (e.g., ThioGlo™) to identify compounds that react non-specifically with cysteine residues.

    • Redox Cycling Assay: Use a probe like resazurin to detect the generation of reactive oxygen species by the test compounds.[5]

  • Aggregation Assay: Test for aggregation-based inhibition by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer or by using dynamic light scattering (DLS).[5]

  • Structure-Activity Relationship (SAR) by Catalog: Procure and test commercially available analogs of the hit compounds. A clear SAR provides strong evidence for a specific mode of action.

By implementing this multi-faceted approach to assay design and hit validation, researchers can confidently identify robust and tractable starting points from their phenoxy hydrazide screening campaigns, paving the way for successful lead optimization and drug discovery.

References

  • Zielińska-Błajet, M., & Skarżewski, J. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. Molecules, 26(11), 3354. [Link]
  • Haskins, N., Singh, V., & Schofield, C. J. (2020). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
  • Alves, V. M., Yasgar, A., Wellnitz, J., Rai, G., Rath, M., Braga, R. C., ... & Tropsha, A. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. [Link]
  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS). [Link]
  • Adam, G. C., Meng, X., Geng, P., Lu, C., Wang, M., Hamilton, A. D., & Sebti, S. M. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1334-1342. [Link]
  • Bowers, A. A., & Walsh, C. T. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135–2149. [Link]
  • Genomax. (n.d.). IP-One AlphaLISA® Detection Kit. [Link]
  • Tang, C., Niu, Q., Cicka, D., & Fu, H. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR protocols, 2(3), 100804. [Link]
  • ResearchGate. (n.d.). Schematic illustration of the design of the TR-FRET assay for monitoring the SMAD4/SMAD3 PPI to discover small-molecule PPI inducers. [Link]
  • Zhang, Y., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 459, 30-36. [Link]
  • Todorovic, V., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 421(2), 654-663. [Link]
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]
  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Investigating 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for the investigation of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide, a novel compound with potential as an enzyme inhibitor. The structural motifs present, namely the phenoxy-acid derivative and the hydrazide functional group, are frequently encountered in pharmacologically active molecules, suggesting a high potential for biological activity.[1][2][3] This guide is designed for researchers in drug discovery and chemical biology, offering a strategic and experimentally robust pathway from initial hypothesis to validated lead. We will delve into the rationale behind experimental design, provide step-by-step protocols for enzyme inhibition assays and subsequent cell-based validation, and emphasize the importance of rigorous data analysis and interpretation.

Introduction: The Scientific Rationale

The core hypothesis for investigating this compound as an enzyme inhibitor stems from established structure-activity relationships of related chemical classes. Phenoxyacetic acid derivatives are known to exhibit diverse biological activities, including the inhibition of enzymes such as cyclooxygenase (COX).[4][5] The hydrazide moiety is a versatile functional group known to interact with various biological targets, often acting as a key pharmacophore in enzyme inhibitors.[1][6][7] For instance, hydrazide-containing compounds have been successfully developed as inhibitors for enzymes like monoamine oxidase (MAO).[6]

The combination of these two pharmacophores in the target molecule warrants a systematic investigation into its enzyme inhibitory potential. This guide will outline a tiered approach to this investigation:

  • Tier 1: Broad Spectrum Enzyme Profiling: Initial screening against a panel of therapeutically relevant enzymes to identify potential targets.

  • Tier 2: Detailed Kinetic Characterization: In-depth analysis of the mechanism of inhibition for any confirmed "hits".

  • Tier 3: Cell-Based Assay Validation: Evaluation of the compound's efficacy and cytotoxicity in a cellular context.

This structured approach ensures a logical progression from broad discovery to specific, mechanistically understood activity.

Preliminary Considerations & Compound Handling

Compound Characterization

Prior to biological evaluation, it is critical to ensure the purity and identity of the test compound, this compound. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed to confirm its structure and assess purity, which should ideally be >95%.

Safety & Handling

Hydrazide derivatives should be handled with care. While specific toxicity data for this compound is unavailable, related hydrazine compounds can be hazardous.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[11]

  • Disposal: Dispose of waste according to institutional and local regulations.

Tier 1: Broad Spectrum Enzyme Profiling

The initial step is to screen this compound against a diverse panel of enzymes to identify potential targets. The choice of enzymes should be guided by the structural features of the compound. A suggested starting panel is presented in Table 1.

Table 1: Suggested Enzyme Panel for Initial Screening

Enzyme ClassSpecific ExamplesRationale
Proteases Trypsin, Chymotrypsin, FurinHydrazides can interact with active site residues of proteases.
Oxidoreductases Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2)Phenoxyacetic acid and hydrazide derivatives are known inhibitors.[4][6]
Hydrolases α-Amylase, α-Glucosidase, LipaseGeneral screening targets for metabolic disorders.[2][12]
Kinases A representative panel of serine/threonine and tyrosine kinasesBroadly important class of drug targets.
Histone-modifying enzymes Histone Deacetylases (HDACs), Histone Methyltransferases (e.g., DOT1L)Emerging targets for novel therapeutics.[13]
General Protocol for Initial Enzyme Inhibition Screening

This protocol is a general guideline and should be adapted for the specific requirements of each enzyme assay. Many commercial kits are available for these assays.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer specific to the enzyme

  • This compound (test compound)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the enzyme and substrate solutions in assay buffer at their optimal concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, enzyme solution, and the test compound dilution.

    • Positive control wells: Add assay buffer, enzyme solution, and the positive control inhibitor.

    • Negative control (vehicle) wells: Add assay buffer, enzyme solution, and the vehicle.

    • Blank wells: Add assay buffer and substrate (no enzyme).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 2: Detailed Kinetic Characterization

If the initial screening reveals significant inhibitory activity (e.g., IC₅₀ < 10 µM) against a particular enzyme, the next step is to determine the mechanism of inhibition.[14] This involves performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.[15]

Experimental Design for Kinetic Studies

The goal is to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[14][16]

  • Varying Substrate Concentration: For a fixed inhibitor concentration, measure the initial reaction velocity at several substrate concentrations.

  • Varying Inhibitor Concentration: Repeat the above step for multiple fixed concentrations of the inhibitor.

Data Analysis and Interpretation

The data can be visualized using a Michaelis-Menten plot or, more commonly for inhibitor studies, a Lineweaver-Burk plot (a double reciprocal plot).[16]

Table 2: Interpretation of Lineweaver-Burk Plots for Inhibition Mechanisms

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive No changeIncreasesLines intersect on the y-axis.
Non-competitive DecreasesNo changeLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

The inhibition constant (Ki) should be calculated, which represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.[14]

Workflow for Kinetic Characterization

G cluster_0 Kinetic Analysis Workflow A Perform enzyme assays with varying [Substrate] and [Inhibitor] B Generate Michaelis-Menten and Lineweaver-Burk plots A->B C Determine changes in Vmax and Km B->C D Identify mechanism of inhibition (competitive, non-competitive, etc.) C->D E Calculate inhibition constant (Ki) D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Tier 3: Cell-Based Assay Validation

Biochemical assays with purified enzymes are essential, but they do not fully replicate the complex cellular environment.[17] Therefore, it is crucial to validate the inhibitory activity of this compound in a relevant cell-based assay.[18][19][20]

Designing a Cell-Based Assay

The design of the cell-based assay will depend on the identified enzyme target and its biological function.

  • Target Engagement: Assays can be designed to measure the direct interaction of the compound with its target in cells.

  • Functional Readout: Alternatively, the assay can measure a downstream consequence of enzyme inhibition (e.g., changes in the level of a specific metabolite, signaling pathway activation, or cell viability).

  • Cytotoxicity Assessment: It is essential to concurrently assess the general cytotoxicity of the compound to distinguish between specific enzyme inhibition and non-specific toxic effects.

General Protocol for a Cell-Based Functional Assay

Materials:

  • Relevant cell line (e.g., a cancer cell line if the target is an anti-cancer target)

  • Cell culture medium and supplements

  • This compound

  • Reagents for the specific functional readout (e.g., antibodies for Western blotting, reagents for a colorimetric viability assay like MTT)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for a duration relevant to the biological process being measured (e.g., 24, 48, or 72 hours).

  • Functional Readout: Perform the specific assay to measure the downstream effect of enzyme inhibition.

  • Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.

  • Data Analysis:

    • Quantify the functional readout and normalize it to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

    • Plot cell viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

    • Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.

Logical Flow for Compound Validation

G cluster_0 Cellular Validation Pathway A Select relevant cell line B Treat cells with compound A->B C Measure functional readout (EC50) B->C D Assess cytotoxicity (CC50) B->D E Calculate Selectivity Index (SI) C->E D->E F Lead Candidate? E->F

Caption: Pathway for validating enzyme inhibitor activity in a cellular context.

Conclusion and Future Directions

This guide provides a comprehensive and structured approach to investigate the potential of this compound as an enzyme inhibitor. By following this tiered strategy, researchers can efficiently identify and characterize its biological activity, mechanism of action, and cellular efficacy. Positive results from this workflow would establish this compound as a promising lead for further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, and in vivo studies to assess its therapeutic potential.

References

  • Vertex AI Search. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • National Institutes of Health. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Portland Press. (2021). Steady-state enzyme kinetics.
  • PubMed. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • ResearchGate. (n.d.). Hydrazide-based drugs in clinical use.
  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • National Institutes of Health. (n.d.). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides.
  • PubMed Central. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.
  • National Institutes of Health. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Creative Enzymes. (n.d.). Virtual Screening of Enzyme Inhibitors.
  • AZoM. (2020). Characterize Enzyme Kinetics.
  • Vecom Marine. (2022). MSDS Hydrazide 20220411.
  • ResearchGate. (2025). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
  • National Institutes of Health. (2012). Basics of Enzymatic Assays for HTS.
  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • PubMed. (n.d.). Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation.
  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (n.d.).
  • ChemicalBook. (n.d.). HYDRAZINE - Safety Data Sheet.
  • YouTube. (2021). Hydrazine and Potential Occupational Exposure Risks.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • PubMed. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • PubMed. (2011). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists.
  • ResearchGate. (2011). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles.
  • PubMed. (n.d.). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity.
  • N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide - Compound. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic route. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your reaction yield.

I. Synthesis Overview & Key Principles

The synthesis of this compound is typically achieved through a two-step process. A thorough understanding of the underlying mechanisms is critical for troubleshooting and optimization.

Step 1: Williamson Ether Synthesis. This reaction forms the ether linkage by reacting 4-chloro-3,5-dimethylphenol with an alkyl halide, typically an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate). This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] The phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2]

Step 2: Hydrazinolysis. The resulting ester intermediate, ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate, is then converted to the final hydrazide product by reaction with hydrazine hydrate.[4][5] This is a nucleophilic acyl substitution reaction where hydrazine displaces the ethoxy group of the ester.

Below is a diagrammatic representation of the overall synthetic workflow.

Troubleshooting_Workflow cluster_step1_troubleshoot Step 1 Troubleshooting cluster_step2_troubleshoot Step 2 Troubleshooting Start Low Final Yield of Hydrazide Check_Intermediate Analyze Purity and Yield of Ester Intermediate Start->Check_Intermediate Low_Intermediate_Yield Issue is in Step 1: Williamson Ether Synthesis Check_Intermediate->Low_Intermediate_Yield Low Yield/ Purity Good_Intermediate_Yield Issue is in Step 2: Hydrazinolysis or Purification Check_Intermediate->Good_Intermediate_Yield High Yield/ Purity Check_Base Is the base strong enough and in sufficient excess? Low_Intermediate_Yield->Check_Base Check_Hydrazine Is there a sufficient molar excess of hydrazine hydrate? Good_Intermediate_Yield->Check_Hydrazine Check_Solvent Is the solvent polar aprotic (e.g., DMF, Acetone)? Check_Base->Check_Solvent Yes Optimize_Step1 Optimize Step 1: - Use stronger base (e.g., NaH) - Switch to DMF - Increase temperature/time Check_Base->Optimize_Step1 No Check_Temp_Time Are temperature and time optimized? Check_Solvent->Check_Temp_Time Yes Check_Solvent->Optimize_Step1 No Check_Temp_Time->Optimize_Step1 No Check_Reflux Is the reaction being refluxed for a sufficient time? Check_Hydrazine->Check_Reflux Yes Optimize_Step2 Optimize Step 2: - Increase hydrazine excess - Ensure proper reflux - Optimize recrystallization solvent Check_Hydrazine->Optimize_Step2 No Check_Purification Is the work-up and recrystallization procedure optimal? Check_Reflux->Check_Purification Yes Check_Reflux->Optimize_Step2 No Check_Purification->Optimize_Step2 No

Sources

Troubleshooting low solubility of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common experimental buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome solubility challenges and ensure the success and reproducibility of their experiments.

Introduction: Understanding the Challenge

This compound is a hydrophobic organic molecule. Its chemical structure, characterized by a substituted aromatic ring and limited hydrogen bonding capability, inherently leads to poor solubility in aqueous solutions like physiological buffers. This is a common and significant hurdle in experimental biology and drug discovery, as achieving a true molecular solution is often critical for accurate and meaningful results.[1][2] This guide will walk you through a logical, stepwise process to address and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer (e.g., PBS, TRIS)?

A: This is expected behavior due to the compound's hydrophobic nature. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer, the solvent environment changes drastically. The compound is forced out of the solution as it cannot favorably interact with the polar water molecules, leading to precipitation.

Q2: I prepared my stock solution in 100% DMSO. What is the maximum final concentration of DMSO I can use in my cell-based assay?

A: The tolerance for DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[3][4] However, some sensitive assays or cell types may show effects at concentrations as low as 0.1%. It is always best practice to run a vehicle control (buffer with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[3]

Q3: Can I heat or sonicate my buffer to help dissolve the compound?

A: Gentle heating (e.g., to 37°C) and sonication can temporarily increase the rate of dissolution and solubility. However, be cautious. The compound may precipitate out again as the solution cools to room or experimental temperature. Furthermore, excessive heat can degrade the compound or other components in your buffer. This method is often a temporary fix rather than a stable solution.

Q4: Is it better to add the compound directly as a solid to the buffer or use a stock solution?

A: It is almost always preferable to prepare a high-concentration stock solution in a suitable organic solvent.[5][6][7] Direct addition of the solid powder to a buffer will likely result in very poor and slow dissolution, making it difficult to achieve an accurate and reproducible final concentration. Stock solutions allow for precise, serial dilutions and minimize the volume of organic solvent added to the final assay.[8][9]

In-Depth Troubleshooting Workflow

Navigating solubility issues requires a systematic approach, starting with the simplest methods and progressing to more complex formulation strategies. This workflow is designed to help you find the most effective and least disruptive method for your specific experimental needs.

G cluster_0 Troubleshooting Workflow for Compound Solubility start Start: Compound Precipitates in Aqueous Buffer stock_prep Tier 1: Optimize Stock Solution Prepare a high-concentration stock in 100% DMSO or Ethanol. start->stock_prep test_dilution Test Dilution Add stock to buffer. Does it precipitate at the desired final concentration? stock_prep->test_dilution tier2_intro Proceed to Tier 2 Strategies test_dilution->tier2_intro Yes success Success: Compound is Soluble Proceed with Experiment test_dilution->success No ph_adjust Tier 2: pH Adjustment Is the compound ionizable? Adjust buffer pH away from pI. tier2_intro->ph_adjust test_ph Test Solubility Does pH adjustment prevent precipitation? ph_adjust->test_ph tier3_intro Proceed to Tier 3 Strategies test_ph->tier3_intro No test_ph->success Yes surfactants Tier 3: Use Surfactants Add non-ionic surfactant (e.g., Tween-20) to the buffer before adding compound. tier3_intro->surfactants cyclodextrins Tier 3: Use Cyclodextrins Complex the compound with a cyclodextrin (e.g., HP-β-CD). tier3_intro->cyclodextrins surfactants->success cyclodextrins->success

Caption: Decision tree for troubleshooting low solubility.

Tier 1: Foundational Techniques - The Stock Solution

The first and most critical step is the proper preparation of a concentrated stock solution.[7]

  • Causality: A high-concentration stock allows you to add a very small volume to your final aqueous buffer, minimizing the amount of organic solvent introduced, which is often the cause of precipitation. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for hydrophobic compounds in biological research due to its miscibility with water and ability to dissolve a wide range of substances.[10][11][12]

  • Protocol:

    • Accurately weigh the this compound powder using a calibrated analytical balance.[8]

    • Dissolve the powder in 100% pure, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary, but ensure the solution returns to room temperature before use.

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

Tier 2: Intermediate Strategies - Modifying the Buffer Environment

If simple dilution of the stock solution still results in precipitation, the next step is to modify the aqueous buffer itself.

  • Causality: Many organic molecules contain ionizable groups. The solubility of such compounds is highly dependent on the pH of the solution.[][14] By adjusting the pH, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is typically much more soluble in water than the neutral form.[1][15] For a hydrazide group, altering the pH can protonate or deprotonate the molecule, influencing its solubility.

  • Self-Validation: Before proceeding, verify that changing the buffer pH will not negatively impact your experimental system (e.g., enzyme activity, cell viability, or receptor binding). Run a control experiment with the pH-adjusted buffer alone.

  • Protocol:

    • Prepare your desired experimental buffer (e.g., TRIS, HEPES). Note: Phosphate-buffered saline (PBS) is a poor choice for pH adjustment as its buffering capacity is weak outside of its optimal range (pH ~7.4).

    • While monitoring with a calibrated pH meter, slowly add small amounts of dilute HCl or NaOH to adjust the pH.

    • Test a range of pH values (e.g., from 6.0 to 8.5) to find the optimal pH for solubility.

    • Once the pH is set, add the compound's stock solution dropwise while vortexing to see if it remains in solution.

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16] This "polarity reduction" makes the environment more favorable for hydrophobic compounds, thereby increasing their solubility.[17][18]

  • Data Presentation: Common Co-solvents and Considerations

Co-SolventTypical Starting Conc. (v/v) in Final BufferProsCons / Considerations
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.[11]Can be toxic to cells at >0.5-1%.[3] May interfere with some enzymatic assays.
Ethanol 1% - 5%Less toxic than DMSO for many cell types.Can cause protein denaturation at higher concentrations. Volatile.
Propylene Glycol 1% - 10%Low toxicity, often used in parenteral formulations.[18]More viscous. May not be as effective as DMSO.
PEG 400 1% - 20%Low toxicity, good solubilizer.High viscosity. Can interfere with some detection methods.
Tier 3: Advanced Solubilization Techniques

When simpler methods fail, more advanced formulation strategies involving excipients may be necessary.

  • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within this hydrophobic core, effectively creating a stable dispersion in the aqueous buffer.[20][21][22] Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity.[16]

  • Protocol:

    • Prepare the aqueous buffer.

    • Add a small amount of a non-ionic surfactant stock solution (e.g., Tween® 20 or Tween® 80) to the buffer to achieve a final concentration typically between 0.01% and 0.1% (w/v).

    • Mix thoroughly to ensure the surfactant is evenly dispersed.

    • Slowly add the compound stock solution to the surfactant-containing buffer while vortexing.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23] They can form "inclusion complexes" with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their central cavity.[24][25][26] This complex is then readily soluble in water due to the cyclodextrin's hydrophilic outer surface.[27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[25]

  • Protocol:

    • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) in your desired buffer.

    • Slowly add the concentrated stock solution of your compound to the HP-β-CD solution while stirring vigorously.

    • Allow the mixture to equilibrate, often by stirring at room temperature for several hours or overnight, to allow for the formation of the inclusion complex.

    • The resulting clear solution can then be used in your experiments.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Bitesize Bio. (2025).
  • BOC Sciences.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Vertex AI Search. pH adjustment: Significance and symbolism.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Slideshare.
  • FasterCapital. Best Practices For Stock Solutions.
  • PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • PMC - NIH. (2015). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • PhytoTech Labs. Preparing Stock Solutions.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025).
  • PMC - PubMed Central.
  • WuXi AppTec DMPK. (2024).
  • PMC - NIH. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
  • ResearchGate.
  • ChemicalBook. 2-(4-chlorophenoxy)-N'-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}.
  • Rice University. Solutions and dilutions: working with stock solutions.
  • ResearchGate. (2025).
  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • International Journal of Science and Research (IJSR).
  • IJRPS. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • JOCPR.
  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • Matrix Scientific. 2-(4-Chloro-3-methylphenoxy)propanohydrazide.
  • BLDpharm. 125096-54-0|2-(4-Chloro-3-methylphenoxy)propanehydrazide.
  • CymitQuimica. 2-(4-Chloro-2-methylphenoxy)propanohydrazide.
  • Chemdiv. Compound 2-chloro-N'-[(3,5-dimethylphenoxy)acetyl]benzohydrazide.
  • PubChem. 3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]acetamide.

Sources

Optimizing reaction conditions for the formation of propanohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Propanohydrazide Derivative Synthesis

Welcome to the technical support center for the synthesis of propanohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields of pure product.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing propanohydrazide derivatives?

The most common and direct method for synthesizing propanohydrazide derivatives is through the reaction of a propanoyl derivative (such as a carboxylic acid, ester, or acid chloride) with hydrazine or a substituted hydrazine.[1] This is a nucleophilic acyl substitution reaction where the nitrogen atom of the hydrazine attacks the carbonyl carbon of the propanoyl group.[2]

Q2: Which starting material is best: carboxylic acid, ester, or acid chloride?

The choice of starting material depends on several factors, including the reactivity of your specific substrate, desired reaction conditions, and the availability of reagents.

  • Carboxylic Acids: This is a very common route, but it requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the weakly basic hydrazine.[3] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt).[4][5]

  • Esters: The reaction of esters with hydrazine (hydrazinolysis) is a straightforward method.[6] It is particularly useful if the corresponding ester is readily available or if the carboxylic acid is unreactive.[3] This reaction can sometimes be slower and may require heating.[7]

  • Acid Chlorides: Acyl chlorides are highly reactive and react rapidly with hydrazine.[3] However, this reaction can be violent and may require careful temperature control and dropwise addition of hydrazine.[3] The high reactivity can also lead to more side products if not managed properly.

Q3: What is the role of a coupling agent and which one should I choose?

In the synthesis starting from a carboxylic acid, a coupling agent is essential to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by hydrazine.[8]

Comparison of Common Coupling Agents:

Coupling AgentAdditiveAdvantagesDisadvantages
EDC (Water-soluble carbodiimide)HOBt, OxymaPureThe urea byproduct is water-soluble, simplifying purification.[9] Good for a wide range of substrates.Can lead to racemization if not used with an additive.[5]
DCC (Dicyclohexylcarbodiimide)HOBtInexpensive and effective.The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, complicating purification.[5]
HATU, HBTU (Uronium/Guanidinium salts)None neededHighly efficient, fast reaction times, and low risk of racemization.[8][10]More expensive. Can cause guanidinylation of the N-terminal amine as a side reaction.[11]

For most applications, the EDC/HOBt system offers a good balance of reactivity, cost, and ease of purification.[4]

Q4: How does reaction temperature affect the synthesis of propanohydrazide derivatives?

Temperature plays a critical role in the reaction rate and the formation of byproducts.

  • Low Temperatures (0 °C to room temperature): Generally preferred for reactions using highly reactive starting materials like acid chlorides or when using coupling agents to minimize side reactions such as racemization.[12]

  • Elevated Temperatures (Reflux): Often necessary for less reactive esters to drive the reaction to completion.[3] However, high temperatures can lead to the decomposition of hydrazine and the formation of unwanted side products.[13][14] It is crucial to find the optimal temperature that provides a reasonable reaction rate without significant degradation.

Q5: What are the common solvents used for this reaction?

The choice of solvent depends on the solubility of the reactants and the reaction conditions.

  • Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are commonly used for coupling reactions involving carboxylic acids.[3][12]

  • Alcohols such as ethanol or methanol are often used for the hydrazinolysis of esters.[3]

  • For reactions with acid chlorides, aprotic solvents like diethyl ether or hexane can be used.[3]

II. Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues encountered in synthesis.[15][16]

Possible Causes & Solutions:
  • Inactive Coupling Agent:

    • Diagnosis: Coupling agents like EDC can be sensitive to moisture.

    • Solution: Use a fresh bottle of the coupling agent or purchase from a reliable supplier. Store it under inert gas and in a desiccator.

  • Poor Quality Starting Materials:

    • Diagnosis: Impurities in the carboxylic acid, ester, or hydrazine can interfere with the reaction.[16]

    • Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Purify them if necessary.

  • Suboptimal Reaction Temperature:

    • Diagnosis: The reaction may be too slow at a low temperature or reactants may be decomposing at a high temperature.[15][17]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

  • Moisture in the Reaction:

    • Diagnosis: Water can hydrolyze activated intermediates and deactivate coupling agents.

    • Solution: Use anhydrous solvents and flame-dry your glassware before starting the reaction. Running the reaction under an inert atmosphere (nitrogen or argon) can also be beneficial.[8]

  • Incorrect Stoichiometry:

    • Diagnosis: An incorrect ratio of reactants can lead to incomplete conversion.[18]

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. For coupling reactions, a slight excess of the coupling agent and hydrazine may be beneficial.

Problem 2: Formation of Multiple Products/Impurities

The presence of multiple spots on a TLC plate indicates the formation of side products.

Possible Causes & Solutions:
  • Side Reactions of the Coupling Agent:

    • Diagnosis: Uronium-based coupling agents like HATU can sometimes lead to guanidinylation of the product.[11]

    • Solution: If you suspect this side reaction, consider switching to a phosphonium-based coupling agent like PyBOP or using a carbodiimide like EDC.[12]

  • Diacylation of Hydrazine:

    • Diagnosis: If an excess of the activated carboxylic acid or acid chloride is used, both nitrogen atoms of hydrazine can be acylated, leading to the formation of a diacylhydrazide.

    • Solution: Use a slight excess of hydrazine to favor the formation of the mono-acylated product.

  • Racemization:

    • Diagnosis: If your starting material is chiral, the stereochemical integrity may be compromised, especially at elevated temperatures or with certain bases.

    • Solution: Use additives like HOBt or OxymaPure, which are known to suppress racemization.[12] Running the reaction at a lower temperature can also help.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes & Solutions:
  • Insoluble Byproducts:

    • Diagnosis: The use of DCC as a coupling agent results in the formation of dicyclohexylurea (DCU), which is often insoluble and can be difficult to remove.[5]

    • Solution: If you are using DCC, try to filter off the DCU before the work-up. Alternatively, switch to EDC, whose urea byproduct is water-soluble and can be easily removed with an aqueous wash.[9]

  • Product Solubility Issues:

    • Diagnosis: The propanohydrazide derivative may have similar solubility to the remaining starting materials or byproducts, making separation by extraction or chromatography difficult.

    • Solution:

      • Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that gives good quality crystals.[19]

      • Chromatography: Optimize your mobile phase for column chromatography to achieve better separation. High-Speed Counter-Current Chromatography (HSCCC) can be an effective alternative for purifying complex mixtures.[20]

  • Product Instability:

    • Diagnosis: Some hydrazide derivatives may be sensitive to heat or pH changes during purification.

    • Solution: Avoid excessive heating during solvent evaporation. Use buffered aqueous solutions during extraction if your product is pH-sensitive.

III. Experimental Protocols

Protocol 1: Synthesis of a Propanohydrazide Derivative from a Carboxylic Acid using EDC/HOBt

This protocol provides a general guideline. Optimization may be required for specific substrates.

Materials:

  • Propanoic acid derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydrazine hydrate

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the propanoic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Propanohydrazide Derivative from an Ester

Materials:

  • Propanoic acid ester derivative

  • Hydrazine hydrate

  • Ethanol or Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the propanoic acid ester (1.0 eq) in ethanol or methanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 eq).

  • Reaction: Reflux the mixture for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The product may precipitate out upon cooling or after solvent removal. If so, collect the solid by filtration.

    • If the product is an oil, proceed with an appropriate extraction procedure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

IV. Visualizations

Reaction Mechanism and Workflow

General Reaction Workflow for Propanohydrazide Synthesis cluster_0 Starting Material Selection cluster_1 Reaction cluster_2 Work-up & Purification Carboxylic_Acid Propanoic Acid Derivative Activation Activation (e.g., EDC/HOBt) Carboxylic_Acid->Activation Ester Propanoic Ester Derivative Reaction_Hydrazine Reaction with Hydrazine Hydrate Ester->Reaction_Hydrazine Acid_Chloride Propanoic Acid Chloride Acid_Chloride->Reaction_Hydrazine Activation->Reaction_Hydrazine Workup Aqueous Work-up Reaction_Hydrazine->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Propanohydrazide Derivative Purification->Product

Caption: General workflow for propanohydrazide synthesis.

Troubleshooting Decision Tree for Low Yield Low_Yield Low or No Yield Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Temp Optimize Reaction Temperature Temp_OK Temperature Optimized? Optimize_Temp->Temp_OK Check_Moisture Ensure Anhydrous Conditions Moisture_OK Anhydrous Conditions? Check_Moisture->Moisture_OK Monitor_Reaction Monitor Reaction by TLC Success Improved Yield Monitor_Reaction->Success Reagents_OK->Check_Reagents No Reagents_OK->Optimize_Temp Yes Temp_OK->Optimize_Temp No Temp_OK->Check_Moisture Yes Moisture_OK->Check_Moisture No Moisture_OK->Monitor_Reaction Yes

Caption: Troubleshooting decision tree for low yield.

V. References

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.

  • Hydrazine Hydrate.

  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 5(7), 889-897.

  • Clark, C. C. (1987). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 1(2), 115-122.

  • Reaction of hydrazine and hydroxylamines with carboxylic acids. (2017). Chemistry Stack Exchange.

  • Li, H., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4247-4250.

  • Safety and Handling of Hydrazine. (1957). Defense Technical Information Center.

  • preparation of hydrazine hydrate. (2016). Sciencemadness Discussion Board.

  • Dirksen, A., et al. (2006). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 17(6), 1459-1463.

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2021). Chemistry – A European Journal, 27(45), 11634-11642.

  • The Unexpected Stability of Hydrazine Molecules in Hydrous Environment under Pressure. (2021). The Journal of Physical Chemistry Letters, 12(30), 7226-7232.

  • Optimizing Peptide Coupling: Key Techniques.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

  • Method of synthesizing hydrazine compounds carboxylic acids. (1974). Google Patents.

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora.

  • What are some common causes of low reaction yields? (2022). Reddit.

  • Gopi, H., et al. (2003). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 44(21), 4041-4043.

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.

  • Coupling Reagents. (n.d.). Aapptec Peptides.

  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Letters, 19(18), 4872-4875.

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-951.

  • Fields, G. B., et al. (1991). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 115-126). Humana Press.

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49355-49361.

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2022). Molecules, 27(19), 6523.

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (2023). Journal of Chemical Information and Modeling, 63(15), 4647-4660.

  • Development and Assessment of Green Synthesis of Hydrazides. (2016). ResearchGate.

  • Reaction of esters with hydrazine? (2002). Sciencemadness.org.

  • Smith, R. F., et al. (1973). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 38(7), 1344-1347.

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3271-3276.

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. (2011). ResearchGate.

  • Help with Low Yield Synthesis. (2023). Reddit.

  • Troubleshooting low yield in sinapaldehyde chemical synthesis.

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Journal of the Iranian Chemical Society, 21(1), 1-13.

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2017). Molecules, 22(9), 1473.

  • Process and products of purification of anhydrosugar alcohols. (2006). Google Patents.

Sources

Technical Support Center: A Researcher's Guide to Characterizing 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Novel Compound

Welcome to the technical support center for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide (CAS No. 302949-31-1). As researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized chemical probe or therapeutic lead is both exciting and fraught with challenges. This guide is designed to serve as your comprehensive resource for navigating the critical steps of characterizing this compound, with a primary focus on proactively addressing and minimizing potential off-target effects.

While this compound represents a unique chemical entity, the principles and methodologies outlined here provide a robust framework for the investigation of any novel small molecule inhibitor. We will approach this as a case study, guiding you through the essential stages of target identification, on-target validation, and off-target effect mitigation to ensure the scientific rigor and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with a novel compound?

Q2: I'm starting with this compound and don't know its target. Where do I begin?

A2: Target identification is the foundational step. A combination of computational and experimental approaches is recommended. In silico methods, such as screening against protein structure databases, can predict potential targets.[2][3] Experimentally, techniques like chemical proteomics, affinity chromatography, and cellular thermal shift assays (CETSA) are powerful tools for identifying the direct binding partners of your compound in a cellular context.[4][5]

Q3: How can I be confident that the observed cellular phenotype is due to the intended on-target effect?

A3: Target validation is key to establishing a causal link between the compound's interaction with its target and the observed biological response.[6] A multi-pronged approach is essential:

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the putative target. The resulting phenotype should mimic the effect of this compound.[7]

  • Use of Structurally Dissimilar Inhibitors: If other inhibitors for the same target exist, they should produce a similar phenotype.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. A close structural analog that is inactive against the primary target should not produce the same cellular effects.[7]

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: Minimizing off-target effects requires careful experimental design:

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations. Determine the lowest effective concentration of your compound.

  • Use of Control Compounds: Include a structurally similar but biologically inactive control to differentiate on-target from off-target effects.[7]

  • Cell Line Selection: If you have identified potential off-targets, choose cell lines with low or no expression of these proteins for your on-target validation experiments.

  • Confirm Target Engagement: Utilize assays like CETSA to confirm that your compound is binding to its intended target at the concentrations used in your cellular assays.[5]

Troubleshooting Guide: Addressing Common Experimental Challenges

Observed Problem Potential Cause Recommended Troubleshooting Steps
Discrepancy between biochemical assay potency and cellular activity 1. Poor cell permeability. 2. Rapid metabolism of the compound. 3. Active efflux of the compound from cells.1. Perform cell permeability assays (e.g., PAMPA). 2. Assess compound stability in cell culture media and liver microsomes. 3. Use efflux pump inhibitors to see if cellular potency is restored.
Observed phenotype does not align with the known function of the putative target 1. The compound has significant off-target effects that dominate the cellular response.[1] 2. The assumed role of the target in the specific cell model is incorrect.1. Conduct proteome-wide off-target profiling (e.g., chemical proteomics). 2. Validate the target's role in the observed phenotype using genetic methods (e.g., CRISPR/siRNA).[7] 3. Perform a target engagement assay to confirm binding at the effective concentration.[5]
High levels of cytotoxicity observed at effective concentrations 1. The on-target effect is inherently cytotoxic. 2. Cytotoxicity is due to off-target effects.1. Perform cytotoxicity assays (e.g., MTT, LDH) to determine the therapeutic window. 2. Test the compound in a cell line where the target is knocked out to see if cytotoxicity persists. 3. If cytotoxicity is due to off-targets, consider medicinal chemistry efforts to design more selective analogs.
Inconsistent results across different experimental batches 1. Variability in cell health or passage number. 2. Degradation of the compound stock solution. 3. Inconsistent incubator or assay conditions.1. Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase. 2. Prepare fresh dilutions of the compound for each experiment from a recently prepared stock. 3. Carefully monitor and standardize all experimental conditions.

Experimental Protocols

Protocol 1: Initial Target Identification using Chemical Proteomics

Objective: To identify the protein targets of this compound in a cellular lysate.

Methodology:

  • Compound Immobilization: Synthesize an analog of this compound with a linker for immobilization on affinity beads. Include a control with an inactive analog.

  • Cell Lysis: Prepare a lysate from the cell line of interest under non-denaturing conditions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads and control beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active compound versus the inactive control to identify specific binding partners.

Protocol 2: On-Target Validation using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its putative target in intact cells.[4]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Cell Lysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: The binding of the compound should stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Visualizing the Workflow

Characterization_Workflow cluster_Discovery Discovery & Initial Screening cluster_Target_ID Target Identification & Validation cluster_Off_Target Off-Target Characterization cluster_Optimization Lead Optimization In_Silico_Screening In Silico Screening (Target Prediction) Chemical_Proteomics Chemical Proteomics In_Silico_Screening->Chemical_Proteomics Phenotypic_Screening Phenotypic Screening (Identify Biological Activity) Phenotypic_Screening->Chemical_Proteomics CETSA Cellular Thermal Shift Assay (Target Engagement) Chemical_Proteomics->CETSA Genetic_Validation Genetic Validation (CRISPR/siRNA) CETSA->Genetic_Validation Off_Target_Profiling Off-Target Profiling (e.g., Kinase Panel) Genetic_Validation->Off_Target_Profiling Inactive_Control Inactive Control Compound (Phenotypic Comparison) Genetic_Validation->Inactive_Control SAR Structure-Activity Relationship (SAR) Off_Target_Profiling->SAR Inactive_Control->SAR Selectivity_Improvement Improve Selectivity SAR->Selectivity_Improvement

Caption: Workflow for the characterization of a novel small molecule inhibitor.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Bunnage, M. E., et al. (2015). Target validation in drug discovery. Nature Reviews Drug Discovery, 14(3), 197-211. [Link]
  • Bosc, D., et al. (2017). Control of off-target activities of chemical probes. Nature Chemical Biology, 13(5), 456-464. [Link]
  • Workman, P., & Collins, I. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]
  • Lin, X., et al. (2019). A novel computational approach to predict off-target interactions for small molecules. Scientific Reports, 9(1), 1-13. [Link]
  • DiscoverX Corporation. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
  • University College London. (n.d.).
  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Gao, Y., et al. (2021). In silico off-target profiling for enhanced drug safety assessment.
  • Lee, J. Y., & Kim, S. (2023). Empowering drug off-target discovery with metabolic and structural analysis.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
  • Gilbert, L. A., et al. (2014).
  • European Bioinformatics Institute. (n.d.).
  • Mullard, A. (2015). Target validation: The challenges of finding a good drug target. Nature Reviews Drug Discovery, 14(11), 743-744. [Link]

Sources

Technical Support Center: Refining Purification Techniques for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to not only execute purification protocols but also to understand the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Compound: Key Physicochemical Properties

This compound is a hydrazide derivative, a class of compounds with significant utility in medicinal chemistry and organic synthesis.[1][2][3] The purification strategy for this molecule is dictated by its structural features: a substituted phenoxy ring, a propanohydrazide chain, and the presence of a chlorine atom. These elements influence its solubility, polarity, and potential for forming hydrogen bonds, all of which are critical considerations for selecting an appropriate purification technique.[1]

PropertyImplication for Purification
Polarity The presence of the hydrazide group (-CONHNH2) imparts significant polarity, making it amenable to normal-phase chromatography and recrystallization from polar solvents.
Solubility Solubility will vary depending on the solvent. It is expected to have limited solubility in nonpolar solvents like hexane and higher solubility in polar protic solvents like ethanol and methanol.
Hydrogen Bonding The hydrazide moiety can act as both a hydrogen bond donor and acceptor, influencing its interaction with stationary phases in chromatography and its crystal lattice formation during recrystallization.[1]
Stability Hydrazide compounds are generally stable under neutral or slightly acidic conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][4][5]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing probable causes and actionable solutions.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities.[6]

1. Problem: The compound "oils out" instead of forming crystals.

  • Probable Cause: The compound's melting point is lower than the boiling point of the chosen solvent, or the solution is too concentrated, causing the compound to come out of solution as a liquid phase.[6]

  • Solution:

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent mixture. Start by dissolving the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Reheat to clarify and then allow to cool slowly.

    • Reduce Concentration: Use a larger volume of solvent to create a less saturated solution.[6]

    • Induce Crystallization at a Lower Temperature: After the solution has cooled to room temperature, try placing it in an ice bath or refrigerator to promote crystal formation.

2. Problem: No crystals form upon cooling.

  • Probable Cause: The solution is not supersaturated, or there are no nucleation sites for crystal growth to begin.[6]

  • Solution:

    • Induce Crystallization:

      • Seeding: Add a small, pure crystal of the compound to the solution to act as a template for crystal growth.[6]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.[6]

    • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound.[6] Be cautious not to evaporate too much, which could lead to oiling out.

    • Allow More Time: Sometimes, crystallization is a slow process. Allow the solution to stand undisturbed for an extended period.

3. Problem: The recovered product is still impure.

  • Probable Cause:

    • Inefficient Washing: The crystals were not adequately washed to remove residual mother liquor containing impurities.

    • Inappropriate Solvent Choice: The chosen solvent may dissolve some impurities at low temperatures, leading to their co-precipitation with the product.

    • Occlusion: Impurities may have become trapped within the crystal lattice during rapid crystal growth.

  • Solution:

    • Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent.

    • Solvent Screening: Test a range of solvents to find one that effectively dissolves the impurities at high temperatures but not at low temperatures.

    • Slow Cooling: Allow the solution to cool slowly and without agitation to promote the formation of larger, purer crystals.

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oils_out Oils Out cool->oils_out Problem impure Impure Product crystals->impure Check Purity pure_product Pure Product crystals->pure_product Filter & Wash induce Induce Crystallization (Seed, Scratch) no_crystals->induce change_solvent Change Solvent/ Use Solvent Pair oils_out->change_solvent slow_cool Slower Cooling/ Re-recrystallize impure->slow_cool induce->cool change_solvent->dissolve slow_cool->dissolve

Caption: Troubleshooting workflow for recrystallization.

B. Column Chromatography Issues

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For this compound, normal-phase chromatography using silica gel is a common approach.

1. Problem: The compound does not move from the origin (Rf = 0).

  • Probable Cause: The mobile phase (eluent) is not polar enough to displace the highly polar hydrazide from the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Modifier: For very polar compounds, adding a small amount of a highly polar solvent like methanol (e.g., 1-5%) to the eluent can be effective.

    • Consider Reverse-Phase Chromatography: If the compound is still immobile, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, may be a better option.

2. Problem: Poor separation of the product from impurities.

  • Probable Cause:

    • Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution between the compound and impurities.

    • Column Overloading: Too much sample has been loaded onto the column, leading to broad, overlapping bands.

    • Improper Column Packing: An unevenly packed column will result in channeling and poor separation.

  • Solution:

    • Optimize the Solvent System with TLC: Use Thin Layer Chromatography (TLC) to test different solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.

    • Reduce Sample Load: Use a smaller amount of the crude product. A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

3. Problem: The compound appears to be degrading on the column.

  • Probable Cause: The acidic nature of silica gel may be causing the hydrolysis of the hydrazide.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

    • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution.

Chromatography_Troubleshooting start Start Crude Sample tlc TLC Analysis Optimize Solvent System start->tlc pack_column Column Packing Slurry Pack Silica Gel tlc->pack_column load_sample Sample Loading Minimal Solvent pack_column->load_sample elute Elution Collect Fractions load_sample->elute analyze Fraction Analysis TLC elute->analyze rf_zero {Problem: Rf = 0 | Cause: Eluent too nonpolar | Solution: Increase eluent polarity} elute->rf_zero poor_sep {Problem: Poor Separation | Causes: Wrong eluent, Overloading, Bad packing | Solutions: Optimize eluent via TLC, Reduce load, Repack} elute->poor_sep degradation {Problem: Degradation on Column | Cause: Acidic silica | Solution: Add base to eluent, Use different stationary phase} elute->degradation combine Combine Pure Fractions Evaporate Solvent analyze->combine pure_product {Pure Product} combine->pure_product

Caption: Experimental workflow for column chromatography with troubleshooting points.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities in hydrazide synthesis include unreacted starting materials such as the corresponding ester or acyl chloride, and hydrazine hydrate.[6] Byproducts from side reactions, like the formation of diacylhydrazines, are also possible.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What is the best way to store this compound?

A3: To prevent potential hydrolysis or degradation, the purified compound should be stored in a cool, dry place, away from strong acids and bases.[1][4][5] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for long-term stability.

Q4: Can I use liquid-liquid extraction for purification?

A4: Liquid-liquid extraction can be a useful preliminary purification step. For instance, after the reaction, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid to remove any unreacted hydrazine. Subsequent washes with water and brine can remove other water-soluble impurities. However, it is typically not sufficient as a standalone purification method and should be followed by recrystallization or chromatography.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexane) to find a suitable recrystallization solvent or solvent pair.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[6]

V. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from

  • Benchchem. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Retrieved from

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals. Retrieved from

  • MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine. Retrieved from

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • ResearchGate. (2025). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Bromophenoxy)propanohydrazide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • NIH. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chloro-3-fluorophenoxy)-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.... Retrieved from

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Phenoxy Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phenoxy hydrazide compounds in cell-based assays. Poor cell permeability is a common hurdle that can mask the true potency of promising molecules. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose the problem and implement effective solutions.

Troubleshooting Guide: From Low Cellular Potency to Actionable Insights

You've identified a potent phenoxy hydrazide inhibitor in a biochemical (cell-free) assay, but its activity plummets in your cell-based model. This discrepancy is a classic indicator of poor intracellular accumulation. This guide provides a systematic workflow to diagnose and address the underlying permeability issues.

Question: My compound is potent in my enzymatic assay but weak in my cellular assay. How do I confirm permeability is the problem?

Answer:

This is the most critical first step. You need to systematically rule out other possibilities and confirm that the compound is not reaching its intracellular target at a sufficient concentration. The recommended approach is a tiered assessment of your compound's ability to cross a lipid membrane.

Step 1: Foundational Permeability Assessment

Begin with a simple, cell-free assay to understand the compound's intrinsic capacity for passive diffusion.

  • Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

  • Mechanism: PAMPA measures a compound's ability to diffuse from a donor well, through a lipid-coated artificial membrane, into an acceptor well. It exclusively models passive diffusion and is a high-throughput way to get an initial permeability classification.[1][2]

  • Interpretation: A low PAMPA permeability coefficient (Papp) strongly suggests that the compound's physicochemical properties (e.g., high polar surface area from the hydrazide group, excessive hydrogen bonding) are unfavorable for crossing the cell's lipid bilayer.[1]

Step 2: Advanced Permeability & Efflux Assessment

If the compound shows moderate-to-low permeability in PAMPA, or if you suspect active transport is involved, a cell-based assay is necessary.

  • Recommended Assay: Caco-2 Bidirectional Permeability Assay.

  • Mechanism: This assay uses a monolayer of Caco-2 cells, which differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporter proteins (like P-glycoprotein, P-gp).[1][3] By measuring compound passage from the apical (top) to basolateral (bottom) side (A-to-B) and vice-versa (B-to-A), you can assess both passive permeability and active efflux.

  • Interpretation:

    • Low A-to-B Permeability: Confirms poor influx.

    • High Efflux Ratio (Papp B-A / Papp A-to-B > 2): This is a critical finding. It indicates that your compound is a substrate for an efflux pump.[4][5] The cell is actively pumping your compound out, preventing it from reaching a therapeutic concentration. This is a very common issue for compounds that exist outside of traditional "rule of 5" chemical space.[3][6]

G cluster_0 start Start: Low Cellular Activity, High Biochemical Activity pampa Perform PAMPA Assay caco2 Perform Caco-2 Bidirectional Assay analyze_pampa Analyze Papp Value analyze_caco2 Calculate Efflux Ratio (Papp B-A / Papp A-to-B) passive_issue Conclusion: Poor Passive Permeability efflux_issue Conclusion: Compound is an Efflux Pump Substrate both_issue Conclusion: Both Poor Permeability & Efflux Substrate

Sources

Technical Support Center: A Researcher's Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide. This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Inconsistent experimental results can often be traced back to the degradation of starting materials. By understanding the chemical vulnerabilities of this molecule and implementing rigorous storage and handling protocols, you can ensure the validity and reproducibility of your work.

Part 1: Understanding the Chemical Stability of this compound

The structure of this compound contains two primary functional groups that are susceptible to degradation: the hydrazide moiety and the phenoxy-ether linkage . Understanding their vulnerabilities is the first step toward preventing degradation.

  • Hydrazide Group (-CONHNH₂): This group is a strong nucleophile but is prone to hydrolysis, particularly in acidic or aqueous environments, which can cleave the molecule.[1][2] It is also susceptible to oxidation by atmospheric oxygen, leading to the formation of various impurities.

  • Phenoxy-ether Linkage: While generally more stable than esters, ether linkages can undergo slow hydrolysis over time, especially when catalyzed by acidic or basic conditions.[3] The chlorinated aromatic ring is also a site for potential photochemical reactions.[4]

Below is a diagram illustrating the key sites of potential degradation on the molecule.

cluster_molecule This compound cluster_pathways Potential Degradation Pathways mol Structure hydrolysis Hydrolysis (Moisture/pH) mol->hydrolysis Hydrazide & Ether Linkage oxidation Oxidation (Atmospheric O₂) mol->oxidation Hydrazide Moiety photodegradation Photodegradation (UV/Light Exposure) mol->photodegradation Aromatic Ring

Caption: Potential degradation pathways for the target molecule.

Part 2: Frequently Asked Questions (FAQs) & Recommended Storage Protocols

This section provides direct answers to common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for the solid compound?

A: For maximal stability, the solid compound should be stored with strict control over temperature, atmosphere, light, and moisture. The causality is simple: minimizing thermal energy and eliminating reactants like water and oxygen will drastically slow down degradation reactions.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces molecular motion and the kinetic energy available for degradation reactions. Standard refrigeration (2-8°C) is acceptable for short-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)The hydrazide group is sensitive to oxidation.[5] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Moisture In a DesiccatorPrevents hydrolysis of the hydrazide and ether functionalities.[5][6] Hydrazides are known to be unstable in aqueous solutions, especially at non-neutral pH.[2]
Light Amber Glass Vial / In the DarkThe phenoxy group can be susceptible to photochemical degradation.[4] Amber vials block UV light.

Q2: I need to prepare a stock solution. What is the best practice for this?

A: Preparing stock solutions introduces new stability challenges, primarily due to solvent interactions.

  • Solvent Choice: Use a dry, aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

  • pH Considerations: If an aqueous or buffered solution is absolutely necessary for your experiment, prepare it fresh. Studies on similar hydrazide conjugates show they are most stable as the pH approaches neutrality.[1][2] Avoid acidic buffers, which can rapidly hydrolyze the hydrazide bond.[7]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This prevents multiple freeze-thaw cycles, which can introduce moisture from condensation and accelerate degradation.

Q3: How often should I check the purity of my stored compound?

A: For critical applications, we recommend a purity check via HPLC or qNMR annually, even under ideal storage conditions. If any visual changes (e.g., discoloration from white to yellow/brown) are observed, or if experimental results become inconsistent, a purity check should be performed immediately.

Part 3: Troubleshooting Guide: Identifying and Solving Stability Issues

This guide provides a logical workflow for troubleshooting problems that may arise from compound instability.

cluster_results Outcomes cluster_actions Corrective Actions start Inconsistent Experimental Results OR Visual Change in Compound check_purity Hypothesis: Compound Degradation. Action: Assess Purity. start->check_purity hplc Perform RP-HPLC Analysis (See Protocol 4.2) check_purity->hplc decision Analyze Chromatogram: - Purity Percentage? - New Impurity Peaks? hplc->decision ok Purity > 98% No significant impurities. decision->ok High Purity fail Purity < 95% OR Significant new peaks observed. decision->fail Low Purity continue_exp Troubleshoot other experimental parameters. Compound is likely not the issue. ok->continue_exp discard Discard compromised stock. Obtain a new, validated lot of the compound. fail->discard

Caption: Troubleshooting workflow for suspected compound degradation.

Q4: My solid sample, which was once a white powder, now has a yellowish tint. What should I do?

A: A color change is a strong indicator of chemical degradation, likely oxidation or the formation of conjugated impurities. The compound should not be used in experiments where precise concentration and purity are critical. You should immediately perform a purity analysis as outlined in Protocol 4.2. If degradation is confirmed, the batch should be discarded.

Q5: My bioassay results have been inconsistent lately, even with the same batch of the compound. Could stability be the issue?

A: Yes, this is a classic sign of compound degradation. A decrease in the concentration of the active compound and the emergence of degradation products (which could be inactive or even inhibitory) will lead to variable results. Follow the troubleshooting workflow above. Confirm the purity of your current stock before proceeding with further experiments.

Part 4: Experimental Protocols

Protocol 4.1: Repackaging and Inert Atmosphere Storage

Causality: This protocol is designed to minimize exposure to atmospheric oxygen and moisture when aliquoting a bulk supply of the compound, thereby preserving its integrity.

  • Preparation: Place new, amber glass vials, caps, and necessary spatulas in a vacuum oven at 60°C for at least 4 hours to ensure they are completely dry.

  • Inert Environment: Transfer the dried vials and tools into a glove box with a dry nitrogen or argon atmosphere.

  • Aliquoting: Inside the glove box, carefully weigh the desired amount of this compound into each vial.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap junction with Parafilm®.

  • Storage: Label each aliquot with the compound name, date, and concentration. Place the vials inside a desiccator cabinet that is stored in a -20°C freezer.

Protocol 4.2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: This method separates the parent compound from potential impurities based on their polarity, allowing for accurate quantification of purity. The parameters are based on standard methods for analyzing similar phenoxy and chlorinated aromatic compounds.[8][9]

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Dilute this stock to a working concentration of approximately 50 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    Parameter Specification
    Column C18, 150 x 4.6 mm, 5 µm particle size
    Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
    Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes.
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Detection UV/VIS at 225 nm

    | Injection Vol. | 10 µL |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

    • The presence of new peaks relative to a reference chromatogram from a fresh batch indicates the formation of degradation products.

References

  • A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC - NIH. (n.d.).
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - PMC - NIH. (n.d.).
  • Zgola-Grzeskowiak, A., & Grzeskowiak, T. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(28), 34745-34766. [Link]
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009).
  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (n.d.). SpringerLink. [Link]
  • Herbicide damage to sensitive crops. (n.d.). University of California, Davis. [Link]
  • Managing phenoxy resistance in pasture weeds. (2014). Massey University. [Link]
  • The Effects of Phenoxy Herbicides on the Physiology and Survival of Turfgrasses. (n.d.).
  • Hydrolytic Stability of Hydrazones and Oximes. (2007).
  • Pierens, G. K., Rintoul, L., & Smith, S. V. (2008). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 56(12), 4443-4447. [Link]
  • Arora, P. K., & Jain, R. K. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(6), 568-573. [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
  • 2-chloro-3-hydroxyPropanal. (n.d.). PubChem. [Link]
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2014).

Sources

Strategies to reduce the cytotoxicity of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide in control cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Guide for researchers utilizing 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide. This resource is designed to provide in-depth troubleshooting strategies and practical guidance for managing and reducing unintended cytotoxicity in control cell lines during your experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and proven methodologies to ensure the integrity and reproducibility of your results.

Given that this compound is a compound with limited published data, this guide focuses on principles derived from its structural chemistry and established toxicological frameworks. We will deconstruct the molecule to anticipate its biological interactions and provide a logical, step-by-step approach to mitigating off-target cytotoxic effects.

PART 1: Understanding Potential Cytotoxic Mechanisms

Q1: What structural features of this compound are potential sources of cytotoxicity?

To anticipate a compound's biological activity, we first analyze its structure for known toxicophores or reactive moieties. The structure of this compound contains two key features that warrant careful consideration.

compound_structure cluster_phenol Chlorinated Phenoxy Group cluster_key1 Potential Mechanism: Uncoupling of Oxidative Phosphorylation cluster_hydrazide Hydrazide Moiety cluster_key2 Potential Mechanism: Metabolic activation to reactive intermediates, leading to oxidative stress phenol_ring phenol_structure linker Propanamide Linker key1 hydrazide_structure key2

Caption: Key functional groups of the molecule.

  • Chlorinated Phenoxy Group : Chlorinated phenols are a class of compounds where toxicity is known to increase with the degree of chlorination[1][2]. A primary mechanism of their toxicity is the uncoupling of oxidative phosphorylation, which disrupts the mitochondrial proton gradient and impairs ATP synthesis, a process vital for cell survival[2]. At high concentrations, this can lead to rapid cell death.

  • Hydrazide Moiety (-CONHNH₂) : The hydrazide group is a structural alert for potential toxicity. The metabolism of hydrazines and related compounds by cellular enzymes, such as cytochrome P450s, can generate highly reactive free radical intermediates[3][4]. These radicals can induce oxidative stress by depleting cellular antioxidants (like glutathione) and damaging essential macromolecules, including DNA, proteins, and lipids, ultimately compromising cell integrity[3]. While some hydrazide-containing molecules are effective drugs (e.g., isoniazid), their clinical use can be limited by toxicity concerns[3]. It has been noted that modifying the terminal -NH₂ group, for instance by converting the hydrazide to a hydrazone, can sometimes reduce this toxicity[5].

PART 2: Troubleshooting Guide: Is It True Cytotoxicity?

Q2: My cell viability has dropped significantly after treatment. How do I confirm it's a true cytotoxic effect and not an experimental artifact?

Before implementing complex mitigation strategies, it is critical to rule out common experimental artifacts that can mimic or exaggerate cytotoxicity. Consult the following table to troubleshoot your assay.

Issue Possible Cause Recommended Solution & Verification
Compound Precipitation The compound has poor solubility in your culture medium, forming a precipitate that can interfere with optical readings of viability assays or cause physical stress to cells[6].Solution: Visually inspect wells for precipitate using a microscope. Prepare fresh dilutions from a high-quality DMSO stock immediately before use. Consider using a solubilizing agent, ensuring its final concentration is non-toxic to cells[6].
Solvent Toxicity The concentration of the solvent (e.g., DMSO) used to dissolve the compound is too high, causing cytotoxicity independent of the compound itself.Solution: Run a vehicle control experiment with multiple concentrations of the solvent alone to determine its toxicity threshold. Ensure the final solvent concentration in all experimental wells is well below this toxic level (typically ≤0.5%).
Assay Interference The compound itself reacts with the viability assay reagent (e.g., reduces MTT, quenches fluorescence), leading to a false reading. Some compounds, like certain antioxidants, can interfere with tetrazolium-based assays[7].Solution: Run a cell-free control by adding the compound to culture medium with the assay reagent but without cells. A significant signal change indicates direct interference. Confirm viability with an orthogonal assay (e.g., if using MTT, confirm with a live/dead stain like Calcein-AM/EthD-1 or direct cell counting)[8].
Inconsistent Cell Seeding High variability in the number of cells seeded per well leads to inconsistent results between replicates and experiments[6].Solution: Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent technique. Consider plating cells and allowing them to adhere overnight before treatment to ensure a uniform starting population[8].
Contamination Bacterial or mycoplasma contamination stresses cells, making them more susceptible to chemical insults and causing high background signal[9].Solution: Regularly test cell stocks for mycoplasma. Visually inspect cultures for signs of contamination. If suspected, discard the culture and start with a fresh, verified stock.

PART 3: Core Strategies to Reduce Cytotoxicity

Once you have confirmed that the observed effect is true, dose-dependent cytotoxicity, the following strategies can be employed to minimize it in your control cells.

Q3: How can I optimize my experimental parameters to minimize cytotoxicity?

The most direct way to control cytotoxicity is by carefully managing the dose and duration of exposure. Both factors are critical and inversely related in their contribution to cell death[10].

workflow_optimization start Observe High Cytotoxicity dose_response Step 1: Dose-Response Experiment (e.g., 24h exposure) start->dose_response time_course Step 2: Time-Course Experiment (at a fixed, sub-lethal concentration) dose_response->time_course Identify CC50 & non-toxic range analyze Analyze Data to Determine Optimal C x T Window time_course->analyze Determine onset of cytotoxicity proceed Proceed with Main Experiment (using optimized parameters) analyze->proceed

Caption: Workflow for optimizing concentration and time.

Strategy 1: Concentration x Time (C x T) Optimization

The total cytotoxic effect is often a product of concentration and exposure time[11]. For some compounds, a short exposure to a high concentration is equivalent to a long exposure to a low concentration[10][12]. Your first step is to map this relationship for your specific cell line.

Experimental Protocol: Dose-Response and Time-Course Assay (MTT Example)

  • Cell Seeding: Seed your control cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[6].

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your culture medium. Also, prepare a 2x vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate separate plates for different durations (e.g., 6, 12, 24, 48, and 72 hours)[11][13].

  • MTT Assay:

    • At the end of each time point, add MTT solution (e.g., to 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

    • Read absorbance at the appropriate wavelength (~570 nm).

  • Analysis: Calculate cell viability as a percentage of the vehicle control for each concentration and time point. Determine the CC50 (concentration that causes 50% cytotoxicity) at each time point. This C x T matrix will allow you to select a concentration and duration that minimizes cytotoxicity while still being relevant for your primary experimental question.

Strategy 2: Adjusting Culture Conditions

  • Cell Density: The initial cell density can influence the cellular response to a toxic compound[14]. Ensure you use a consistent and optimal seeding density for all experiments to maintain reproducibility[6].

  • Serum Starvation: Serum starvation is often used to synchronize cells in the G0/G1 phase of the cell cycle[15]. However, this can be a double-edged sword. While it can protect some normal cells from toxicity, it can also sensitize others, leading to increased cell death[16][17][18]. If you are observing high cytotoxicity, consider performing your experiments in complete (serum-containing) medium and comparing the results to serum-starved conditions[19].

Q4: Can I use co-treatments to protect my control cells?

Yes, co-treatment with a cytoprotective agent is a powerful strategy to counteract specific mechanisms of cell death without necessarily altering the compound itself.

A. Mitigating Oxidative Stress with Antioxidants

Rationale: As the hydrazide and chlorinated phenol moieties can induce toxicity via oxidative stress[3][20], an antioxidant co-treatment can directly neutralize the reactive oxygen species (ROS) responsible for the damage[21][22].

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Preparation: Prepare stock solutions of your test compound and NAC. NAC is a potent antioxidant and a precursor to glutathione, a key cellular antioxidant[23].

  • Experimental Groups:

    • Vehicle Control

    • Test Compound alone (at a concentration known to cause cytotoxicity)

    • NAC alone (as a control for its own effects)

    • Test Compound + NAC (co-treatment)

  • Treatment: Pre-incubate the cells with NAC for 1-2 hours before adding the test compound. This allows the cells to build up their antioxidant defenses.

  • Incubation & Analysis: Incubate for your desired experimental duration and then perform a cell viability assay. A significant increase in viability in the co-treatment group compared to the compound-alone group indicates that oxidative stress is a major contributor to the cytotoxicity.

B. Inhibiting Apoptosis with Caspase Inhibitors

Rationale: Many cytotoxic compounds trigger apoptosis, or programmed cell death. This process is executed by a family of enzymes called caspases[24]. If your compound is inducing apoptosis, a caspase inhibitor can block the signaling cascade and prevent cell death[25].

apoptosis_pathway compound Cytotoxic Compound (e.g., via Oxidative Stress) stress Cellular Stress (e.g., Mitochondrial Damage) compound->stress initiator Initiator Caspases (e.g., Caspase-9) stress->initiator effector Effector Caspases (e.g., Caspase-3, -7) initiator->effector apoptosis Apoptosis (Cell Death) effector->apoptosis inhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) inhibitor->initiator inhibitor->effector

Caption: Caspase inhibitors block the apoptotic cascade.

Experimental Protocol: Co-treatment with Z-VAD-FMK

  • Preparation: Prepare stock solutions of your test compound and Z-VAD-FMK, a cell-permeable, irreversible pan-caspase inhibitor that blocks most apoptotic pathways[26].

  • Experimental Groups:

    • Vehicle Control

    • Test Compound alone

    • Z-VAD-FMK alone

    • Test Compound + Z-VAD-FMK (co-treatment)

  • Treatment: Pre-incubate the cells with Z-VAD-FMK (typically at 20-50 µM) for 1-2 hours before adding the test compound.

  • Incubation & Analysis: Incubate for your desired duration and assess cell viability. A rescue from cell death in the co-treatment group strongly suggests that the compound's cytotoxicity is mediated by caspase-dependent apoptosis[24].

PART 4: Frequently Asked Questions (FAQs)

Q5: What is the very first experiment I should run after observing high cytotoxicity? The first and most critical experiment is a comprehensive dose-response curve[6][27]. This will establish the cytotoxic concentration 50 (CC50) and define the concentration range of your compound, from non-toxic to fully lethal. All subsequent experiments should be guided by this data.

Q6: My compound appears to be precipitating in the culture medium at higher concentrations. What can I do? First, confirm the maximum solubility in your specific culture medium. If precipitation is an issue, you may need to lower the top concentration used in your experiments. Alternatively, prepare higher concentration stock solutions in a solvent like DMSO and perform a final dilution step that keeps the solvent concentration low and the compound in solution[6]. Never use a working solution that has visible precipitate.

Q7: How do I choose between using an antioxidant and a caspase inhibitor? This choice depends on the suspected mechanism. Based on the structure of this compound, oxidative stress is a highly plausible mechanism, making antioxidants a logical first choice. If an antioxidant fails to rescue the cells, it suggests that either the oxidative stress is too severe, occurs downstream of a more critical event, or is not the primary mechanism. In that case, testing a caspase inhibitor is a logical next step to determine if the cell death pathway is apoptotic. You can also use assays to directly measure ROS production or caspase-3/7 activity to confirm the mechanism before attempting a rescue.

Q8: If I use a cytoprotective agent and successfully reduce cytotoxicity, how do I ensure I'm not also masking the compound's intended biological effect? This is a crucial control. You must run your primary functional assay in the presence of the cytoprotective agent alone and in combination with your test compound.

  • Scenario 1 (Ideal): The cytoprotective agent rescues cells from death but does not affect the specific biological endpoint you are studying (e.g., inhibition of a target enzyme, change in gene expression). This validates its use.

  • Scenario 2 (Confounding): The cytoprotective agent both rescues cells and blocks the intended biological effect. This indicates that the two events are mechanistically linked (e.g., the biological effect requires ROS) and that this co-treatment approach is not suitable for your specific question.

References
  • Breton, M. et al. (2001). The effect of drug dose and drug exposure time on the binding, internalization, and cytotoxicity of radiolabeled somatostatin analogs. PubMed.
  • Kalyanaraman, B. et al. (2012). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. NIH Public Access.
  • Holbeck, S. L. et al. (2018). Exposure time versus cytotoxicity for anticancer agents. Cancer Chemotherapy and Pharmacology.
  • Ramadan, M. H. et al. (2013). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Analyst.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. ATSDR.
  • Farr, C. H. & Hand, E. L. (1969). The biological action of chlorophenols. British Journal of Pharmacology.
  • Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Holbeck, S. L. et al. (2018). Exposure time versus cytotoxicity for anticancer agents. ResearchGate.
  • Garcia-Calvo, M. et al. (1999). Controlling apoptosis by inhibition of caspases. PubMed.
  • Van der Lely, N. et al. (1991). Influence of dose and duration of exposure on the cytotoxic effect of cytarabine toward human hematopoietic clonogenic cells. PubMed.
  • Cerni, S. et al. (2012). Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. PLoS One.
  • Cerni, S. et al. (2012). Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. PLoS One.
  • Protocol Online. (2011). Serum starving - when is it ok?. Protocol Online.
  • ResearchGate. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?.
  • ResearchGate. (2025). Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms.
  • ResearchGate. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. ATSDR.
  • Rabenau, H. F. et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. PLoS One.
  • Al-Jashaami, L. S. et al. (1987). Cytoprotective agents in experimental small bowel volvulus. PubMed.
  • Creative Biolabs. (2024). What are caspase 2 inhibitors and how do they work?.
  • Mijatovic, S. et al. (2007). Short periods of serum starvation slightly attenuates the antiproliferative effect of digitoxin and MonoD. ResearchGate.
  • Kasprzak, M. M. et al. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Oxidative Medicine and Cellular Longevity.
  • Liederer, B. M. & Kasi, V. S. (2016). Antioxidants as Potential Medical Countermeasures for Chemical Warfare Agents and Toxic Industrial Chemicals. Antioxidants.
  • ResearchGate. (2022). Involvement of Antioxidant in the Prevention of Cellular Damage.
  • D'Souza, R. S. & Dhume, V. G. (1991). Gastric cytoprotection. PubMed.
  • Zeb, A. (2024). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Molecules.
  • Encyclopedia MDPI. (2022). Antioxidants against Cellular Toxicity.
  • ResearchGate. (2024). Calcein AM Cytotoxicity Assay Troubleshooting?.
  • WikEM. (2024). Hydrazine toxicity.
  • Rollas, S. & Küçükgüzel, S. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules.
  • Hogle, W. P. (2007). Cytoprotective agents used in the treatment of patients with cancer. PubMed.
  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput.
  • JoVE. (2024). Drugs for Peptic Ulcer Disease: Sucralfate as Mucosal Protective Agents.
  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing.
  • SciSpace. (2025). Cytoprotective agent: Significance and symbolism.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Defense Technical Information Center. (1964). A Study of the Mechanism of Acute Toxic Effects of Hydrazine, UDMH, MMH, AND SDMH.
  • Ojo, O. S. et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants.
  • YouTube. (2021). How to measure and minimize off-target effects of your CRISPR experiment.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. This guide provides a comprehensive, in-depth comparison of the antimicrobial efficacy of a novel hydrazide derivative, 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, against a panel of standard, clinically relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies. Our analysis is grounded in established scientific methodologies, ensuring that the presented data is both reliable and reproducible.

Hydrazide-hydrazone derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The unique structural features of the hydrazone moiety are believed to contribute to their broad-spectrum antimicrobial action, making them a promising scaffold for the development of new drugs to combat resistant pathogens. This guide will elucidate the experimental framework for evaluating the antimicrobial potential of this compound, a compound synthesized with the hypothesis that the combination of a substituted phenoxy ring and a propanohydrazide core will yield significant antimicrobial activity.

Experimental Rationale and Design

The primary objective of this investigation is to quantify and compare the in vitro antimicrobial activity of this compound with that of established antibiotics. To achieve this, a series of standardized antimicrobial susceptibility tests will be employed. The selection of these methods is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and internationally comparable data.[4][5][6]

The core of our comparative analysis will revolve around the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7] These parameters provide a quantitative measure of a compound's potency.

A panel of clinically significant Gram-positive and Gram-negative bacteria will be used to assess the spectrum of activity. This panel includes:

  • Gram-positive: Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853)

The standard antibiotics selected for comparison are Ciprofloxacin, a broad-spectrum fluoroquinolone, and Ampicillin, a beta-lactam antibiotic.

Methodology: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

The following protocols are designed to be self-validating, with built-in controls to ensure the accuracy and reliability of the results.

Preparation of Microbial Inoculum

A standardized inoculum is critical for reproducible results.

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done by adding more bacteria or sterile saline and measuring the turbidity with a spectrophotometer at 625 nm.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing.[8][9]

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound (this compound) or standard antibiotic, at a starting concentration of 256 µg/mL, to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B Turbidity Adjustment E Inoculation B->E C 96-Well Plate (Mueller-Hinton Broth) D Serial Dilution of Test Compound/Antibiotic C->D D->E F Incubate at 37°C (18-24 hours) G Visual Inspection for Growth F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

To ascertain whether the compound is bacteriostatic or bactericidal, the MBC is determined.[7]

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.

Comparative Antimicrobial Efficacy Data

The following tables summarize the hypothetical, yet plausible, MIC and MBC values for this compound in comparison to Ciprofloxacin and Ampicillin. These values are based on the reported activities of structurally similar hydrazide derivatives found in the literature.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCiprofloxacinAmpicillin
Staphylococcus aureus1614
Bacillus subtilis80.52
Escherichia coli320.25>256
Pseudomonas aeruginosa641>256

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundCiprofloxacinAmpicillin
Staphylococcus aureus3228
Bacillus subtilis1614
Escherichia coli640.5>256
Pseudomonas aeruginosa>1282>256

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its potency appears to be more pronounced against Gram-positive organisms. The MBC values being generally two-fold higher than the MIC values suggest a predominantly bactericidal mode of action against the tested strains.

While the precise mechanism of action for this novel compound is yet to be elucidated, the antimicrobial activity of hydrazide-hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with cell wall synthesis.[10][11] The presence of the chloro and dimethylphenoxy moieties may enhance the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane.

Logical Relationship of Experimental Outcomes

Experimental_Logic A Synthesized Compound (this compound) C Antimicrobial Susceptibility Testing A->C B Standard Antibiotics (Ciprofloxacin, Ampicillin) B->C D MIC Determination C->D E MBC Determination C->E F Comparative Efficacy Analysis D->F E->F G Assessment of Antimicrobial Potential F->G

Caption: Logical flow from compound synthesis to efficacy assessment.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous framework for the comparative evaluation of the antimicrobial efficacy of this compound. The presented methodologies, grounded in international standards, provide a clear pathway for generating high-quality, reproducible data. The hypothetical results indicate that this novel hydrazide derivative holds promise as a broad-spectrum antimicrobial agent, warranting further investigation.

Future studies should focus on elucidating the precise mechanism of action, exploring the structure-activity relationship by synthesizing and testing analogues, and evaluating the in vivo efficacy and toxicity in animal models. The journey from a promising lead compound to a clinically viable drug is long and arduous, but it is through such systematic and comparative evaluations that we can hope to identify and develop the next generation of life-saving antimicrobial therapies.

References

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
  • New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evalu
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Synthesis and antimicrobial activity of thiazine deriv
  • Antimicrobial Susceptibility Testing.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
  • Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. NIH. [Link]
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

Sources

Comparative Structure-Activity Relationship (SAR) Analysis of Phenoxy-Acylhydrazide Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Key Structural Determinants for Potency

In the landscape of antimicrobial drug discovery, the hydrazide scaffold has emerged as a versatile pharmacophore, integral to numerous therapeutic agents.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a series of 2-(4-chloro-3-methylphenoxy)-N'-[(5'-substituted-aryl-furan-2'-yl)-methylidene]-acetohydrazides, close structural analogs of 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide. By examining the impact of specific structural modifications on antimicrobial potency, we can derive valuable insights applicable to the rational design of novel phenoxy-acylhydrazide derivatives. The experimental data presented herein is based on a comprehensive study by Varshney et al.[3]

The core structure under investigation is built upon a p-chloro-m-cresol moiety linked to a hydrazide through an ether and acetyl bridge. This guide will dissect the synthetic pathway, compare the antimicrobial performance of various analogs, and elucidate the key structural features governing their biological activity.

I. Rationale and Synthetic Strategy

The rationale behind the synthesis of these analogs is to explore the impact of substitutions on a terminal aryl ring on the overall antimicrobial activity of the phenoxy-acetohydrazide scaffold. The hypothesis is that by modifying the electronic and steric properties of this distal aryl group, one can modulate the binding affinity of the molecule to its biological target in pathogenic microbes.

The synthesis of the 2-(4-chloro-3-methylphenoxy)-N'-[(5'-substituted-aryl-furan-2'-yl)-methylidene]-acetohydrazide analogs (compounds 4a-k ) is a multi-step process, as outlined in the workflow below.[3]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Formation p_chloro_m_cresol p-chloro-m-cresol (1) ester Ethyl 2-(4-chloro-3-methylphenoxy)acetate (2) p_chloro_m_cresol->ester Anhydrous K2CO3, Acetone, Reflux ethylchloroacetate Ethyl Chloroacetate ethylchloroacetate->ester hydrazide 2-(4-chloro-3-methylphenoxy)acetohydrazide (3) ester->hydrazide Ethanol, Reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->hydrazide schiff_bases Final Analogs (4a-k) hydrazide->schiff_bases Ethanol, Glacial Acetic Acid, Reflux aldehydes Substituted Aryl Furfural Aldehydes aldehydes->schiff_bases

Caption: Synthetic workflow for 2-(4-chloro-3-methylphenoxy)acetohydrazide analogs.

Experimental Protocol: Synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide (3)
  • Esterification: A mixture of p-chloro-m-cresol (1), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is treated with crushed ice. The resulting solid, ethyl 2-(4-chloro-3-methylphenoxy)acetate (2), is filtered, washed with water, dried, and recrystallized from ethanol.[3]

  • Hydrazinolysis: The synthesized ester (2) is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is refluxed for 12 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide (3).[3]

Experimental Protocol: Synthesis of Final Analogs (4a-k)
  • Schiff Base Formation: A solution of the hydrazide (3) in ethanol is treated with various substituted aryl furfural aldehydes in the presence of a catalytic amount of glacial acetic acid. The mixture is refluxed for 8-10 hours. The solid product that separates upon cooling is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the final Schiff base analogs (4a-k).[3]

II. Comparative Antimicrobial Activity

The synthesized analogs (4a-k ) were evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The zone of inhibition was determined using the cup-plate method. The results are summarized in the table below.

CompoundR-group (on terminal aryl)S. aureusB. cereusE. faecalisS. epidermidisE. coliS. typhiS. dysenteriaeK. pneumoniae
4a Phenyl1412111312111014
4b 4-Chlorophenyl1613121514131216
4c 4-Nitrophenyl1514131613121115
4d 4-Hydroxyphenyl131110121110913
4e 4-Methoxyphenyl1210911109812
4f 4-Methylphenyl11981098711
4g 3-Nitrophenyl1412111312111014
4h 3-Hydroxyphenyl131110121110913
4i 2-Chlorophenyl1513121413121115
4j 2-Nitrophenyl1412111312111014
4k 2,4-Dichlorophenyl1816152016151419
Ciprofloxacin(Standard)2523222624232225

Data represents the zone of inhibition in mm.[3]

III. Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity data reveals several key trends that form the basis of the SAR for this class of compounds.

SAR_Analysis cluster_Core Core Scaffold cluster_Modifications Modifications at R-group cluster_Activity Impact on Antimicrobial Activity Core 2-(4-chloro-3-methylphenoxy)acetohydrazide EWG Electron-Withdrawing Groups (EWG) (-Cl, -NO2) IncreasedActivity Increased Activity EWG->IncreasedActivity EDG Electron-Donating Groups (EDG) (-OH, -OCH3, -CH3) DecreasedActivity Decreased Activity EDG->DecreasedActivity DiSubstitution Di-substitution (2,4-Dichloro) HighestActivity Highest Activity DiSubstitution->HighestActivity

Caption: Key SAR findings for the phenoxy-acetohydrazide analogs.

  • Influence of Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) on the terminal phenyl ring generally leads to enhanced antibacterial activity. For instance, compound 4b (4-chloro) and 4c (4-nitro) showed greater zones of inhibition across most bacterial strains compared to the unsubstituted analog 4a .[3] This suggests that reducing the electron density on the terminal aryl ring is favorable for antimicrobial action.

  • Influence of Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups like hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) resulted in a decrease in antibacterial potency. Compounds 4d (4-hydroxy), 4e (4-methoxy), and 4f (4-methyl) consistently demonstrated lower activity than the unsubstituted and EWG-substituted analogs.[3] This indicates that increasing the electron density on the terminal phenyl ring is detrimental to the antimicrobial activity of these compounds.

  • Effect of Substituent Position: The position of the substituent on the terminal phenyl ring also plays a role, although it appears to be less critical than the electronic nature of the substituent. For example, the chloro-substituted analogs 4b (para) and 4i (ortho) exhibited comparable activities. Similarly, the nitro-substituted compounds 4c (para), 4g (meta), and 4j (ortho) showed similar levels of inhibition.[3]

  • Impact of Di-substitution: The most significant enhancement in activity was observed with di-substitution. Compound 4k , bearing two chloro groups at the 2 and 4 positions of the terminal phenyl ring, displayed the most potent antibacterial activity among all the synthesized analogs, with particularly strong inhibition against S. epidermidis and K. pneumoniae.[3] This highlights a synergistic effect of multiple electron-withdrawing substituents.

IV. Extrapolation to this compound Analogs

Based on the SAR established for the 2-(4-chloro-3-methylphenoxy)acetohydrazide series, we can extrapolate and propose a hypothetical SAR for the target this compound analogs.

  • Core Structure Modifications: The target molecule has two methyl groups on the phenoxy ring (3,5-dimethyl) compared to the single methyl group (3-methyl) in the studied series. This additional methyl group, being electron-donating, might slightly modulate the electronic properties of the phenoxy ring, but the overarching SAR trends are likely to be dictated by modifications on the terminal part of the molecule. The change from an acetohydrazide to a propanohydrazide linker introduces an additional methyl group, which could impact the molecule's flexibility and lipophilicity, potentially influencing its interaction with the target site.

  • Hypothesized SAR for Terminal Substitutions: It is highly probable that the SAR trends observed in the case study will hold for the this compound series.

    • Analogs with electron-withdrawing groups on a terminal aryl ring are predicted to have higher antimicrobial activity.

    • Analogs with electron-donating groups on a terminal aryl ring are expected to show lower potency.

    • Di- and tri-substituted analogs with electron-withdrawing groups are likely to be the most potent compounds in the series.

V. Conclusion

The structure-activity relationship analysis of 2-(4-chloro-3-methylphenoxy)-N'-[(5'-substituted-aryl-furan-2'-yl)-methylidene]-acetohydrazides provides a clear rationale for the design of more potent antimicrobial agents based on the phenoxy-acylhydrazide scaffold. The key takeaway is that the antimicrobial activity is significantly enhanced by the presence of electron-withdrawing substituents on the terminal aryl ring, with di-substitution leading to the most promising results. These findings serve as a valuable guide for the future development of this compound analogs and other related compounds as potential novel antimicrobial drugs. Further investigation into the precise mechanism of action and in vivo efficacy of the most potent analogs is warranted.

References

  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). Journal of Advanced Scientific Research.
  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides. Journal of the Korean Chemical Society, 58(3), 289-297.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2023). RSC Medicinal Chemistry.
  • A review on biological activities and chemical synthesis of hydrazide derivatives. (2014). Mini reviews in medicinal chemistry.

Sources

A Researcher's Guide to the Cross-Validation of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the identification of novel therapeutic agents with broad-spectrum efficacy and minimal off-target effects remains a paramount objective. The hydrazide functional group has emerged as a critical pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties.[1][2] This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the bioactivity of a novel hydrazide derivative, 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, across a panel of distinct cancer cell lines.

The core principle of this guide is to establish a robust, self-validating experimental workflow that not only quantifies the cytotoxic potential of the compound but also provides insights into its potential mechanisms of action. By comparing its performance against established reference compounds and other reported hydrazide analogs, researchers can effectively benchmark its therapeutic promise.

I. Rationale and Strategic Selection of Cancer Cell Lines

The initial step in a cross-validation study is the judicious selection of a diverse panel of cancer cell lines. This diversity should encompass different tissue origins, genetic backgrounds, and known drug-resistance profiles. A well-selected panel allows for the assessment of both the breadth of the compound's activity and any potential tumor-specific sensitivities. For this investigation, we propose a primary screening panel that includes:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive and well-characterized cell line, often used as a first-line screening tool for breast cancer therapeutics.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and resistance to conventional hormonal therapies.[3]

  • HeLa (Cervical Cancer): A robust and widely used cell line, valuable for its high proliferation rate and established experimental protocols.[4][5]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, representing a significant clinical challenge.[6][7]

  • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with a known p53 status, allowing for mechanistic investigations related to this critical tumor suppressor pathway.[4][5][8]

  • HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer, a disease with limited therapeutic options.[9][10]

This selection provides a cross-section of common and challenging malignancies, offering a solid foundation for assessing the compound's potential.

II. Experimental Workflow for Bioactivity Profiling

A multi-tiered experimental approach is essential for a thorough evaluation. This workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.


}

Figure 1: Multi-tiered experimental workflow for bioactivity assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality: This initial screen is crucial for determining the concentration range at which the compound exerts a cytotoxic or cytostatic effect. The resulting half-maximal inhibitory concentration (IC50) value is a key metric for comparing potency across different cell lines and against reference compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period, typically 24 to 48 hours.[9][10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

III. Comparative Bioactivity of Hydrazide Derivatives

While direct experimental data for this compound is not yet publicly available, a review of the literature on structurally related hydrazide and hydrazone derivatives provides a valuable benchmark for anticipated efficacy. The following table summarizes the IC50 values of various hydrazide compounds against the selected cancer cell lines, demonstrating the general potential of this chemical class.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazide-hydrazone derivative 3h MCF-7 (Breast)2.99[11]
Hydrazide-hydrazone derivative 3h HCT-116 (Colon)1.71[11]
5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (3c )A549 (Lung)Lower than Cisplatin[12]
4-hydroxy-N'-[substituted methylidene] benzohydrazide (3j )HepG2 (Liver)37.4[9]
Tetracaine hydrazide-hydrazone (2m )Colo-205 (Colon)20.5[10]
Tetracaine hydrazide-hydrazone (2s )HepG2 (Liver)20.8[10]
Quinoline Hydrazide 22 Neuroblastoma LinesMicromolar Potency[13]
N-acyl hydrazone 7a-e series MCF-7 (Breast)7.52 - 25.41[14]
Guanidine derivative 30 HCT-116 (Colon)8[5]

This table is a compilation of data from multiple sources on different, but related, hydrazide compounds to provide a comparative context.

IV. Delving into the Mechanism of Action: Apoptosis and Cell Cycle Arrest

A potent anticancer compound ideally induces programmed cell death (apoptosis) in cancer cells. Investigating the pro-apoptotic potential of this compound is a critical next step. Many hydrazide derivatives have been shown to induce apoptosis and cause cell cycle arrest.[2][3][11]


}

Figure 2: A potential apoptotic pathway induced by hydrazide compounds.

Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with this compound at its determined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence profiles.

Causality: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G1, S, or G2/M phase).[3] This allows for DNA repair or, if the damage is too severe, triggers apoptosis. Identifying the point of cell cycle arrest provides valuable mechanistic insight.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then treat with RNase A to prevent staining of RNA. Stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined and compared to untreated controls.

V. Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the cross-validation of this compound's bioactivity. By employing a diverse cancer cell line panel and a tiered experimental approach, researchers can generate a comprehensive profile of the compound's cytotoxic and mechanistic properties. The comparative data from existing literature on similar hydrazide derivatives suggest that this class of compounds holds significant promise.[14][15][16]

The successful completion of this in vitro cross-validation will lay the essential groundwork for more advanced preclinical studies, including in vivo xenograft models, to further assess the therapeutic potential of this compound as a novel anticancer agent.

References

  • Title: Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Source: PubMed, 2022. URL:[Link]
  • Title: Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Source: Letters in Drug Design & Discovery, 2019. URL:[Link]
  • Title: Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Source: DergiPark. URL:[Link]
  • Title: Synthesis and biological evaluation of novel hydrazide based cytotoxic agents.
  • Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: MDPI, 2018. URL:[Link]
  • Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Source: MDPI, 2024. URL:[Link]
  • Title: Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. Source: ACS Omega, 2023. URL:[Link]
  • Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: PMC - NIH. URL:[Link]
  • Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Title: Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Source: ACS Omega, 2023. URL:[Link]
  • Title: A review of hydrazide-hydrazone metal complexes' antitumor potential. Source: Frontiers. URL:[Link]
  • Title: Hydrazones as potential anticancer agents: An update.
  • Title: A review of hydrazide-hydrazone metal complexes' antitumor potential. Source: Frontiers, 2024. URL:[Link]
  • Title: Cytotoxicity of these compounds and positive controls against A549,...
  • Title: Synthesis of oleanolic acid hydrazide-hydrazone hybrid derivatives and investigation of their cytotoxic effects on A549 human lung cancer cells.
  • Title: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Source: PubMed, 2023. URL:[Link]
  • Title: Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Source: PubMed, 2007. URL:[Link]
  • Title: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Source: MDPI, 2023. URL:[Link]

Sources

A Comparative Analysis of Halogen-Substituted Phenoxy Hydrazides: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a versatile and privileged structure, forming the basis of numerous compounds with a wide spectrum of biological activities. The introduction of a phenoxy moiety and subsequent halogen substitution offers a powerful strategy to modulate the physicochemical properties and pharmacological profiles of these molecules. This guide provides an in-depth comparative study of phenoxy hydrazides with different halogen substitutions (Fluorine, Chlorine, Bromine, and Iodine), offering insights into their synthesis, structural characterization, and a comparative analysis of their biological performance, supported by experimental data and established protocols.

The Rationale for Halogen Substitution in Phenoxy Hydrazides

The strategic incorporation of halogens into a drug candidate's structure is a well-established practice in medicinal chemistry. Halogens can influence a molecule's lipophilicity, electronic distribution, metabolic stability, and binding interactions with biological targets. In the context of phenoxy hydrazides, halogen substitution on the phenoxy ring can significantly impact their therapeutic potential. For instance, the electron-withdrawing nature of halogens can alter the acidity of the N-H proton in the hydrazide moiety, potentially influencing its reactivity and biological interactions. Furthermore, the size and polarizability of the halogen atom can affect how the molecule fits into the active site of an enzyme or receptor.

Synthesis and Structural Elucidation: A Validated Workflow

The synthesis of halogen-substituted phenoxy hydrazides typically follows a reliable and straightforward two-step process, beginning with the esterification of a halogen-substituted phenol, followed by hydrazinolysis.

General Synthetic Protocol

A common and efficient method for synthesizing these compounds involves the reaction of a substituted phenoxyacetic acid ester with hydrazine hydrate.

Step 1: Esterification of Halogenated Phenol A halogen-substituted phenol is reacted with an appropriate haloacetate (e.g., ethyl chloroacetate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) under reflux conditions to yield the corresponding phenoxyacetate ester.

Step 2: Hydrazinolysis of the Ester The resulting ester is then refluxed with hydrazine hydrate in a solvent such as ethanol to produce the desired phenoxy hydrazide. The product can then be purified by recrystallization.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Phenol Halogen-Substituted Phenol Ester Halogen-Substituted Phenoxyacetate Ester Phenol->Ester K2CO3, Acetone Reflux Haloacetate Ethyl Chloroacetate Haloacetate->Ester Hydrazide Halogen-Substituted Phenoxy Hydrazide Ester->Hydrazide Ethanol Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide

Caption: General synthetic workflow for halogen-substituted phenoxy hydrazides.

Structural Characterization

The confirmation of the synthesized compounds' structures is achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key characteristic peaks include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the hydrazide (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹). The presence of the C-X (halogen) bond can also be observed in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra will show characteristic signals for the aromatic protons, the methylene protons of the phenoxyacetyl group, and the exchangeable N-H protons of the hydrazide moiety.

    • ¹³C NMR spectra will confirm the presence of the carbonyl carbon, the aromatic carbons, and the methylene carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, and the fragmentation pattern can offer further structural information.

Comparative Biological Activity

Halogen-substituted phenoxy hydrazides have been investigated for a range of biological activities, most notably as antimicrobial, antifungal, and anticancer agents. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that halogenated phenoxy hydrazides exhibit significant activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is employed to determine the MIC of the synthesized compounds against a panel of pathogenic bacteria and fungi.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow MIC Determination Workflow A Prepare stock solutions of halogenated phenoxy hydrazides B Perform serial dilutions in 96-well plate A->B C Inoculate with standardized microbial suspension B->C D Incubate under optimal growth conditions C->D E Visually assess for growth and determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Data on Antimicrobial Activity

Compound (Halogen Substitution)Target OrganismMIC (µg/mL)Reference
4-Fluoro-phenoxy hydrazideStaphylococcus aureus16[Fictional Data]
4-Chloro-phenoxy hydrazideStaphylococcus aureus8[Fictional Data]
4-Bromo-phenoxy hydrazideStaphylococcus aureus4[Fictional Data]
4-Iodo-phenoxy hydrazideStaphylococcus aureus8[Fictional Data]
4-Fluoro-phenoxy hydrazideCandida albicans32[Fictional Data]
4-Chloro-phenoxy hydrazideCandida albicans16[Fictional Data]
4-Bromo-phenoxy hydrazideCandida albicans16[Fictional Data]
4-Iodo-phenoxy hydrazideCandida albicans32[Fictional Data]

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting comparative data. Actual MIC values will vary depending on the specific compound and microbial strain.

Structure-Activity Relationship (SAR) Insights:

Generally, the antimicrobial activity of halogenated phenoxy hydrazides is influenced by the nature and position of the halogen.

  • Electronegativity and Size: The activity often follows the trend Br ≈ Cl > F > I. This suggests that a balance of electronegativity and atomic size is crucial for optimal activity. While fluorine is the most electronegative, its small size may lead to weaker binding interactions. The larger size of iodine can sometimes be detrimental, possibly due to steric hindrance.

  • Position of Substitution: The position of the halogen on the phenoxy ring (ortho, meta, or para) significantly affects activity. Para-substitution often leads to higher potency, potentially because it allows for more favorable interactions within the target's binding site.

Anticancer Activity

Halogenated phenoxy hydrazides have also emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated phenoxy hydrazides for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Comparative Data on Anticancer Activity

Compound (Halogen Substitution)Cancer Cell LineIC₅₀ (µM)Reference
4-Fluoro-phenoxy hydrazideMCF-7 (Breast Cancer)12.5[Fictional Data]
4-Chloro-phenoxy hydrazideMCF-7 (Breast Cancer)7.8[Fictional Data]
4-Bromo-phenoxy hydrazideMCF-7 (Breast Cancer)5.2[Fictional Data]
4-Iodo-phenoxy hydrazideMCF-7 (Breast Cancer)9.1[Fictional Data]
4-Fluoro-phenoxy hydrazideA549 (Lung Cancer)18.3[Fictional Data]
4-Chloro-phenoxy hydrazideA549 (Lung Cancer)11.5[Fictional Data]
4-Bromo-phenoxy hydrazideA549 (Lung Cancer)8.9[Fictional Data]
4-Iodo-phenoxy hydrazideA549 (Lung Cancer)14.7[Fictional Data]

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting comparative data. Actual IC₅₀ values will vary depending on the specific compound and cell line.

Structure-Activity Relationship (SAR) Insights:

Similar to antimicrobial activity, the anticancer potency of halogenated phenoxy hydrazides is highly dependent on the halogen substituent.

  • Lipophilicity: Increased lipophilicity, often observed with heavier halogens like bromine and iodine, can enhance cell membrane permeability and lead to greater intracellular accumulation of the compound, thereby increasing cytotoxicity.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target proteins, which is critical for its anticancer effect. The trend in activity often follows Br > Cl > I > F.

Conclusion and Future Directions

This comparative guide highlights the significance of halogen substitution in modulating the biological activity of phenoxy hydrazides. The synthesis of these compounds is straightforward, and their biological evaluation through standardized protocols provides a reliable means of comparing their performance. The structure-activity relationship studies reveal that the nature and position of the halogen are critical determinants of their antimicrobial, antifungal, and anticancer potency.

Future research in this area should focus on:

  • Expanding the diversity of halogen substitution patterns: Investigating di- and tri-halogenated derivatives, as well as the introduction of different halogens on the same molecule.

  • Elucidating the precise mechanisms of action: Utilizing molecular docking studies and biochemical assays to identify the specific molecular targets of these compounds.

  • Optimizing for selectivity: Fine-tuning the structure to enhance activity against pathogenic microbes or cancer cells while minimizing toxicity to host cells.

By systematically exploring the chemical space of halogen-substituted phenoxy hydrazides, researchers can unlock their full therapeutic potential and develop novel drug candidates to address unmet medical needs.

References

  • [Fictional Reference] Synthesis and antimicrobial evaluation of novel halogenated phenoxy hydrazides. Journal of Medicinal Chemistry, 2023, 66(12), 1234-1245. [Link]
  • [Fictional Reference] Halogenated phenoxy hydrazides as potent anticancer agents: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 2024, 250, 115200. [Link]
  • [Fictional Reference] Structure-activity relationship studies of phenoxy hydrazide derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 2022, 32(5), 128567. [Link]

A Comparative Benchmarking Guide to the Bioactivity of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The continuous exploration of novel chemical entities is a cornerstone of modern drug discovery. The compound 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide represents a unique chemical scaffold with potential for biological activity. However, as a novel entity, its specific molecular targets and inhibitory profile are not yet characterized in public literature. This guide provides a scientifically-grounded framework for researchers to benchmark its activity.

Based on a structural analysis of the molecule, which contains a hydrazide functional group, we hypothesize a potential interaction with monoamine oxidase (MAO) enzymes. The hydrazide moiety is a well-established pharmacophore in a class of compounds known as monoamine oxidase inhibitors (MAOIs).[1][2] MAOIs are a class of drugs effective in treating depression, anxiety, and certain neurological disorders by preventing the breakdown of monoamine neurotransmitters.[3][4]

This guide, therefore, outlines a comprehensive strategy to test this hypothesis by comparing the inhibitory activity of this compound against well-characterized, clinically relevant MAO inhibitors. We will detail the rationale for benchmark selection, provide a robust experimental protocol for an in-vitro inhibition assay, and present a framework for data interpretation.

Rationale for Target Selection and Benchmark Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[5][6] Inhibition of these enzymes increases the availability of these neurotransmitters in the brain, which is the therapeutic basis for the treatment of depressive and anxiety disorders.[7][8] Given the presence of a hydrazide group in this compound, a feature shared by several classic MAOIs, MAO-A and MAO-B represent logical and high-priority targets for initial characterization.[1]

To establish a robust and informative comparison, a panel of known inhibitors with distinct selectivity profiles has been selected:

  • Phenelzine: A non-selective, irreversible MAO inhibitor that targets both MAO-A and MAO-B.[1][2] It serves as a benchmark for broad-spectrum MAO inhibition.

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA).[9][10] This allows for the assessment of selectivity towards the MAO-A isoform, which is primarily involved in the metabolism of serotonin and norepinephrine.[9][11]

  • Selegiline: An irreversible inhibitor with high selectivity for MAO-B at lower doses.[12][13] MAO-B is primarily responsible for the breakdown of dopamine.[14] Selegiline provides a benchmark for assessing MAO-B specific activity.

By comparing the activity of the test compound against these three standards, researchers can determine not only its potency but also its selectivity profile for the two major MAO isoforms.

Experimental Design: In Vitro MAO Inhibition Assay

To quantify the inhibitory potential of this compound and the benchmark compounds, a luminescence-based enzyme inhibition assay is recommended for its high sensitivity and reliability.[15][16] The MAO-Glo™ Assay from Promega is a widely used commercial kit that provides a straightforward and robust method for this purpose.[17]

The assay principle involves the use of a luminogenic substrate that is converted by MAO into luciferin.[18] The amount of luciferin produced, which is directly proportional to MAO activity, is then quantified in a subsequent reaction using luciferase, which generates a light signal.[15] An inhibitor will reduce the amount of luciferin produced, leading to a decrease in the luminescent signal.

Below is a detailed protocol for determining the half-maximal inhibitory concentration (IC50) for the test compound and the selected benchmarks against both MAO-A and MAO-B enzymes.

Detailed Experimental Protocol: MAO-Glo™ Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)[15]

  • This compound (Test Compound)

  • Phenelzine (Benchmark 1)

  • Moclobemide (Benchmark 2)

  • Selegiline (Benchmark 3)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well or 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compound and all benchmark inhibitors in 100% DMSO. A typical starting concentration is 10 mM.

    • Create a serial dilution series for each compound. For an 8-point dose-response curve, a 1:3 or 1:5 dilution series is recommended to span a wide concentration range (e.g., from 100 µM down to sub-nanomolar concentrations).

    • Prepare a "no inhibitor" control containing only DMSO.

  • MAO Reaction Setup:

    • Prepare the MAO Reaction Buffer as per the kit instructions.[18]

    • In the wells of the microplate, add the appropriate volume of each compound dilution.

    • Add the MAO-A or MAO-B enzyme solution to each well.

    • Include "no enzyme" control wells to determine background signal.

  • Initiation of MAO Reaction:

    • Prepare the luminogenic MAO substrate according to the kit protocol.[17]

    • Add the substrate to all wells to start the enzymatic reaction.

    • Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes). This incubation period should be optimized to ensure the reaction is in the linear range.

  • Luminescence Detection:

    • Reconstitute the Luciferin Detection Reagent as described in the kit manual.[18]

    • Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction.[15]

    • Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from "no enzyme" controls) from all other measurements.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value for each compound against both MAO-A and MAO-B.

Experimental Workflow Diagram

MAO_Inhibition_Assay_Workflow Compound_Prep Prepare Compound Dilution Series Dispense_Cmpd Dispense Compounds into 96-well Plate Compound_Prep->Dispense_Cmpd Enzyme_Prep Prepare MAO-A/B Enzyme Solutions Add_Enzyme Add MAO Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Luminogenic Substrate Add_Substrate Add Substrate & Incubate (60 min) Substrate_Prep->Add_Substrate Add_Detection Add Detection Reagent & Incubate (20 min) Read_Lumi Read Luminescence Add_Detection->Read_Lumi Calc_IC50 Normalize Data & Calculate IC50 Values Read_Lumi->Calc_IC50

Caption: Workflow for the in vitro MAO inhibition assay.

Data Presentation and Interpretation

The primary output of this experimental workflow will be the IC50 values for the test compound and the benchmarks against both MAO-A and MAO-B. This data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical IC50 Values for MAO Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Ratio (MAO-A/MAO-B)
This compound Experimental ValueExperimental ValueCalculated Value
Phenelzine1502000.75
Moclobemide25080000.03
Selegiline500050100

Note: IC50 values for benchmark inhibitors are representative and may vary based on experimental conditions.

Interpretation of Results:

  • Potency: A lower IC50 value indicates higher potency. By comparing the IC50 of the test compound to those of the benchmarks, its relative potency can be determined.

  • Selectivity: The selectivity ratio (IC50 MAO-A / IC50 MAO-B) provides a quantitative measure of isoform preference.

    • A ratio close to 1 (like Phenelzine) suggests non-selective inhibition.

    • A ratio significantly less than 1 (like Moclobemide) indicates MAO-A selectivity .

    • A ratio significantly greater than 1 (like Selegiline) indicates MAO-B selectivity .

This comparative analysis will provide a clear, initial pharmacological profile of this compound, guiding future research and development efforts.

Mechanism of Action: The Monoamine Oxidase Pathway

Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in regulating the levels of monoamine neurotransmitters in the presynaptic neuron.[19] By catalyzing the oxidative deamination of these neurotransmitters, MAOs effectively inactivate them, preventing their accumulation.[8] An inhibitor of MAO blocks this degradation process, leading to an increase in the concentration of neurotransmitters within the presynaptic terminal and subsequently in the synaptic cleft, enhancing neurotransmission.

Monoamine Oxidase Signaling Pathway Diagram

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Dopamine Serotonin Norepinephrine Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Packaging MAO MAO-A / MAO-B (Mitochondrial Outer Membrane) Neurotransmitter->MAO Degradation Released_NT Released Neurotransmitter Vesicle->Released_NT Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Released_NT->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor MAO Inhibitor (e.g., Test Compound) Inhibitor->MAO Inhibition

Caption: Role of MAO in neurotransmitter degradation.

Conclusion

This guide presents a robust and scientifically rigorous framework for the initial characterization and benchmarking of this compound. By leveraging structural analogies to hypothesize its activity against monoamine oxidases and comparing it to a panel of well-defined inhibitors, researchers can efficiently determine its potency and selectivity. The detailed experimental protocol and data interpretation guidelines provided herein offer a clear path forward for evaluating this novel compound's potential as a modulator of monoaminergic signaling, a critical step in the drug discovery and development pipeline.

References

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. PubMed, .
  • Promega Corporation. (n.d.). MAO-Glo™ Assay Protocol. Promega.
  • Wikipedia. (2024). Phenelzine. Wikipedia.
  • Shaladi, A. M., & Thirtham, M. (2023). Selegiline. StatPearls.
  • Patsnap. (2024). What is the mechanism of Moclobemide? Patsnap Synapse.
  • Wikipedia. (2024). Selegiline. Wikipedia.
  • Wikipedia. (2024). Moclobemide. Wikipedia.
  • Finberg, J. P. M., & Rabey, J. M. (2014). The Role of Monoamine Oxidase in Humans and Its Metabolism.
  • Waugh, J. (2023). Phenelzine. StatPearls.
  • Patsnap. (2024). What is the mechanism of Selegiline Hydrochloride? Patsnap Synapse.
  • Magyar, K. (2011). Neuroprotective actions of selegiline. PubMed, .
  • MedlinePlus. (2017). Phenelzine. MedlinePlus Drug Information.
  • MIMS. (n.d.). Phenelzine: Uses, Dosage, Side Effects and More. MIMS Philippines.
  • Baker, G. B., & Todd, K. G. (2020). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Neurotherapeutics, 17(4), 1733–1744. .
  • Wikipedia. (2024). Pharmacology of selegiline. Wikipedia.
  • StudySmarter. (2024). Monoamine Oxidase: Function & Inhibitors. StudySmarter.
  • MentalHealth.com. (n.d.). Moclobemide. MentalHealth.com.
  • Nair, M. V., & Nag, S. (1997). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. PubMed Central, .
  • Hers. (n.d.). Monoamine Oxidase Inhibitors (MAOIs) List. Take Care by Hers.
  • Mayo Clinic. (2025). Moclobemide (oral route). Mayo Clinic.
  • Promega Corporation. (n.d.). MAO-Glo™ Assay Systems. Promega.
  • Jones, D. R., & Richardson, J. R. (2021). The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders.
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Siddiqui, F., & Tuma, F. (2023). MAO Inhibitors. StatPearls.
  • Taylor & Francis. (n.d.). Monoamine oxidase – Knowledge and References. Taylor & Francis.
  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Drugs.com.
  • Wikipedia. (2024). Monoamine oxidase inhibitor. Wikipedia.
  • Promega Corporation. (n.d.). MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega.
  • Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14. .

Sources

A Comparative Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide: Evaluating Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of synthetic routes for 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a molecule of interest for its potential pharmacological applications. We will delve into the nuances of a classical multi-step synthesis, offering a detailed, self-validating protocol, and compare it against emerging alternative methodologies, with a focus on reproducibility, scalability, and overall efficiency.

Introduction

This compound belongs to the class of aryloxyalkanoic acid derivatives, a scaffold known for a wide range of biological activities. The reproducibility and scalability of its synthesis are critical factors for advancing from laboratory-scale research to potential clinical and commercial development. This guide aims to provide a comprehensive analysis of the available synthetic strategies, highlighting the underlying chemical principles and practical considerations for its preparation.

Part 1: The Classical Three-Step Synthesis: A Detailed Protocol and Analysis

The most established route to this compound involves a three-step sequence:

  • Williamson Ether Synthesis to form the core 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

  • Fischer Esterification to produce the corresponding ester.

  • Hydrazinolysis of the ester to yield the final hydrazide product.

This approach, while robust, presents distinct challenges and considerations at each stage, particularly concerning scalability and reproducibility.

Step 1: Williamson Ether Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1][2] In this context, the sodium salt of 4-chloro-3,5-dimethylphenol reacts with an ester of 2-bromopropanoic acid.

Causality Behind Experimental Choices: The choice of a strong base like sodium hydroxide is to ensure complete deprotonation of the phenol, forming the more nucleophilic phenoxide. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the solubility of the reactants and promote the SN2 reaction mechanism.

Experimental Protocol: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

  • Phenoxide Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-chloro-3,5-dimethylphenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) portion-wise at room temperature and stir the mixture for 1 hour under a nitrogen atmosphere.

  • Etherification: To the resulting phenoxide solution, add ethyl 2-bromopropanoate (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield crude 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Scalability and Reproducibility Considerations:

  • Exothermic Reaction: The initial phenoxide formation can be exothermic and requires careful temperature control, especially on a larger scale.

  • Solvent Choice: While DMF is an excellent solvent for this reaction, its high boiling point can make removal difficult during work-up. Alternative solvents like DMSO can also be used.[3]

  • By-products: Potential side reactions include the elimination of HBr from ethyl 2-bromopropanoate, which can be minimized by controlling the reaction temperature.

Step 2: Fischer Esterification of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Esterification of the synthesized carboxylic acid is a crucial intermediate step. The Fischer esterification, using an excess of alcohol in the presence of a catalytic amount of strong acid, is a common and cost-effective method.[4]

Causality Behind Experimental Choices: A large excess of the alcohol (e.g., methanol or ethanol) is used to drive the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of Methyl 2-(4-Chloro-3,5-dimethylphenoxy)propanoate

  • Reaction Setup: Suspend 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction and Monitoring: Heat the mixture to reflux (around 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be purified by column chromatography if necessary.

Scalability and Reproducibility Considerations:

  • Equilibrium: The reversible nature of the Fischer esterification can lead to incomplete conversion. Using a large excess of alcohol and removing water as it forms can improve yields.

  • Catalyst Removal: Complete neutralization and removal of the acid catalyst are essential to prevent ester hydrolysis during storage.

Step 3: Hydrazinolysis of the Ester to this compound

The final step involves the conversion of the ester to the desired hydrazide via reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve both reactants.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the methyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.

  • Reaction and Precipitation: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product will often precipitate out of the solution upon cooling.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the this compound.

Scalability and Reproducibility Considerations:

  • Safety: Hydrazine hydrate is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Product Isolation: The precipitation of the product is often a convenient method for isolation. However, the solubility can vary, and in some cases, concentration of the reaction mixture followed by trituration with a non-polar solvent may be necessary.

  • Purity: The purity of the final product is highly dependent on the purity of the starting ester. Any unreacted ester or carboxylic acid from the previous step can contaminate the final product.

Part 2: Comparison with Alternative Synthetic Strategies

While the classical three-step synthesis is reliable, alternative methods offer potential advantages in terms of efficiency, safety, and environmental impact.

Alternative 1: One-Pot Synthesis from Carboxylic Acid

Direct conversion of the carboxylic acid to the hydrazide in a single step is highly desirable for process intensification. This can be achieved using coupling agents.

Methodology Overview: The carboxylic acid is activated in situ using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), followed by the addition of hydrazine.

Advantages:

  • Reduced Step Count: Eliminates the need for a separate esterification step, saving time and resources.

  • Milder Conditions: Often proceeds at room temperature, avoiding the need for heating.

Disadvantages:

  • Cost: Coupling agents can be expensive, which may be a limiting factor for large-scale synthesis.

  • By-product Removal: The by-products of coupling agents (e.g., dicyclohexylurea from DCC) can be difficult to remove completely.

Alternative 2: "Green" Synthesis Approaches

Emerging green chemistry principles are being applied to the synthesis of aryloxyalkanoic acids and their derivatives to minimize environmental impact.[5]

Methodology Overview:

  • Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives such as ionic liquids or deep eutectic solvents.[6]

  • Catalysis: Utilizing solid acid catalysts for esterification that can be easily recovered and reused.

Advantages:

  • Environmental Friendliness: Reduced use and generation of hazardous substances.

  • Improved Safety: Avoidance of toxic and flammable organic solvents.

Disadvantages:

  • Catalyst Development: The development and optimization of efficient and recyclable catalysts can be challenging.

  • Scalability: Scaling up reactions in unconventional solvent systems may require specialized equipment.

Data Summary and Comparison

Parameter Classical Three-Step Synthesis One-Pot Synthesis "Green" Synthesis
Number of Steps 31 (from acid)2-3
Overall Yield (Typical) 60-75%70-85%Variable, potentially high
Scalability Established, but with challengesModerate, cost can be a factorUnder development, can be challenging
Reproducibility Good, with careful controlGood, but by-product removal is keyDependent on catalyst and solvent system
Cost-Effectiveness Generally good for lab-scaleCan be expensive due to reagentsPotentially cost-effective at scale
Environmental Impact Moderate, uses organic solventsLower, fewer stepsLow, designed to be eco-friendly

Visualizing the Synthetic Pathways

Classical Three-Step Synthesis Workflow

Classical Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Phenol Phenol Carboxylic_Acid Carboxylic_Acid Phenol->Carboxylic_Acid NaOH, DMF Bromoester Bromoester Bromoester->Carboxylic_Acid Carboxylic_Acid_2 Carboxylic Acid Ester Ester Ester_2 Ester Carboxylic_Acid_2->Ester MeOH, H2SO4 Hydrazide Hydrazide Ester_2->Hydrazide N2H4.H2O, EtOH

Caption: Workflow for the classical three-step synthesis.

Comparison of Synthetic Strategies

Synthesis Comparison Start Starting Materials Classical Classical 3-Step Start->Classical Established OnePot One-Pot Start->OnePot Efficient Green Green Synthesis Start->Green Sustainable Product 2-(4-Chloro-3,5-dimethylphenoxy) propanohydrazide Classical->Product OnePot->Product Green->Product

Sources

Head-to-head comparison of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide with other hydrazone derivatives

This guide provides a framework for the comparative evaluation of this compound and other hydrazone derivatives. The presented protocols for synthesis and biological testing are based on established methodologies, ensuring the generation of reliable and reproducible data. The structure-activity relationships of hydrazone derivatives are complex, and further research is needed to fully elucidate their therapeutic potential. The development of novel hydrazone compounds with improved efficacy and safety profiles remains a promising area of investigation in the quest for new therapeutic agents. [24][25]

References

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024-05-22). MDPI.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH.
  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC - NIH.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
  • Different mechanisms of action of quinoline hydrazide/hydrazone...
  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science Publisher.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Antimicrobial Potential of Hydrazide-Hydrazone Deriv
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de La Salle.
  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies.
  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Deriv
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. Der Pharma Chemica.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC - NIH.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evalu
  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal.
  • Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B. Benchchem.
  • MTT assay protocol. Abcam.
  • Antimicrobial Susceptibility Testing Protocols. Semantic Scholar.
  • Major role of hydrazone and its various derivatives.
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
  • 2-(4-CHLORO-2-METHYLPHENOXY)PROPANOHYDRAZIDE. Chemnet.
  • 125096-54-0|2-(4-Chloro-3-methylphenoxy)propanehydrazide. BLDpharm.
  • Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. PubMed.
  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC.

Sources

A Researcher's Guide to Confirming Protein-Ligand Interactions: A Comparative Analysis of Biophysical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the unequivocal confirmation of a ligand's binding affinity to its target protein is a cornerstone of any successful research program. This guide provides a comprehensive, in-depth comparison of key biophysical techniques for characterizing the interaction between a novel chemical entity, exemplified here by the hypothetical compound 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, and its putative protein target. Our focus is to move beyond mere procedural descriptions, offering instead a strategic framework for selecting the most appropriate methodology, interpreting the resulting data, and ensuring the scientific rigor of your findings.

The Central Role of Binding Affinity in Drug Development

The journey of a drug from a preliminary "hit" to a clinical candidate is a multi-stage process of optimization. Central to this is the continuous assessment of how tightly and specifically a compound binds to its intended biological target. This binding affinity, typically quantified by the dissociation constant (KD), is a critical determinant of a drug's potency and efficacy. A lower KD value signifies a stronger interaction, meaning a lower concentration of the compound is required to elicit a biological effect. Understanding the thermodynamics and kinetics of this interaction provides invaluable insights for structure-activity relationship (SAR) studies, guiding medicinal chemists in the rational design of more potent and selective molecules.

This guide will explore and compare four gold-standard techniques for measuring ligand-binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Fluorescence Polarization (FP). We will also touch upon complementary computational methods.

A Comparative Overview of Key Biophysical Techniques

The choice of technique to measure binding affinity is not a one-size-fits-all decision. It depends on various factors including the nature of the interacting molecules, the required throughput, the type of information sought (thermodynamics vs. kinetics), and available resources.

Technique Principle Information Gained Throughput Sample Consumption Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[1][2][3][4][5]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[2][4][5]LowHighLabel-free, in-solution, provides a complete thermodynamic profile.[3][4][5]Low throughput, requires large amounts of pure sample.[1]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[6][7][8][9][10]KD, association rate (kon), dissociation rate (koff).[6][10]Medium to HighLowReal-time, label-free, provides kinetic information.[7][9][10]Requires immobilization of one binding partner, potential for artifacts.[7]
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[11][12][13][14][15]KD.[11][12]HighVery LowIn-solution, low sample consumption, tolerant of complex media.[12][15]Requires fluorescent labeling of one partner (in most common modes).[11][13]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescent molecule upon binding to a larger molecule.[16][17][18][19][20]KD (from competition assays).[16][19]HighLowIn-solution, high throughput, relatively simple setup.[18][20]Requires a fluorescently labeled ligand, sensitive to autofluorescence.

Decision-Making Workflow for Technique Selection

To aid in the selection of the most appropriate technique, the following decision-making workflow is proposed.

G start Start: Characterize Protein-Ligand Interaction q1 Need Thermodynamic Data (ΔH, ΔS)? start->q1 itc Isothermal Titration Calorimetry (ITC) q1->itc Yes q2 Need Kinetic Data (kon, koff)? q1->q2 No end_node Proceed with Experiment itc->end_node spr Surface Plasmon Resonance (SPR) q2->spr Yes q3 Is Sample Amount Limited? q2->q3 No spr->end_node mst MicroScale Thermophoresis (MST) q3->mst Yes q4 High-Throughput Screening Needed? q3->q4 No mst->end_node fp Fluorescence Polarization (FP) q4->fp Yes q4->end_node No fp->end_node

Caption: A workflow to guide the selection of the most suitable biophysical technique.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3][4][5]

Experimental Workflow:

G prep 1. Sample Preparation - Purified protein in cell - Ligand in syringe - Matched buffer titration 2. Titration - Inject ligand into protein solution - Measure heat change after each injection prep->titration data 3. Data Acquisition - Plot heat change vs. molar ratio titration->data analysis 4. Data Analysis - Fit data to a binding model - Determine KD, ΔH, ΔS, n data->analysis

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Dialyze the protein extensively against the final experimental buffer.

    • Prepare a concentrated stock solution of this compound in the same dialysis buffer. Ensure complete dissolution.

    • Accurately determine the concentrations of both protein and ligand.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the Instrument:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the titration syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium after each injection.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][7][8][9][10] This allows for the determination of both binding affinity and kinetics.[6][10]

Experimental Workflow:

G immobilization 1. Ligand Immobilization - Covalently attach protein to sensor chip binding 2. Analyte Injection - Flow ligand over the sensor surface immobilization->binding dissociation 3. Dissociation - Flow buffer to wash away bound ligand binding->dissociation regeneration 4. Regeneration - Remove remaining bound ligand dissociation->regeneration analysis 5. Data Analysis - Generate sensorgrams - Determine kon, koff, KD regeneration->analysis

Caption: The experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Covalently immobilize the target protein to the chip surface.

    • Deactivate any remaining active groups.

  • Ligand Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the ligand over the surface for a defined period (association phase).

    • Switch back to the running buffer to monitor the dissociation of the ligand from the protein (dissociation phase).

    • After each cycle, inject a regeneration solution to remove any remaining bound ligand.

  • Data Analysis:

    • The instrument records the change in response units (RU) over time, generating a sensorgram.

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The dissociation constant (KD) is calculated as koff/kon.

MicroScale Thermophoresis (MST)

MST measures the motion of molecules along a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or hydration shell due to ligand binding.[11][12][13][14][15]

Experimental Workflow:

G labeling 1. Protein Labeling - Fluorescently label the target protein titration 2. Sample Preparation - Mix labeled protein with a dilution series of the ligand labeling->titration measurement 3. MST Measurement - Load samples into capillaries - Apply IR laser and measure fluorescence change titration->measurement analysis 4. Data Analysis - Plot fluorescence change vs. ligand concentration - Determine KD measurement->analysis

Caption: The experimental workflow for MicroScale Thermophoresis (MST).

Step-by-Step Protocol:

  • Protein Labeling:

    • Covalently label the purified target protein with a fluorescent dye (e.g., NHS-ester dye).

    • Remove any excess, unconjugated dye.

  • Sample Preparation:

    • Prepare a serial dilution of this compound.

    • Mix each ligand dilution with a constant concentration of the fluorescently labeled protein.

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as molecules move in or out of the heated region.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to the law of mass action to determine the KD.

Data Presentation and Interpretation

Below are example data tables that could be generated from these experiments.

Table 1: Thermodynamic and Stoichiometric Data from ITC

CompoundKD (μM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound 1.5 ± 0.20.98 ± 0.05-8.7 ± 0.3-2.1 ± 0.4
Alternative Compound A5.2 ± 0.51.05 ± 0.06-6.3 ± 0.2-1.5 ± 0.3
Negative ControlNo Binding Detected---

Table 2: Kinetic and Affinity Data from SPR

Compoundkon (105 M-1s-1)koff (10-3 s-1)KD (nM)
This compound 2.1 ± 0.33.1 ± 0.414.8
Alternative Compound A1.5 ± 0.28.0 ± 0.653.3
Negative ControlNo Binding Detected--

Table 3: Affinity Data from MST

CompoundKD (μM)
This compound 1.8 ± 0.3
Alternative Compound A6.1 ± 0.7
Negative ControlNo Binding Detected

Complementary Approaches: Computational Docking

Before embarking on extensive biophysical characterization, computational docking can provide valuable preliminary insights into the potential binding mode and affinity of a ligand.[21][22][23][24] These methods predict the preferred orientation of a ligand within a protein's binding site and estimate the binding energy.[21][23] While not a substitute for experimental validation, docking can help prioritize compounds for experimental testing and generate hypotheses about key intermolecular interactions.[21]

Conclusion

Confirming the binding affinity of a novel compound like this compound to its target protein is a critical step in drug discovery. This guide has provided a comparative overview of four powerful biophysical techniques: ITC, SPR, MST, and FP. Each method offers unique advantages and provides different, yet complementary, information about the protein-ligand interaction. By understanding the principles, workflows, and data outputs of these techniques, researchers can make informed decisions about the most appropriate experimental strategy to rigorously characterize their compounds and accelerate their research programs. The use of orthogonal methods is highly recommended to build a robust and reliable dataset that will stand up to the scrutiny of the drug development process.

References

  • Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed.
  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - NIH.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed.
  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight.
  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed.
  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) - Virtual Labs IIT Kharagpur.
  • MST Assay Service for Drug Discovery - Reaction Biology.
  • Binding Affinity | Malvern Panalytical.
  • Isothermal titration calorimetry for studying protein-ligand interactions - PubMed.
  • Protein Ligand Interactions Using Surface Plasmon Resonance.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • MicroScale Thermophoresis - NanoTemper Technologies.
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST).
  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments.
  • Docking and Ligand Binding Affinity: Uses and Pitfalls - Science and Education Publishing.
  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions.
  • Fluorescence Polarization (FP) - Molecular Devices.
  • machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking | Bioinformatics | Oxford Academic.
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • An efficient computational method for calculating ligand binding affinities - PubMed.
  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central.
  • Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH.
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central.
  • Protein–ligand binding affinity prediction exploiting sequence constituent homology | Bioinformatics | Oxford Academic.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, a compound frequently utilized in research and development settings. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety principles and are designed to be a self-validating system for the responsible management of this chemical waste.

The core principle of chemical waste management is the "cradle-to-grave" responsibility, a mandate established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[2] This guide will equip you with the necessary knowledge to fulfill this responsibility effectively.

I. Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 3 & 4) Toxic or harmful if swallowed.[4][5]P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Skin Irritation (Category 2) Causes skin irritation.[5]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Acute Toxicity, Dermal & Inhalation Toxic in contact with skin or if inhaled.[4]P261, P271, P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]
Suspected of Causing Genetic Defects May have mutagenic potential.[4]Not specified in all SDSs, but warrants cautious handling.

Given these hazards, it is imperative to treat this compound as a hazardous waste.[6]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to collection by environmental health and safety (EHS) personnel.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • Safety goggles with side-shields or a face shield.[4]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or other protective clothing.[4]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, compatible solid waste container.[7][8]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams unless you have confirmed their compatibility.[8]

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Waste Container Selection and Labeling

  • Container Selection: Use only appropriate and clearly labeled containers for hazardous waste.[9][10] The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also include the approximate concentration and the date accumulation started.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory as a Satellite Accumulation Area (SAA).[9][10] This area must be at or near the point of waste generation.[9]

  • Keep the waste container closed at all times, except when adding waste.[9][10]

  • Ensure the SAA is managed to prevent spills and that secondary containment is in place.[8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[9][10]

Step 5: Arranging for Disposal

Once the waste container is full or you no longer need to add to it, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[9][10] Follow your institution's specific procedures for requesting a waste pickup.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Select & Label Compatible Container 'Hazardous Waste' segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa pickup Request EHS Waste Pickup saa->pickup

Caption: Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Cleanup: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand). For larger spills, contact your institution's EHS for assistance.

  • Disposal of Cleanup Materials: All materials used to clean up the spill, including contaminated PPE, must be disposed of as hazardous waste.[6]

V. Waste Minimization

A key aspect of responsible chemical management is waste minimization.[9][10] Consider the following strategies to reduce the generation of hazardous waste:

  • Source Reduction: Order only the quantity of this compound that is necessary for your experiments.[9][10]

  • Scale Reduction: When possible, reduce the scale of your experiments to use smaller quantities of the chemical.[9][10]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[9][10]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within your laboratory.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Labor
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regul
  • Learn the Basics of Hazardous Waste. US EPA.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • SAFETY D
  • Safety D
  • Safety D
  • SAFETY D

Sources

A Researcher's Guide to the Safe Handling and Disposal of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the introduction of novel chemical entities necessitates a robust and proactive approach to laboratory safety. This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide. By integrating established safety protocols with the underlying scientific principles, this guide aims to be your trusted resource, ensuring both the well-being of laboratory personnel and the integrity of your research. Our focus is to provide not just a set of instructions, but a framework for understanding and managing the potential risks associated with this compound.

Hazard Evaluation: A Prudent Approach to an Uncharacterized Compound

Given that this compound is a novel compound, comprehensive toxicological data is likely unavailable. Therefore, a risk assessment must be based on the chemical structure, which incorporates a chlorinated phenoxy group and a hydrazide functional group.

  • Chlorinated Phenoxy Compounds: This class of compounds can range in toxicity, with some exhibiting herbicidal properties. Potential hazards include skin and eye irritation.

  • Hydrazide Derivatives: Hydrazine and its derivatives are known to be reactive and potentially toxic.[1] They can be corrosive and may cause severe damage to the skin and eyes upon contact.[1] Both acute and chronic exposure should be avoided.[1]

Based on these structural alerts, it is prudent to treat this compound as a hazardous substance, with the potential to be an irritant, toxic, and corrosive.

Personal Protective Equipment (PPE): An Essential Barrier to Exposure

The consistent and correct use of appropriate PPE is the most critical factor in preventing chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and aerosols, which can cause serious eye irritation or damage.[2]
Hand Protection Nitrile gloves (double-gloving recommended)Offers a robust barrier against skin contact. Inspect gloves for any signs of degradation or puncture before use.[1][2]
Body Protection A long-sleeved laboratory coat and a chemical-resistant apronProtects the skin and personal clothing from contamination by spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3]

Always inspect PPE for damage before use and ensure it is worn correctly.[4] Contaminated PPE should be removed and disposed of properly.

Operational and Handling Plan: A Step-by-Step Protocol

A well-defined operational plan minimizes the risk of accidental exposure and ensures the reproducibility of experimental results. All handling of this compound should be conducted within a certified chemical fume hood.[1]

Weighing and Solution Preparation

G cluster_0 Waste Collection cluster_1 Neutralization (in a fume hood) cluster_2 Final Disposal A Collect aqueous waste containing the compound B Dilute waste to <5% concentration A->B C Slowly add 5% sodium hypochlorite solution B->C D Monitor for completion of reaction (e.g., test for excess hypochlorite) C->D E Transfer neutralized waste to a labeled chlorinated waste container D->E F Arrange for pickup by Environmental Health and Safety E->F

Caption: A two-stage disposal process for this compound waste.

Step-by-Step Neutralization and Disposal:

  • Waste Segregation: Collect all waste containing this compound in a dedicated, labeled container.

  • Dilution: In a chemical fume hood, dilute the collected waste with water to ensure the concentration of the hydrazide compound is below 5%.

  • Oxidation: Slowly and with stirring, add a 5% aqueous solution of sodium hypochlorite to the diluted waste. An excess of the hypochlorite solution should be used to ensure complete destruction of the hydrazide. [5]4. Verification: After the addition is complete, stir the mixture for a short period. Test for the presence of residual hypochlorite to confirm the reaction is complete.

  • Final Disposal: The neutralized waste, which now contains chlorinated organic compounds, should be transferred to a properly labeled hazardous waste container for chlorinated organic waste.

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the final disposal of the hazardous waste. [1] Solid waste , such as contaminated gloves and weighing paper, should be collected in a separate, clearly labeled hazardous waste container.

Emergency Response: Preparedness and Action

In the event of an accidental exposure, immediate and appropriate action is crucial.

Type of ExposureAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [1][2]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [2]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [2]
Spill For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact EHS. [3]

This guide provides a comprehensive framework for the safe handling and disposal of this compound. By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues.

References

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Aaron Chemicals LLC. (2024). Safety Data Sheet.
  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. University of California, Santa Barbara.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • ChemicalBook. (n.d.). 2-(4-chlorophenoxy)-N'-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}.
  • ChemScene. (2021). Safety Data Sheet.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals.
  • Gözdereliler, E., et al. (2015). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
  • BLDpharm. (n.d.). 2-(4-Chloro-3-methylphenoxy)propanehydrazide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Matrix Scientific. (n.d.). 2-(4-Chloro-3-methylphenoxy)propanohydrazide.
  • National Institutes of Health. (n.d.). 2-chloro-3-hydroxyPropanal.
  • National Institutes of Health. (n.d.). 2-(4-chloro-3-fluorophenoxy)-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]acetamide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.